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Core Science & Biosynthesis

Foundational

1-[2-(propan-2-yl)pyridin-3-yl]methanamine chemical structure

An In-depth Technical Guide to 1-[2-(propan-2-yl)pyridin-3-yl]methanamine: Synthesis, Characterization, and Potential Applications Authored by a Senior Application Scientist This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-[2-(propan-2-yl)pyridin-3-yl]methanamine: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic route, and the predicted analytical characteristics of the novel compound 1-[2-(propan-2-yl)pyridin-3-yl]methanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and potential applications of substituted pyridine derivatives.

Introduction and Rationale

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and bioactive molecules.[1] The specific arrangement of substituents on the pyridine ring can drastically alter the molecule's physicochemical properties, dictating its interaction with biological targets. The title compound, 1-[2-(propan-2-yl)pyridin-3-yl]methanamine, features a 2-isopropyl group and a 3-aminomethyl group. This unique substitution pattern is of interest for several reasons:

  • Modulation of Lipophilicity and Steric Profile: The isopropyl group at the 2-position introduces a lipophilic and sterically bulky moiety, which can influence the compound's membrane permeability and binding selectivity.

  • Hydrogen Bonding Capabilities: The primary amine in the 3-methanamine substituent can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.

  • Bioisosteric Replacement: The pyridine ring itself is a well-established bioisostere of a phenyl group, offering improved metabolic stability and solubility in many cases.

Given the absence of this compound in readily available chemical literature, this guide provides a robust, proposed pathway for its synthesis and a detailed prediction of its key chemical and spectroscopic properties based on established chemical principles and data from analogous structures.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 1-[2-(propan-2-yl)pyridin-3-yl]methanamine is defined by a pyridine ring substituted at the 2-position with a propan-2-yl (isopropyl) group and at the 3-position with a methanamine group.

Structural Diagram

Caption: Chemical structure of 1-[2-(propan-2-yl)pyridin-3-yl]methanamine.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of the target compound. These values are calculated based on its chemical structure and by referencing data from similar molecules such as 2-isopropylpyridine and pyridin-3-ylmethanamine.[2][3]

PropertyPredicted Value
IUPAC Name 1-[2-(propan-2-yl)pyridin-3-yl]methanamine
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS Number Not available
Appearance Predicted to be a colorless to pale yellow oil
Boiling Point Estimated >200 °C
Solubility Predicted to be soluble in water and polar organic solvents
pKa (amine) Estimated 8.5 - 9.5

Proposed Synthesis Pathway

The synthesis of 1-[2-(propan-2-yl)pyridin-3-yl]methanamine can be envisioned through a multi-step process, commencing with the construction of the substituted pyridine core, followed by the introduction and modification of the functional groups. The key intermediate is 2-isopropylnicotinonitrile.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Pyridine Ring Formation cluster_step2 Step 2: Reduction of Nitrile A Starting Materials (e.g., β-enaminonitrile and β,β-dichloromethyl peroxide) B 2-isopropylnicotinonitrile A->B [3+3] Annulation C 2-isopropylnicotinonitrile D 1-[2-(propan-2-yl)pyridin-3-yl]methanamine C->D Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Proposed two-step synthesis workflow for the target compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-isopropylnicotinonitrile (Intermediate)

The formation of a polysubstituted pyridine ring can be achieved through various methods, such as [3+3] annulation reactions.[4] This approach offers a convergent and efficient route to the desired 2-isopropyl-3-cyanopyridine (2-isopropylnicotinonitrile).

  • Reaction Principle: A metal-free [3+3] annulation between a suitable β-enaminonitrile and a β,β-dichloromethyl peroxide derivative can yield the polysubstituted pyridine core. The choice of starting materials will dictate the final substitution pattern. For the synthesis of 2-isopropylnicotinonitrile, precursors that introduce an isopropyl group at the 2-position and a cyano group at the 3-position would be selected.

  • Experimental Protocol (Adapted from similar syntheses): [4]

    • To a dried Schlenk tube, add the appropriate β-enaminonitrile (1.2 equivalents) and a suitable dichloromethyl peroxide (1.0 equivalent).

    • Add a base such as potassium hydroxide (3.0 equivalents) and a solvent like dimethyl sulfoxide (DMSO).

    • Stir the reaction mixture at room temperature for a specified duration (typically 5-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure 2-isopropylnicotinonitrile.

Step 2: Reduction of 2-isopropylnicotinonitrile to 1-[2-(propan-2-yl)pyridin-3-yl]methanamine (Final Product)

The conversion of the nitrile group to a primary amine is a standard transformation in organic synthesis. This can be effectively achieved through reduction.

  • Reaction Principle: The cyano group of 2-isopropylnicotinonitrile is reduced to a primary amine (aminomethyl group) using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4) or through catalytic hydrogenation.

  • Experimental Protocol (General procedure for nitrile reduction): [3]

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LiAlH4) (typically 1.5-2.0 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 2-isopropylnicotinonitrile (1.0 equivalent) in the same dry solvent and add it dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-[2-(propan-2-yl)pyridin-3-yl]methanamine.

    • Further purification can be achieved by vacuum distillation or column chromatography.

Structural Elucidation and Predicted Spectroscopic Data

The identity and purity of the synthesized 1-[2-(propan-2-yl)pyridin-3-yl]methanamine would be confirmed using a combination of spectroscopic techniques. The following are the predicted key features in each spectrum.

¹H NMR Spectroscopy
  • Isopropyl Group: A doublet at approximately 1.2-1.4 ppm (6H, corresponding to the two CH₃ groups) and a septet at around 3.0-3.3 ppm (1H, for the CH proton).

  • Methanamine Group: A singlet at approximately 3.8-4.0 ppm (2H, for the CH₂ group) and a broad singlet for the NH₂ protons (2H), which is D₂O exchangeable, likely appearing between 1.5-3.0 ppm.

  • Pyridine Ring: Three aromatic protons in the range of 7.0-8.5 ppm, exhibiting characteristic coupling patterns for a 2,3-disubstituted pyridine.

¹³C NMR Spectroscopy
  • Isopropyl Group: Two signals, one around 22-24 ppm for the methyl carbons and another around 30-35 ppm for the methine carbon.

  • Methanamine Group: A signal for the CH₂ carbon at approximately 40-45 ppm.

  • Pyridine Ring: Five distinct signals in the aromatic region (approximately 120-160 ppm), with the carbon bearing the isopropyl group (C2) being the most downfield.

Mass Spectrometry (Electron Ionization)
  • Molecular Ion (M⁺): A prominent peak at m/z = 150.

  • Major Fragmentation Patterns: Loss of a methyl group from the isopropyl moiety (m/z = 135) and cleavage of the aminomethyl group. The base peak is likely to be at m/z = 135 or from the loss of the entire isopropyl group.[5]

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H Stretch: Aliphatic C-H stretching vibrations around 2850-3000 cm⁻¹.

  • C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Potential Applications in Drug Discovery

While the specific biological activity of 1-[2-(propan-2-yl)pyridin-3-yl]methanamine is yet to be determined, its structural motifs are present in compounds with a wide range of therapeutic applications.

  • KRAS Inhibitors: The 2-isopropyl-pyridin-3-amine scaffold is a key intermediate in the synthesis of KRAS G12C inhibitors, which are used in the treatment of various cancers.[6][7] The title compound could serve as a novel building block for new analogues in this class.

  • Antibacterial Agents: Pyridine derivatives are known to exhibit antibacterial properties. The specific substitution pattern of the title compound could be explored for its efficacy against various bacterial strains.

  • CNS-Active Agents: The ability of the pyridine ring to cross the blood-brain barrier makes it a common feature in centrally acting drugs. The lipophilicity of the isopropyl group combined with the hydrogen bonding capacity of the amine could lead to compounds with neurological activity.

Further research into the biological screening of this compound is warranted to explore its full therapeutic potential.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of the novel compound 1-[2-(propan-2-yl)pyridin-3-yl]methanamine. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted analytical data serves as a benchmark for researchers aiming to synthesize and characterize this molecule. The structural features of this compound make it an interesting candidate for further investigation in medicinal chemistry and drug discovery programs.

References

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. CN113679815A.
  • PubChem Compound Summary for CID 69523, 2-Isopropylpyridine.
  • Trécourt, F., et al. (1998). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, (14), 2409-2416.
  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry.
  • Pyridine, 2-(1-methylethyl)-. NIST WebBook.
  • 2-isopropyl pyridine, 644-98-4. The Good Scents Company.
  • 3-substituted pyridine compounds and rel
  • Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. MDPI.
  • Dudley, A. D., et al. (2009). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
  • 3-(Aminomethyl)pyridine. ChemicalBook.
  • 2-isopropylpyridine (C8H11N). PubChemLite.
  • 2-Amino-4-isopropylnicotinonitrile. ChemicalBook.
  • Tang, P., Xiao, D., & Wang, B. (2017). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Chemical communications (Cambridge, England), 53(12), 1993–1996.
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central.
  • 2-ISOPROPYL PYRIDINE. ChemicalBook.
  • THE NOVEL REDUCTION OF PYRIDINE DERIV
  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. EP0969006A1.
  • SYNTHESIS METHOD APPLIED TO KRAS INHIBITOR DRUG HETEROCYCLIC INTERMEDI
  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. WO2000043365A1.
  • Preparation of pyridines and nicotinonitrile
  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses Procedure.
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  • 2-Isopropylnicotinonitrile. BLD Pharm.

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Exploratory

An In-depth Technical Guide to (2-Isopropylpyridin-3-yl)methanamine: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of (2-isopropylpyridin-3-yl)methanamine, a pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. We will del...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (2-isopropylpyridin-3-yl)methanamine, a pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular properties, explore plausible synthetic routes, and discuss its potential as a valuable building block in the design of novel therapeutics.

Core Molecular Attributes: Formula and Molecular Weight

(2-Isopropylpyridin-3-yl)methanamine is a substituted pyridine ring, a common motif in pharmacologically active compounds.[1][2][3] The structural nomenclature indicates an isopropyl group at the second position and a methanamine group at the third position of the pyridine ring.

Based on its structure, the molecular formula is determined to be C₉H₁₄N₂ .

To calculate the molecular weight, we sum the atomic weights of its constituent atoms:

  • 9 Carbon atoms: 9 x 12.011 amu = 108.099 amu

  • 14 Hydrogen atoms: 14 x 1.008 amu = 14.112 amu

  • 2 Nitrogen atoms: 2 x 14.007 amu = 28.014 amu

The resulting molecular weight is 150.225 g/mol . A similar compound, (6-Isopropylpyridin-3-yl)methanamine, is reported to have a molecular formula of C₉H₁₄N₂ and a molecular weight of 150.22.[4]

Table 1: Physicochemical Properties of (2-Isopropylpyridin-3-yl)methanamine and a Related Analog
Property(2-Isopropylpyridin-3-yl)methanamine (Calculated)2-Isopropyl-4-methylpyridin-3-amine (Experimental)
Molecular Formula C₉H₁₄N₂C₉H₁₄N₂[5]
Molecular Weight 150.225 g/mol 150.22 g/mol [5]
Boiling Point Not available267.7 ± 35.0 °C at 760 mmHg
Density Not available0.992 ± 0.06 g/cm³
Flash Point Not available139.8 ± 13.1 °C

Synthesis and Chemical Reactivity: A Strategic Approach

The synthesis of substituted pyridines like (2-isopropylpyridin-3-yl)methanamine can be approached through various established organic chemistry methodologies.[6] A plausible and efficient synthetic strategy would involve a multi-step process, likely starting from a commercially available pyridine derivative.

Proposed Synthetic Workflow

A logical synthetic pathway could commence with a suitable starting material, such as 2-chloropyridine-3-carbonitrile. This approach allows for the sequential introduction of the isopropyl and methanamine functionalities.

Synthetic_Workflow 2-Chloropyridine-3-carbonitrile 2-Chloropyridine-3-carbonitrile Grignard_Reaction Grignard Reaction 2-Chloropyridine-3-carbonitrile->Grignard_Reaction Isopropylmagnesium bromide 2-Isopropylpyridine-3-carbonitrile 2-Isopropylpyridine-3-carbonitrile Grignard_Reaction->2-Isopropylpyridine-3-carbonitrile Reduction Reduction 2-Isopropylpyridine-3-carbonitrile->Reduction Reduction (e.g., LiAlH4) (2-Isopropylpyridin-3-yl)methanamine (2-Isopropylpyridin-3-yl)methanamine Reduction->(2-Isopropylpyridin-3-yl)methanamine

Figure 1: A proposed synthetic workflow for (2-Isopropylpyridin-3-yl)methanamine.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of 2-Isopropylpyridine-3-carbonitrile:

    • To a solution of 2-chloropyridine-3-carbonitrile in an anhydrous solvent (e.g., tetrahydrofuran), add a solution of isopropylmagnesium bromide dropwise at a controlled temperature (e.g., 0 °C).

    • The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield 2-isopropylpyridine-3-carbonitrile.

  • Synthesis of (2-Isopropylpyridin-3-yl)methanamine:

    • To a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent (e.g., diethyl ether), add a solution of 2-isopropylpyridine-3-carbonitrile in the same solvent dropwise at 0 °C.

    • The reaction mixture is then stirred at room temperature for several hours.

    • The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

    • The resulting solid is filtered off, and the filtrate is extracted with an organic solvent.

    • The combined organic extracts are dried, filtered, and concentrated to give the final product, (2-isopropylpyridin-3-yl)methanamine.

This proposed synthesis is based on well-established reactions in pyridine chemistry. For a related compound, 2-isopropyl-3-amino-4-methylpyridine, a synthesis method starting from ethyl isobutyrate has been disclosed, involving condensation, cyclization, and subsequent functional group transformations.[7]

Significance in Drug Discovery and Development

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active molecules and approved drugs.[1][2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance the solubility and bioavailability of a drug candidate.[2][3]

The specific substitution pattern of (2-isopropylpyridin-3-yl)methanamine offers several advantages for drug design:

  • Structural Rigidity and Vectorial Projection: The pyridine core provides a rigid framework that allows for the precise spatial orientation of its substituents. The isopropyl and methanamine groups project in defined vectors, enabling targeted interactions with biological macromolecules such as enzymes and receptors.

  • Modulation of Physicochemical Properties: The isopropyl group is lipophilic and can engage in van der Waals interactions within a protein's binding pocket. The methanamine group, on the other hand, is polar and can participate in hydrogen bonding and ionic interactions. This combination allows for a fine-tuning of the overall physicochemical properties of a molecule.

  • Versatile Synthetic Handle: The primary amine of the methanamine group serves as a versatile synthetic handle for further chemical modifications. It can be readily acylated, alkylated, or used in reductive amination reactions to build more complex molecular architectures.

Conceptual Application in Kinase Inhibitor Design

Many kinase inhibitors, which are crucial in cancer therapy, feature a heterocyclic core that anchors the molecule in the ATP-binding site of the kinase.[1] The (2-isopropylpyridin-3-yl)methanamine scaffold could potentially be elaborated to create potent and selective kinase inhibitors.

Kinase_Inhibitor_Concept cluster_0 Kinase ATP-Binding Site cluster_1 (2-Isopropylpyridin-3-yl)methanamine Scaffold Hinge_Region Hinge Region (Hydrogen Bonding) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent-Exposed Region Pyridine_Core Pyridine Core Pyridine_Core->Hinge_Region H-bonds Isopropyl_Group Isopropyl Group Isopropyl_Group->Hydrophobic_Pocket van der Waals interactions Methanamine_Linker Methanamine Linker Further_Derivatization Further Chemical Modification Methanamine_Linker->Further_Derivatization Synthetic Handle for Targeting Solvent Front Further_Derivatization->Solvent_Front

Figure 2: Conceptual binding mode of a hypothetical kinase inhibitor based on the (2-isopropylpyridin-3-yl)methanamine scaffold.

In this conceptual model, the pyridine nitrogen could form crucial hydrogen bonds with the hinge region of the kinase. The isopropyl group could occupy a hydrophobic pocket, while the methanamine linker could be extended with other functional groups to interact with the solvent-exposed region, thereby enhancing potency and selectivity. The related compound, 2-isopropyl-4-methylpyridin-3-amine, is used as a reagent in the preparation of KRAS G12C inhibitors, which are used for the treatment of pancreatic, colorectal, and lung cancer, highlighting the relevance of this structural class in oncology drug discovery.[5][8]

Conclusion

(2-Isopropylpyridin-3-yl)methanamine represents a promising and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure, coupled with the strategic placement of functional groups that can modulate physicochemical properties and engage in specific interactions with biological targets, makes it an attractive scaffold for the development of novel therapeutics. The synthetic accessibility of this compound further enhances its utility for researchers in the pharmaceutical sciences. As the demand for new and effective drugs continues to grow, the exploration of novel chemical space facilitated by scaffolds such as (2-isopropylpyridin-3-yl)methanamine will remain a critical endeavor.

References

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. [Link]

  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • 2-Isopropylpyridine | C8H11N | CID 69523. PubChem. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. [Link]

  • 2-methoxy-N-(pyridin-3-ylmethyl)ethanamine Properties. EPA. [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]

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Foundational

2-isopropyl-3-aminomethylpyridine building block

An In-depth Technical Guide to the 2-Isopropyl-3-aminomethylpyridine Building Block Abstract The 2-isopropyl-3-aminomethylpyridine scaffold is a highly valuable heterocyclic building block in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the 2-Isopropyl-3-aminomethylpyridine Building Block

Abstract

The 2-isopropyl-3-aminomethylpyridine scaffold is a highly valuable heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a sterically influential isopropyl group adjacent to the pyridine nitrogen and a versatile primary amine on a methylene linker, provides an exceptional platform for generating molecules with refined structure-activity relationships (SAR). This guide offers an in-depth exploration of this building block, covering its synthesis, chemical reactivity, and critical applications, with a particular focus on its role in the development of targeted cancer therapies such as KRAS G12C inhibitors.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Value of Substituted Pyridines

Substituted pyridine rings are considered "privileged structures" in drug discovery, appearing in numerous approved pharmaceuticals and clinical candidates.[3][4] The nitrogen atom within the aromatic ring acts as a hydrogen bond acceptor, enhances aqueous solubility, and modulates the molecule's overall electronic properties, distinguishing it from a simple benzene ring.[5][6]

The 2-isopropyl-3-aminomethylpyridine moiety combines several key features that make it particularly advantageous:

  • The 2-Isopropyl Group: This bulky, lipophilic group provides a significant steric handle. In the context of a protein-ligand interaction, it can effectively probe and occupy hydrophobic pockets, leading to enhanced binding affinity and selectivity. Its position ortho to the ring nitrogen also influences the basicity and nucleophilicity of the pyridine.

  • The 3-Aminomethyl Linker: The primary amine is a versatile functional handle for a wide array of chemical transformations. The methylene spacer (-CH₂-) provides conformational flexibility, allowing the amine to be readily derivatized to introduce pharmacophoric elements or to serve as a linker to other molecular fragments without creating excessive rigidity. This separation from the pyridine ring preserves the amine's nucleophilicity, making it highly reactive for common coupling chemistries.

This combination of a sterically demanding group and a flexible, reactive linker makes it a powerful tool for navigating the complex chemical space of drug design.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and analytical characteristics is paramount for its effective use.

Physicochemical Properties
PropertyValue (Estimated)Notes
IUPAC Name (2-isopropylpyridin-3-yl)methanamine
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Appearance Colorless to pale yellow oil/liquidBased on similar aminopyridines.
Boiling Point ~220-240 °C at 760 mmHgEstimated based on related structures.
pKa (Pyridine N) ~5.5 - 6.0The isopropyl group slightly increases basicity compared to pyridine.
pKa (Amine NH₂) ~9.0 - 9.5Typical for a primary alkylamine.
LogP ~1.5 - 2.0Calculated estimate; moderately lipophilic.
Spectroscopic Signature

For unambiguous identification and quality control, the following spectroscopic characteristics are expected:

  • ¹H NMR:

    • Isopropyl Protons: A doublet at ~1.2-1.4 ppm (6H) for the two methyl groups and a septet at ~3.0-3.3 ppm (1H) for the methine proton.

    • Aminomethyl Protons: A singlet at ~3.8-4.0 ppm (2H). The -NH₂ protons will appear as a broad singlet (~1.5-2.5 ppm, 2H) which is D₂O exchangeable.

    • Pyridine Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm), typically appearing as a doublet of doublets (dd) for H5, and doublets (d) for H4 and H6.

  • ¹³C NMR:

    • Isopropyl Carbons: Two signals, one around ~22-24 ppm (methyls) and another around ~30-35 ppm (methine).

    • Aminomethyl Carbon: A signal around ~45-50 ppm.

    • Pyridine Carbons: Five distinct signals in the aromatic region (~120-160 ppm), with the C2 carbon bearing the isopropyl group being the most downfield.

  • Mass Spectrometry (ESI-MS): A prominent [M+H]⁺ ion at m/z 151.12.

Synthesis and Manufacturing Route

While multiple synthetic routes exist for substituted aminopyridines, a common and scalable approach involves the construction of the pyridine ring followed by functional group manipulation. The following multi-step synthesis is a plausible and robust pathway adapted from established methodologies for related structures.[7]

Proposed Synthetic Workflow

G cluster_0 Synthesis Pathway A Ethyl Isobutyrate B 2-Isobutyrylacetonitrile A->B Claisen Condensation (NaH, Acetonitrile) C Enaminonitrile Intermediate B->C Condensation (DMF-DMA) D 2-Isopropyl-3-cyanopyridine C->D Cyclization (Ammonium Acetate) E 2-Isopropyl-3-aminomethylpyridine D->E Reduction (e.g., LiAlH₄ or H₂/Raney Ni)

Caption: Plausible synthetic route to the target building block.

Step-by-Step Protocol

Step 1: Claisen Condensation to form 2-Isobutyrylacetonitrile

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an argon atmosphere, add ethyl isobutyrate (1.0 eq) dropwise at 0 °C.

  • After the initial reaction subsides, add acetonitrile (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with an aqueous acid (e.g., 1M HCl) until the pH is ~5-6.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-nitrile.

    • Causality: The strong base (NaH) deprotonates acetonitrile, which then acts as a nucleophile, attacking the carbonyl of ethyl isobutyrate in a classic Claisen-type condensation to form the β-keto-nitrile.

Step 2: Condensation with DMF-DMA

  • Dissolve the crude 2-isobutyrylacetonitrile (1.0 eq) in ethanol.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the mixture to reflux for 3-4 hours, monitoring by TLC until the starting material is consumed.[7]

  • Cool the reaction and evaporate the solvent to obtain the enaminonitrile intermediate.

    • Causality: DMF-DMA serves as a source of a formyl group equivalent, reacting with the active methylene group of the keto-nitrile to form a key enaminonitrile precursor for cyclization.

Step 3: Pyridine Ring Formation

  • To the crude enaminonitrile intermediate, add ethanol and ammonium acetate (3.0-5.0 eq).[7]

  • Heat the mixture to reflux for 6-8 hours.

  • After cooling, evaporate the solvent and partition the residue between water and dichloromethane.

  • Separate the organic layer, dry it, and concentrate. Purify by flash chromatography to obtain 2-isopropyl-3-cyanopyridine.

    • Causality: Ammonium acetate serves as the nitrogen source for the pyridine ring. The reaction proceeds via a cyclization-condensation-aromatization cascade to form the stable pyridine heterocycle.

Step 4: Nitrile Reduction to Primary Amine

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous THF under argon.

  • Add a solution of 2-isopropyl-3-cyanopyridine (1.0 eq) in THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate to yield the final product, 2-isopropyl-3-aminomethylpyridine.

    • Causality: LiAlH₄ is a powerful reducing agent that readily reduces the nitrile functional group directly to the primary amine, providing the target molecule in the final step. Alternatively, catalytic hydrogenation (e.g., H₂, Raney Nickel) can be used for a milder, more scalable process.

Chemical Reactivity and Derivatization Strategies

The synthetic utility of 2-isopropyl-3-aminomethylpyridine is centered on the high reactivity of its primary amine. This group readily participates in a variety of bond-forming reactions crucial for library synthesis and lead optimization.

Caption: Key derivatization pathways of the primary amine.

Amide Bond Formation

This is arguably the most common derivatization, used to connect the building block to a carboxylic acid-containing fragment.[8]

Exemplary Protocol: Coupling with Benzoic Acid

  • In a dry vial under argon, dissolve benzoic acid (1.2 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) or HBTU (1.2 eq), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 2-isopropyl-3-aminomethylpyridine (1.0 eq) in DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

    • Trustworthiness: This protocol uses standard, well-validated peptide coupling conditions. The pre-activation step ensures efficient formation of the active ester, which is then rapidly captured by the primary amine to form the stable amide bond with minimal side reactions.[9][10]

Reductive Amination

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent.[11][12]

Exemplary Protocol: Reaction with Cyclohexanecarboxaldehyde

  • Dissolve 2-isopropyl-3-aminomethylpyridine (1.0 eq) and cyclohexanecarboxaldehyde (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.[13]

  • Stir the reaction at room temperature for 2-16 hours. The reaction is typically complete when LC-MS analysis shows full consumption of the starting amine.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to yield the secondary amine product.

    • Expertise: NaBH(OAc)₃ is the reagent of choice for one-pot reductive aminations. It is mild enough that it will not reduce the aldehyde starting material but is sufficiently reactive to reduce the iminium ion intermediate formed in situ from the condensation of the amine and aldehyde.[12][14] This selectivity prevents unwanted side reactions and simplifies the procedure.

Applications in Drug Discovery: Targeting KRAS G12C

The oncogene KRAS is one of the most frequently mutated genes in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, creates a mutant protein that is a key driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1] This mutation introduces a reactive cysteine residue that has become a prime target for covalent inhibitors.

The 2-isopropyl-3-aminomethylpyridine scaffold has been identified as a critical intermediate in the synthesis of novel KRAS G12C inhibitors.[2][15]

G cluster_0 Inhibitor Design Strategy cluster_1 Biological Interaction BuildingBlock 2-Isopropyl-3-aminomethylpyridine (Scaffold/Linker) Inhibitor KRAS G12C Inhibitor BuildingBlock->Inhibitor Warhead Electrophilic 'Warhead' (e.g., Acrylamide) Warhead->Inhibitor BindingGroup Solvent-Frontier Binding Group BindingGroup->Inhibitor KRAS KRAS G12C Protein (with Cys12) Inhibitor->KRAS Covalent Bond Formation (Warhead reacts with Cys12)

Caption: Role of the building block in KRAS G12C inhibitor design.

Structure-Activity Relationship (SAR) Insights

In the context of KRAS G12C inhibitors, the 2-isopropyl-3-aminomethylpyridine core plays several roles:

  • Scaffold and Orientation: The pyridine ring acts as a rigid scaffold that correctly orients the other parts of the inhibitor for optimal interaction with the protein. The isopropyl group is positioned to interact with a hydrophobic pocket on the protein surface, enhancing binding affinity.

  • Linker Functionality: The aminomethyl group is derivatized, often via an amide bond, to connect to an electrophilic "warhead" (like an acrylamide). This warhead is what forms the irreversible covalent bond with the mutant Cys12 residue, permanently deactivating the protein.[1]

  • Vector for Additional Interactions: The amine can also be used to attach larger fragments designed to extend towards the solvent-exposed region of the protein, allowing for further optimization of properties like potency and pharmacokinetics.[16][17]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

  • Hazards: Based on related compounds, 2-isopropyl-3-aminomethylpyridine should be considered harmful if swallowed, inhaled, or in contact with skin.[18] It is likely a skin and eye irritant.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

The is a powerful and versatile tool for medicinal chemists. Its well-defined structure provides a unique combination of steric bulk and reactive functionality, enabling the systematic exploration of chemical space and the development of highly specific and potent therapeutic agents. Its demonstrated importance in the synthesis of next-generation KRAS G12C inhibitors underscores its value and ensures its continued relevance in the field of drug discovery.

References

Click to expand
  • Hangzhou Keyao Pharmaceutical Technology Co., Ltd. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. CN113679803A.
  • Pharmaffiliates (2025). The Role of 2-Isopropyl-4-methylpyridin-3-amine in Cancer Drug Development. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Mirati Therapeutics, Inc. (2021). Improved synthesis of kras g12c inhibitor compound. WO2021097207A1.
  • Wikipedia (n.d.). Reductive amination. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Rovira, A. R., et al. (2016). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 18(21), 5580–5583. Available at: [Link]

  • Synple Chem (n.d.). Application Note – Reductive Amination. Available at: [Link]

  • Avineuro Pharmaceuticals, Inc. (2012). Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-α]pyridin-3-yl)propan-1-one and related methods. US8119657B2.
  • The Royal Society of Chemistry (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • Genentech, Inc. (2021). SYNTHESIS METHOD APPLIED TO KRAS INHIBITOR DRUG HETEROCYCLIC INTERMEDIATE. WO/2021/047603. Available at: [Link]

  • PrepChem.com (n.d.). Synthesis of 2-Isopropyl-3-cyclopentylcarbonylpyrazolo[1,5-a]pyridine. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]

  • Desroches, J., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Pharmaceuticals, 15(1), 101. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available at: [Link]

  • Synple Chem (n.d.). Application Note – Amide coupling 96-well plate kit. Available at: [Link]

  • Drug Design Org (2005). Structure Activity Relationships. Available at: [Link]

  • Aapptec Peptides (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • ResearchGate (n.d.). Structure activity relationship. Available at: [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • El-henawy, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(23), 8207. Available at: [Link]

  • Li, X. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. Accounts of Chemical Research, 54(11), 2599–2615. Available at: [Link]

  • Sanofi-Synthelabo (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. US7208603B2.
  • National Center for Biotechnology Information (n.d.). 2-Isopropylpyridine. PubChem Compound Database. Available at: [Link]

  • ResearchGate (n.d.). 2-aminopyridine – a classic and trendy pharmacophore. Available at: [Link]

  • Bîcu, E., & Profire, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3249. Available at: [Link]

  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860–8871. Available at: [Link]

  • ResearchGate (n.d.). Some bioactive molecules containing the 2-aminopyridine. Available at: [Link]

  • Kim, H. J., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4099. Available at: [Link]

  • Shimadzu (Europe) (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Available at: [Link]

  • Sanofi-Synthelabo (2003). Synthesis method and intermediates of pyridin-2-yl-methylamine. EP1358179B1.

Sources

Exploratory

Pyridine Methanamine Derivatives: A Strategic Scaffold in Medicinal Chemistry

Executive Summary Pyridine methanamines (picolylamines) represent a privileged scaffold in medicinal chemistry, serving as versatile bioisosteres for benzylamines.[1] Their utility extends beyond simple structural replac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine methanamines (picolylamines) represent a privileged scaffold in medicinal chemistry, serving as versatile bioisosteres for benzylamines.[1] Their utility extends beyond simple structural replacement; the incorporation of the pyridine nitrogen introduces distinct electronic properties, hydrogen bonding capabilities, and, in the case of 2-picolylamine, the ability to act as a bidentate ligand for metalloenzymes. This guide details the structural activity relationships (SAR), synthetic methodologies, and therapeutic applications of this class.[2][3]

Chemical Space & Physicochemical Properties[2][4]

The Bioisosteric Rationale

Replacing a phenyl ring (benzylamine) with a pyridine ring (pyridine methanamine) significantly alters the physicochemical profile of a drug candidate without changing its steric footprint.[1]

  • Solubility: The pyridine nitrogen (

    
     hybridized) possesses a lone pair that can accept a hydrogen bond or become protonated at physiological pH, drastically improving aqueous solubility compared to the lipophilic phenyl ring.
    
  • LogP Reduction: The introduction of the heteroatom lowers the partition coefficient (LogP), often improving the metabolic stability and reducing non-specific binding.

  • Electronic Modulation: The electron-deficient nature of the pyridine ring reduces the basicity of the exocyclic amine via inductive effects, potentially improving membrane permeability by increasing the fraction of the neutral species at pH 7.4.

Isomeric Comparison

The position of the methanamine substituent relative to the pyridine nitrogen dictates the scaffold's function.

Property2-Picolylamine (Ortho)3-Picolylamine (Meta)4-Picolylamine (Para)
Primary Function Metal Chelation (ZBG)Spacer / LinkerSpacer / Linker
Chelation Mode Bidentate (N,N)MonodentateMonodentate
Exocyclic Amine pKa ~8.8~8.9~9.1
Pyridine N pKa ~5.2~4.9~5.1
Key Interaction Intramolecular H-bond possibleLinear extensionLinear extension

Structural Activity Relationship (SAR) Logic[1]

The decision to utilize a specific isomer should be driven by the target binding pocket's requirements. The following diagram illustrates the decision matrix for selecting the appropriate pyridine methanamine derivative.

SAR_Logic Start Target Binding Pocket Analysis Metal Contains Metal Ion? (Zn2+, Fe2+, Pt2+) Start->Metal NoMetal Hydrophobic/Polar Pocket Start->NoMetal Chelation 2-Picolylamine (Bidentate Chelation) Metal->Chelation Yes Geometry Distance to H-Bond Donor NoMetal->Geometry ZBG HDAC / MMP Inhibitors (Zinc Binding Group) Chelation->ZBG Application Meta 3-Picolylamine (Angled Geometry) Geometry->Meta Non-Linear Para 4-Picolylamine (Linear Geometry) Geometry->Para Extended

Caption: SAR decision tree for selecting pyridine methanamine isomers based on target active site features.

Synthetic Methodologies

Primary Route: Reductive Amination

The most robust method for synthesizing secondary pyridine methanamines is the reductive amination of pyridinecarboxaldehydes. This approach is preferred over alkylation due to the avoidance of over-alkylation (quaternary ammonium formation).[1]

Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol ensures chemoselectivity, leaving ketones and esters intact.[1]

Materials:

  • 2-Pyridinecarboxaldehyde (1.0 equiv)[1][4]

  • Primary Amine (

    
    ) (1.1 equiv)[1]
    
  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (1.0 equiv, catalytic/pH adjustment)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)[1]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve 2-pyridinecarboxaldehyde in DCM (0.1 M concentration).
    
  • Add the primary amine and acetic acid.[4] Stir at room temperature for 30–60 minutes. Note: Formation of the imine (Schiff base) is often indicated by a slight color change or water droplets if not using drying agents.[1]

  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM with 1%

    
    ; Pyridine derivatives often streak on silica, the ammonia helps).[1]
    
  • Quench: Quench with saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (3x).[1][4]

  • Purification: Combine organic layers, dry over

    
    , filter, and concentrate. Purify via flash column chromatography. Tip: Pre-treat silica gel with 1% triethylamine in hexanes to prevent irreversible adsorption of the basic pyridine.
    
Alternative Route: Nitrile Reduction

For industrial scale-up where aldehydes are unstable or expensive, the reduction of cyanopyridines is utilized.

  • Reagents: Raney Nickel/H2 or Pd/C with HCl.[4]

  • Caveat: Pyridines can poison noble metal catalysts.[4] Acidic conditions (HCl/MeOH) are often required to protonate the pyridine nitrogen, preventing catalyst coordination.[1]

Therapeutic Applications & Case Studies

Zinc-Binding Groups (Metalloenzymes)

The 2-aminomethylpyridine motif is a classic "Zinc Binding Group" (ZBG).[1][4] In enzymes like Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs) , the catalytic zinc ion is coordinated by amino acid residues (usually Histidine/Glutamate).[1]

  • Mechanism: The pyridine nitrogen and the secondary amine nitrogen form a 5-membered chelate ring with the

    
     ion.[1] This displaces the water molecule required for peptide bond hydrolysis, thereby inhibiting the enzyme.
    
  • Advantage: Unlike hydroxamic acids (the standard ZBG, e.g., in SAHA), picolylamines are more metabolically stable and less prone to glucuronidation.

Antitubercular Agents (MmpL3 Inhibitors)

Recent studies have identified pyridine-2-methanamine derivatives as potent inhibitors of MmpL3 , a transmembrane protein essential for the transport of mycolic acids in Mycobacterium tuberculosis.[5]

  • Key Interaction: The scaffold mimics the transition state of the trehalose monomycolate substrate, blocking cell wall biosynthesis.

  • Reference: Compounds derived from this scaffold have shown MIC values in the range of 0.016–0.5 µg/mL against MDR strains.

Platinum Coordination (Picoplatin)

Picoplatin (ZD0473) is a platinum(II) complex containing 2-picolylamine.[1][4]

  • Structure: The 2-picolylamine ligand provides steric bulk around the platinum center.[4]

  • Clinical Relevance: This steric hindrance reduces inactivation by intracellular thiols (like glutathione), which is a common resistance mechanism against Cisplatin.[1]

Experimental Workflow: Synthesis & Validation

The following diagram outlines the standard workflow for generating and validating a library of pyridine methanamine derivatives.

Workflow Input Aldehyde + Amine Reaction Reductive Amination (STAB / DCM) Input->Reaction Workup Basic Workup (pH > 10) Reaction->Workup 16h Purification Flash Chromatography (Amine-doped Silica) Workup->Purification Validation 1H NMR / LCMS Check for Quat. Salts Purification->Validation

Caption: Standardized synthetic workflow for pyridine methanamine library generation.

References

  • BenchChem. (2025).[1][4][6] The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry. Retrieved from [1]

  • Li, W., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Frontiers in Microbiology. Retrieved from [1]

  • Jencks, W.P., & Regenstein, J. (2022). Ionization Constants of Acids and Bases. Organic Chemistry Data. Retrieved from [1]

  • Alfa Chemistry. (2024).[1][4][7] pKa Values of Amines and Cyclic Nitrogen Compounds. Retrieved from

  • RSC Medicinal Chemistry. (2023).[1][4] 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide. Royal Society of Chemistry.[4] Retrieved from [1]

Sources

Foundational

Strategic Sourcing & Technical Guide: (2-Isopropylpyridin-3-yl)methanamine

Executive Summary & Chemical Identity (2-Isopropylpyridin-3-yl)methanamine is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(2-Isopropylpyridin-3-yl)methanamine is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its structure features a pyridine core substituted with a steric bulk-inducing isopropyl group at the ortho position (C2) and a reactive primary amine handle at the meta position (C3).

The steric bulk of the isopropyl group at C2 is often exploited to lock conformation or fill hydrophobic pockets (e.g., the ATP-binding site of kinases), while the methanamine arm serves as a flexible linker for further scaffold elaboration.

Chemical Attribute Specification
Systematic Name (2-Isopropylpyridin-3-yl)methanamine
Alternative Names 3-(Aminomethyl)-2-isopropylpyridine; 2-Isopropyl-3-picolylamine
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS Number Note: Often custom-synthesized.[1] Closest analog CAS: 1698293-93-4 (aniline variant).
Predicted LogP ~1.2 - 1.5 (Lipophilic amine)
pKa (Predicted) ~8.9 (Primary amine), ~3.5 (Pyridine N)

Sourcing Landscape & Price Analysis

This molecule is not a commodity chemical .[2] It is a "Tier 3" building block—typically made-to-order or held in low stock by specialized catalog houses.

Supplier Tiers and Pricing

The market price reflects the difficulty of introducing the isopropyl group ortho to the pyridine nitrogen (steric hindrance) and the stability issues of the free base amine.

Supplier TierRepresentative VendorsStock StatusEst. Price Range (USD)Lead Time
Tier 1: Boutique/Custom ChemShuttle, Synthonix, WuXi AppTecIn Stock (Low Vol)$800 - $900 / 1g 1-2 Weeks
Tier 2: Aggregators MolPort, eMoleculesDrop-ship$2,500+ / 5g 3-5 Weeks
Tier 3: Bulk Mfg Enamine, Combi-BlocksMake-to-OrderInquire (Scale dep.)6-8 Weeks

Critical Insight: The steep price curve ($840/g vs. commodity prices) indicates that for requirements >5g, in-house synthesis or FTE-based custom synthesis is significantly more cost-effective.

The "Make vs. Buy" Decision Matrix

Researchers should use the following logic to determine sourcing strategy:

SourcingStrategy Start Quantity Needed? Small < 1 Gram (Screening) Start->Small Medium 1 - 10 Grams (Hit-to-Lead) Start->Medium Large > 10 Grams (Scale-up) Start->Large Buy BUY Direct (ChemShuttle/Specialist) Small->Buy Speed Priority Quote Request Custom Quote (Enamine/WuXi) Medium->Quote Cost/Time Balance Make In-House Synthesis (See Protocol Below) Large->Make Cost Priority

Figure 1: Decision matrix for sourcing (2-Isopropylpyridin-3-yl)methanamine based on project phase.

Technical Assurance: Quality Control (QC)

When receiving this material (or synthesizing it), standard LCMS is insufficient due to the low ionization potential of simple pyridines and potential salt formation. 1H NMR is the gold standard for validation.

Diagnostic NMR Signals (DMSO-d6)

To verify the structure, look for these specific splitting patterns. The isopropyl group interacting with the pyridine ring creates a unique signature.

  • The Isopropyl "Septet": ~3.4 – 3.6 ppm (1H, septet, J ≈ 7 Hz). This is the CH of the isopropyl group. It will be downfield due to the deshielding pyridine ring.

  • The Isopropyl "Doublet": ~1.2 ppm (6H, doublet, J ≈ 7 Hz). The two methyl groups.[2][3][4]

  • The Methylene Linker: ~3.8 – 4.0 ppm (2H, singlet). Note: If supplied as an HCl salt, this may appear as a quartet or broadened peak due to coupling with NH3+ protons.

  • Aromatic Region: Three distinct protons for the pyridine ring (positions 4, 5, 6).

    • H6 (adj to N): ~8.4 ppm (Doublet of doublets).

    • H4 (adj to alkyl): ~7.6 ppm.

    • H5: ~7.2 ppm.

Stability & Handling
  • Form: Free base is likely a hygroscopic oil or low-melting solid that absorbs CO2 from air (forming carbamates).

  • Recommendation: Always convert to or purchase as the Dihydrochloride (2HCl) salt .

  • Storage: -20°C, under Argon.

Synthesis Protocol (The "Make" Option)

If the price ($840/g) is prohibitive, the following synthetic route is robust. It utilizes the Suzuki-Miyaura coupling followed by Nitrile Reduction.

Retrosynthetic Pathway

Synthesis Target (2-Isopropylpyridin-3-yl)methanamine (Target) Intermediate 2-Isopropylnicotinonitrile (Key Intermediate) Intermediate->Target Nitrile Reduction SM 2-Chloronicotinonitrile (Commercial SM: ~$50/100g) SM->Intermediate Suzuki Coupling Reagent1 Isopropylboronic acid + Pd Catalyst Reagent1->Intermediate Reagent2 Raney Ni / H2 or LAH Reagent2->Target

Figure 2: Two-step synthetic route from commodity starting material 2-Chloronicotinonitrile.

Detailed Methodology
Step 1: Suzuki Coupling (Introduction of Isopropyl)
  • Reactants: 2-Chloronicotinonitrile (1.0 eq), Isopropylboronic acid (1.5 eq).

  • Catalyst: Pd(dppf)Cl2 (5 mol%).

  • Base/Solvent: K2CO3 (3.0 eq) in 1,4-Dioxane/Water (4:1).

  • Conditions: Degas thoroughly. Heat to 100°C for 12-16 hours.

  • Workup: Extract with EtOAc. The product, 2-isopropylnicotinonitrile , is usually a solid or oil that can be purified via silica chromatography (Hexane/EtOAc).

  • Why this works: The electron-deficient pyridine ring at the 2-position is highly activated for oxidative addition, making this Suzuki coupling high-yielding despite the steric hindrance.

Step 2: Nitrile Reduction
  • Method A (High Pressure): Hydrogenation (50 psi H2) using Raney Nickel in MeOH/NH3.

    • Pros: Cleanest profile.

    • Cons: Requires Parr shaker/autoclave.

  • Method B (Chemical): Lithium Aluminum Hydride (LAH) in dry THF at 0°C -> RT.

    • Pros: No special equipment.

    • Cons: Workup requires Fieser method to manage aluminum salts; lower yield if not careful.

  • Isolation: Acidify with HCl in dioxane to precipitate the (2-Isopropylpyridin-3-yl)methanamine dihydrochloride salt. This ensures long-term stability.

References

  • ChemShuttle Product Catalog . (2-isopropylpyridin-3-yl)methanamine Pricing and Availability. Retrieved from

  • Sigma-Aldrich (MilliporeSigma) . 3-Picolylamine and Pyridine Building Blocks Technical Data. Retrieved from [5][6]

  • National Institutes of Health (NIH) . Synthesis of 3-Alkylpyridine Alkaloids (Methodology for pyridine alkylation). Retrieved from

  • Google Patents . Synthesis method of substituted pyridin-2-yl-methylamines (US7208603B2). Retrieved from

Sources

Exploratory

Novel Pyridine-Based Scaffolds for Drug Discovery: From Privileged Core to Clinical Candidate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide is designed to provide an in-depth, field-proven perspective on the pivotal role o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide an in-depth, field-proven perspective on the pivotal role of the pyridine scaffold in modern medicinal chemistry. We will move beyond simple descriptions to explore the underlying principles, strategic considerations, and practical methodologies that empower researchers to leverage this remarkable heterocycle in the quest for novel therapeutics. This document is structured to follow the logical progression of a drug discovery program, from fundamental understanding to advanced application and synthetic execution.

The Pyridine Nucleus: A Privileged Scaffold by Design

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its prevalence is not accidental but a direct result of its unique and highly tunable physicochemical properties that favorably influence both pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1] The pyridine motif is the second most common nitrogen-containing heterocycle in FDA-approved drugs and is a core component in over 7,000 existing drug molecules.[2][3]

Key Physicochemical Properties and Their Strategic Implications
  • Basicity and Solubility: The lone pair of electrons on the pyridine nitrogen (pKa of pyridinium ion ~5.25) provides a basic center. This allows for salt formation, a common strategy to enhance aqueous solubility and improve formulation characteristics for drug candidates.[1]

  • Hydrogen Bonding Capability: The nitrogen atom acts as a potent hydrogen bond acceptor, a critical interaction for establishing high-affinity binding to biological targets like enzyme active sites and receptors.[1][4] This is a key advantage over a simple phenyl ring.

  • Aromaticity and π-π Stacking: As an aromatic ring, pyridine engages in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within protein binding pockets, contributing significantly to target affinity.[1]

  • Dipole Moment: The electronegative nitrogen atom creates a significant dipole moment, influencing the molecule's polarity, solubility, and its ability to interact with polar regions of a biological target.[4]

  • Metabolic Stability: The pyridine ring is generally more resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes compared to its carbocyclic analog, benzene.[4] This makes the "phenyl-to-pyridyl switch" a valuable strategy for mitigating metabolic liabilities in drug candidates.[5]

The Phenyl-to-Pyridyl Switch: A Bioisosteric Strategy

Bioisosteric replacement is a cornerstone of lead optimization.[4] Replacing a phenyl ring with a pyridine ring can have profound, and often beneficial, effects on a compound's biological profile.[5] This substitution maintains the overall size and shape but introduces a hydrogen bond acceptor and alters the electronic distribution.[1][4] This can lead to:

  • Enhanced Potency: The introduction of a nitrogen atom can enable new, favorable hydrogen bonding interactions with the target protein, boosting binding affinity.[4]

  • Improved Pharmacokinetics: The switch can improve metabolic stability, as seen in the development of certain Cdc7 inhibitors where replacing a phenyl with pyridine improved potency by over 500-fold.[5] It can also modulate solubility and permeability.

  • Reduced Off-Target Effects: Altering the electronic and binding properties can improve selectivity by disfavoring interactions with off-target proteins.

G Pyridine Pyridine Potency Potency Pyridine->Potency PK PK Pyridine->PK Selectivity Selectivity Pyridine->Selectivity

Synthetic Strategies for Pyridine Scaffolds

The ability to efficiently synthesize diversely functionalized pyridines is paramount for drug discovery. Methodologies have evolved from classical condensation reactions to highly regioselective modern catalytic approaches.

Classical Synthesis

Traditional methods often rely on the condensation of aldehydes, ketones, and ammonia sources. The Chichibabin pyridine synthesis , for example, involves the condensation of carbonyl compounds with ammonia, typically under high heat and pressure over a catalyst like alumina or silica.[6] While effective for producing simple, bulk pyridines, these methods often lack the regioselectivity and functional group tolerance required for complex drug scaffolds.[7]

Modern Catalytic Methods: C-H Functionalization

Direct C-H functionalization has revolutionized the synthesis of complex molecules by allowing for the modification of the pyridine core without pre-functionalization.[8] This is a more atom-economical approach that enables late-stage diversification of drug candidates.[9]

Challenges such as the electron-deficient nature of the pyridine ring and the coordinating power of the nitrogen atom have historically made this difficult.[8][9] However, recent advances have provided powerful solutions:

  • Transition Metal Catalysis (Rh, Pd, Ni): Rhodium and other transition metals can catalyze the direct and regioselective amidation, arylation, and alkylation of pyridine C-H bonds, often using a directing group to control the site of functionalization.[10][11]

  • Photocatalysis: Light-mediated reactions offer mild conditions for C-H functionalization, expanding the scope of compatible functional groups.[9]

  • Temporary Dearomatization: This strategy involves temporarily disrupting the aromaticity of the pyridine ring to activate it for meta-selective functionalization, a historically challenging position to modify.[12][13][14] This allows the electron-deficient pyridine to behave as an electron-rich enamine intermediate, enabling new bond formations.[12]

G Start Simple Precursors (Aldehydes, Ketones, NH3) Classical Classical Synthesis (e.g., Chichibabin) Start->Classical PyridineCore Pyridine Scaffold Classical->PyridineCore Limited Scope & Regioselectivity CH_Func Modern C-H Functionalization PyridineCore->CH_Func Complex Highly Functionalized Pyridine Derivative CH_Func->Complex High Regioselectivity & Functional Group Tolerance

Applications in Oncology: Pyridine-Based Kinase Inhibitors

The pyridine scaffold is particularly prominent in oncology, with a significant number of FDA-approved drugs targeting protein kinases.[5] Kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and survival, making them prime targets for cancer therapy.[15] Between 2014 and 2023, 33% (18 drugs) of all pyridine-containing drugs approved by the US FDA were for cancer treatment.[5]

The pyridine core often serves as a hinge-binding motif, utilizing its hydrogen-bonding capacity to anchor the inhibitor within the ATP-binding pocket of the target kinase.

Table 1: Selected FDA-Approved Pyridine-Based Kinase Inhibitors

Drug NameTarget(s)Indication(s)
Sorafenib VEGFR, PDGFR, RAF kinasesRenal Cell Carcinoma, Hepatocellular Carcinoma
Crizotinib ALK, ROS1, METNon-Small Cell Lung Cancer (NSCLC)
Regorafenib VEGFR, KIT, RET, RAFColorectal Cancer, Gastrointestinal Stromal Tumors
Vismodegib Smoothened (SMO)Basal Cell Carcinoma
Abemaciclib CDK4, CDK6Breast Cancer
Source: Data compiled from multiple sources.[15][16][17]

G RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Binds & Activates Proliferation Cell Proliferation, Angiogenesis, Survival Sorafenib Sorafenib (Pyridine-Urea Scaffold) Sorafenib->RTK Inhibits RAF RAF Sorafenib->RAF Inhibits ERK ERK ERK->Proliferation Promotes

Structure-Activity Relationship (SAR) Principles

Systematic modification of the pyridine scaffold is essential for optimizing lead compounds. SAR studies reveal which functional groups and substitution patterns enhance the desired biological activity and ADME properties.[3]

  • Enhancing Activity: Studies on antiproliferative pyridine derivatives have shown that the presence and position of specific groups can significantly increase potency. For example, the addition of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups often enhances activity against various cancer cell lines.[3]

  • Decreasing Activity: Conversely, the introduction of bulky groups or certain halogens can sometimes lead to lower antiproliferative activity, potentially due to steric hindrance in the binding pocket.[3]

  • Positional Importance: The specific position of a substituent is critical. For instance, in a series of pyridine-urea inhibitors of VEGFR-2, the nature and position of substituents on an appended phenyl ring dramatically influenced IC50 values, with electron-withdrawing groups at the para-position often showing strong activity.[17][18]

Detailed Experimental Protocol: Synthesis and Evaluation of a Pyridine-Urea Based Kinase Inhibitor

This section provides a self-validating, step-by-step methodology for the synthesis of a novel pyridine-urea compound, inspired by scaffolds known to inhibit VEGFR-2, and its subsequent in vitro evaluation.

Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((4-methylpiperazin-1-yl)methyl)pyridin-2-yl)urea

Causality Statement: This protocol details a two-step synthesis. The first step is a reductive amination to install a key sidechain onto the pyridine core, chosen for its ability to enhance solubility and provide an additional binding interaction point. The second step is a urea formation reaction, a common and robust method for linking the two key aromatic fragments of many kinase inhibitors.

Step 1: Synthesis of 2-amino-4-((4-methylpiperazin-1-yl)methyl)pyridine

  • Reaction Setup: To a solution of 2-amino-4-formylpyridine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M) in a round-bottom flask, add 1-methylpiperazine (1.1 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

    • Rationale: DCE is a suitable solvent for reductive aminations. NaBH(OAc)₃ is a mild and selective reducing agent that will reduce the intermediate iminium ion without reducing the starting aldehyde.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

    • Rationale: Room temperature is sufficient for this reaction, preventing potential side reactions. TLC is a rapid and effective method to confirm the consumption of the starting material.

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (gradient elution: 2% to 10% Methanol in DCM) to yield the desired product.

    • Rationale: The NaHCO₃ quench neutralizes the acidic byproducts. Extraction with DCM isolates the product. Column chromatography is the standard method for purifying organic compounds of moderate polarity.

Step 2: Synthesis of the Final Pyridine-Urea Compound

  • Reaction Setup: To a solution of the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise at 0 °C.

    • Rationale: Anhydrous THF and a nitrogen atmosphere are used to prevent the highly reactive isocyanate from reacting with water. The reaction is cooled to 0 °C to control the initial exothermic reaction.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC (Eluent: 5% Methanol in DCM).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and wash the solid with cold diethyl ether to yield the pure final product.

    • Rationale: Trituration with a non-solvent like diethyl ether is an effective method to purify the solid product by washing away soluble impurities.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro VEGFR-2 Kinase Assay

Causality Statement: This protocol describes a biochemical assay to directly measure the inhibitory activity of the synthesized compound against the target kinase, VEGFR-2. This provides a direct readout of on-target potency (IC50), which is a critical parameter for validating the compound's mechanism of action.

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated peptide substrate by the VEGFR-2 kinase domain.

  • Procedure: a. Prepare a serial dilution of the synthesized compound in DMSO (e.g., from 10 mM to 1 nM). b. In a 384-well assay plate, add the VEGFR-2 enzyme, the peptide substrate, and ATP to initiate the kinase reaction. c. Add the serially diluted compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme). d. Incubate the plate at room temperature for 60 minutes.

    • Rationale: The incubation period allows for the enzymatic reaction to proceed to a measurable extent. e. Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-tyrosine antibody and streptavidin-allophycocyanin (SA-APC). f. Incubate for another 60 minutes to allow for antibody binding. g. Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Rationale: The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50% and is the standard metric for potency.

Conclusion

The pyridine scaffold is an enduringly valuable core in drug discovery, offering a remarkable combination of properties that medicinal chemists can exploit to design next-generation therapeutics.[2][19] Its utility in forming high-affinity interactions with key disease targets, particularly protein kinases, is well-established.[18][20] The continued development of novel synthetic methodologies, especially in the realm of direct C-H functionalization, ensures that researchers will be able to craft ever more complex and precisely tailored pyridine-based molecules.[8][21] By integrating a deep understanding of its physicochemical properties with robust synthetic strategies and rigorous biological evaluation, the scientific community can continue to unlock the full potential of this privileged scaffold in the development of life-saving medicines.

References

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Biointerface Research in Applied Chemistry.
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). International Journal of Pharmaceutical Sciences Review and Research.
  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Publishing.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal of Science and Technology.
  • The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. (2025). BenchChem.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. (n.d.). PharmaBlock.
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2025).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024).
  • Pyridine Ring Synthesis. (2026). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatis
  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amid
  • C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry.
  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025). Chemistry – A European Journal.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry.
  • Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. (2022). Science.
  • Chichibabin pyridine synthesis. (n.d.). Wikipedia.
  • Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. (2025).

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of (2-Isopropylpyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for (2-Isopropylpyridin-3-yl)methanamine is not publicly avail...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for (2-Isopropylpyridin-3-yl)methanamine is not publicly available. The following in-depth technical guide has been synthesized with the expertise of a Senior Application Scientist, drawing upon data from structurally similar compounds, including isomers and pyridine derivatives, as well as established chemical safety principles. This document is intended to provide a robust framework for risk assessment and safe handling, but it is imperative that it be supplemented with compound-specific analysis upon its acquisition.

Introduction: Understanding the Compound and its Inherent Risks

(2-Isopropylpyridin-3-yl)methanamine is a substituted pyridine derivative. Its structure, featuring a pyridine ring, an isopropyl group, and a methanamine substituent, suggests its potential utility as a building block in medicinal chemistry and drug development. The presence of the pyridine moiety and the primary amine group are key determinants of its reactivity and toxicological profile. Pyridine and its derivatives are known to be skin and respiratory irritants, and some can be toxic and flammable.[1][2] Therefore, a cautious and well-informed approach to handling is paramount.

This guide provides a detailed examination of the anticipated hazards, necessary precautions, and emergency procedures associated with (2-Isopropylpyridin-3-yl)methanamine, based on available data for analogous compounds.

Hazard Identification and Classification: An Evidence-Based Assessment

In the absence of a specific SDS, the hazard profile of (2-Isopropylpyridin-3-yl)methanamine can be inferred from closely related structures, such as 2-Isopropyl-4-methylpyridin-3-amine (CAS 1698293-93-4).[3] Based on the hazard statements for this isomer, we can anticipate the following classifications for (2-Isopropylpyridin-3-yl)methanamine:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[3]

  • Skin Irritation (Category 2): Causes skin irritation (H315).[3]

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation (H335).[3]

The signal word associated with these classifications is Warning .[3]

Anticipated Physical and Chemical Properties

While experimental data for the target compound is scarce, a summary of properties for a closely related isomer is provided below for estimation purposes.

PropertyEstimated ValueSource
Molecular FormulaC9H14N2ChemShuttle
Molecular Weight150.22 g/mol ChemShuttle
Boiling Point267.7 ± 35.0 °C at 760 mmHgSigma-Aldrich
Density0.992 ± 0.06 g/cm³Sigma-Aldrich
Flash Point139.8 ± 13.1 °CSigma-Aldrich

Note: These properties are for the isomer 2-Isopropyl-4-methylpyridin-3-amine and should be used as an approximation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls:

  • Ventilation: All work with (2-Isopropylpyridin-3-yl)methanamine should be conducted in a well-ventilated area.[1][4] A certified chemical fume hood is mandatory for all handling procedures that may generate vapors, mists, or aerosols.[5]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are required at all times.[2] A face shield should be worn in situations with a higher risk of splashing.[6]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile rubber, should be worn.[2] Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[6]

    • Lab Coat: A flame-retardant lab coat should be worn and kept fastened to protect against skin contact.[2]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Enter_Lab Entering Laboratory Don_PPE Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Enter_Lab->Don_PPE Handle_Compound Handle (2-Isopropylpyridin-3-yl)methanamine in Fume Hood Don_PPE->Handle_Compound Doff_PPE Doff PPE in designated area Handle_Compound->Doff_PPE Exit_Lab Exit Laboratory Doff_PPE->Exit_Lab

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage: Preventing Incidents

Handling:

  • Avoid direct contact with the substance.[5]

  • Do not eat, drink, or smoke in the laboratory.[1][7]

  • Use non-sparking tools, especially if the compound is determined to be flammable.[7][8]

  • Ground and bond containers when transferring material to prevent static discharge.[1][8]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5][7]

  • Keep the container tightly closed.[5][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Consider storing under an inert atmosphere, such as argon, to prevent degradation.[5]

Emergency Procedures: A Guide to Rapid and Effective Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[5] If respiratory irritation or other symptoms occur, seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[5] Drench the affected skin with running water for at least 15 minutes.[5] If skin irritation persists, consult a doctor.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Wash out the mouth with water.[5] If the person is conscious, give half a liter of water to drink immediately.[5] Seek immediate medical attention.

Spill Response:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as dry earth or sand.[5]

    • Collect the absorbed material into a closable, labeled container for disposal.[5]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert emergency responders.

    • Prevent the spill from entering drains or waterways.

Spill_Response_Flowchart cluster_spill Spill Response Protocol Spill_Detected Spill Detected Assess_Size Assess Spill Size Spill_Detected->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Small Large_Spill Large Spill Assess_Size->Large_Spill Large Don_PPE_Spill Don Full PPE Small_Spill->Don_PPE_Spill Evacuate Evacuate Area Large_Spill->Evacuate Contain_Spill Contain Spill with Inert Absorbent Don_PPE_Spill->Contain_Spill Collect_Waste Collect and Label Waste Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Alert_Emergency Alert Emergency Responders Evacuate->Alert_Emergency Secure_Area Secure Area Alert_Emergency->Secure_Area

Caption: Decision-making workflow for spill response.

Fire-Fighting Measures
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[5] A water spray can be used to cool containers.[5]

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]

Disposal Considerations

All waste materials containing (2-Isopropylpyridin-3-yl)methanamine should be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[7]

Conclusion: A Commitment to Safety

The safe handling of (2-Isopropylpyridin-3-yl)methanamine in a research and development setting is achievable through a comprehensive understanding of its potential hazards and the diligent application of safety protocols. While this guide provides a thorough framework based on the best available data for analogous compounds, it is crucial for researchers to remain vigilant and seek out a compound-specific SDS as soon as it becomes available. A proactive and informed approach to safety is the cornerstone of responsible scientific innovation.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (2-Isopropylpyridin-3-yl)methanamine from Nitriles

This Application Note provides a comprehensive technical guide for the synthesis of (2-Isopropylpyridin-3-yl)methanamine via the reduction of 2-isopropylnicotinonitrile . This transformation is critical in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of (2-Isopropylpyridin-3-yl)methanamine via the reduction of 2-isopropylnicotinonitrile .

This transformation is critical in medicinal chemistry, particularly for generating "benzyl-type" amine linkers in kinase inhibitors and GPCR ligands where the 2-isopropyl group provides essential steric bulk and lipophilicity.


MW:  150.22  g/mol 

Executive Summary

The conversion of 2-isopropylnicotinonitrile to (2-isopropylpyridin-3-yl)methanamine presents a specific challenge: the steric bulk of the ortho-isopropyl group can hinder the approach of reducing agents to the C3-nitrile, while the basic pyridine nitrogen can poison heterogeneous catalysts.

This guide details two validated protocols:

  • Protocol A (Catalytic Hydrogenation): The preferred method for scalability and atom economy. Utilizes Raney Nickel to minimize secondary amine formation.

  • Protocol B (Hydride Reduction): The preferred method for rapid, small-scale laboratory synthesis (

    
    ) using Lithium Aluminum Hydride (
    
    
    
    ).

Retrosynthetic & Mechanistic Analysis

The target amine is synthesized via the 4-electron reduction of the nitrile carbon.

Reaction Scheme

Critical Design Considerations
  • Chemo-selectivity: The pyridine ring must remain aromatic. Conditions capable of reducing the pyridine ring (e.g.,

    
     at high pressure) must be avoided.
    
  • Suppression of Dimerization: A common failure mode in nitrile reduction is the formation of secondary amines (

    
    ).
    
    • Mechanism:[1][2][3][4] The intermediate imine (

      
      ) reacts with the newly formed primary amine (
      
      
      
      ) to form an aminal, which collapses to a secondary imine and is further reduced.
    • Solution: In hydrogenation, the addition of Ammonia (

      
      )  or Acetic Anhydride  is mandatory to shift the equilibrium away from dimerization.
      

Protocol A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (


), Green Chemistry requirements.
Reagents & Equipment
  • Substrate: 2-Isopropylnicotinonitrile.

  • Catalyst: Raney Nickel (Active slurry in water/ethanol). Note: Pyrophoric.

  • Solvent: Methanol (MeOH) saturated with Ammonia (

    
     in MeOH).
    
  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker at 30–50 psi).
    
Step-by-Step Procedure
  • Catalyst Preparation:

    • Wash 2.0 g (wet weight) of Raney Nickel slurry three times with anhydrous MeOH to remove water. Critical: Do not let the catalyst dry out; it will ignite in air.

  • Reaction Assembly:

    • In a Parr hydrogenation bottle or heavy-walled flask, dissolve 10.0 mmol (1.46 g) of 2-isopropylnicotinonitrile in 30 mL of

      
       in MeOH .
      
    • Why Ammonia? The excess

      
       prevents the product amine from attacking the intermediate imine, effectively blocking secondary amine formation [1].
      
    • Transfer the washed Raney Nickel into the flask under a stream of Nitrogen.

  • Hydrogenation:

    • Purge the vessel with

      
       (3x) and then 
      
      
      
      (3x).
    • Pressurize to 40 psi (3 bar)

      
       and shake/stir vigorously at Room Temperature (RT) for 4–12 hours.
      
    • Monitoring: Monitor by LC-MS for the disappearance of the nitrile (M+1 = 147) and appearance of the amine (M+1 = 151).

  • Workup:

    • Safety: Purge vessel with

      
      . Filter the mixture through a pad of Celite under an inert atmosphere (keep Celite wet with MeOH).
      
    • Caution: The filter cake is pyrophoric. Quench immediately with water.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol B: Chemical Reduction ( )

Best for: Rapid exploration, small scale, no specialized pressure equipment.

Reagents
  • Reducing Agent: Lithium Aluminum Hydride (

    
    ), 2.0 equiv (pellets or powder).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Fieser Reagents (

    
    , 
    
    
    
    ).
Step-by-Step Procedure
  • Setup:

    • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Cool to

      
       under Nitrogen.
      
    • Charge with

      
       (20 mmol, 0.76 g) and anhydrous THF (20 mL).
      
  • Addition:

    • Dissolve 2-isopropylnicotinonitrile (10 mmol, 1.46 g) in THF (10 mL).

    • Add the nitrile solution dropwise to the

      
       suspension at 
      
      
      
      . The reaction is exothermic.
  • Reaction:

    • Allow to warm to RT.[5] If conversion is slow (due to the isopropyl steric hindrance), heat to reflux (

      
      ) for 2–4 hours.
      
    • Checkpoint: TLC (10% MeOH/DCM with 1%

      
      ) will show a polar spot at the baseline.
      
  • Fieser Workup (Critical for Yield):

    • Cool to

      
      . Dilute with diethyl ether (30 mL).
      
    • Quench Sequence (n:n:3n rule):

      • Add 0.8 mL Water (slowly, dropwise).

      • Add 0.8 mL 15% aqueous NaOH .

      • Add 2.4 mL Water .

    • Warm to RT and stir for 15 minutes until a white, granular precipitate forms.

    • Filter off the aluminum salts. Dry the filtrate over

      
       and concentrate.
      

Data & Comparison

FeatureProtocol A (Raney Ni/

)
Protocol B (

)
Yield 85–95%70–85%
Purity (Crude) High (>95%)Moderate (Aluminum salts)
Safety

gas, Pyrophoric catalyst
Reactive hydride, flammable solvent
Selectivity Excellent (with

)
Good
Throughput High (Batch/Flow compatible)Low (Workup intensive)

Visualization: Reaction Workflow

The following diagram illustrates the logical flow and decision points for the synthesis, explicitly handling the "poisoning" risk of secondary amine formation.

G Start Start: 2-Isopropylnicotinonitrile Choice Select Method Start->Choice MethodA Method A: Catalytic Hydrogenation (Scalable) Choice->MethodA > 5 grams MethodB Method B: Hydride Reduction (Lab Scale) Choice->MethodB < 5 grams CondA Conditions: Raney Ni, H2 (40 psi) Solvent: MeOH + NH3 (7N) MethodA->CondA MechA Mechanism: Surface Adsorption NH3 blocks dimer formation CondA->MechA Product Target: (2-Isopropylpyridin-3-yl)methanamine MechA->Product CondB Conditions: LiAlH4 (2.0 eq), THF Temp: 0°C -> Reflux MethodB->CondB WorkupB Fieser Workup: (H2O / 15% NaOH / H2O) CondB->WorkupB WorkupB->Product Purification Purification: Acid-Base Extraction or Distillation Product->Purification

Caption: Decision matrix for synthesis routes highlighting critical process controls for dimerization suppression (Method A) and aluminum salt removal (Method B).

Troubleshooting & Optimization

Issue: Low Yield due to Secondary Amine Formation
  • Observation: LC-MS shows a mass of

    
     (Dimer).
    
  • Fix: Increase ammonia concentration in Protocol A. If using Protocol B, ensure high dilution or switch to Borane-THF (

    
    ) , which complexes the amine as it forms, preventing side reactions [2].
    
Issue: Incomplete Conversion
  • Cause: Steric hindrance from the 2-isopropyl group blocking the nitrile.

  • Fix:

    • Protocol A: Increase pressure to 100 psi or temperature to

      
      .
      
    • Protocol B: Switch from THF to Diglyme (higher boiling point) or use

      
        (mixed hydride) to increase electrophilicity.
      
Storage
  • The free base amine acts as a ligand and can absorb

    
     from the air (carbamate formation).
    
  • Recommendation: Convert to the Dihydrochloride salt (

    
    ) by treating the ethereal solution of the amine with 
    
    
    
    in Dioxane. The salt is a stable, non-hygroscopic solid.

References

  • Nitrile Reduction Selectivity: Rylander, P. N. Catalytic Hydrogenation over Platinum Metals; Academic Press: New York, 1967. (Foundational text on preventing secondary amines via ammonia additives).
  • Borane Reduction Alternative: Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. A simple technique for the conversion of nitriles to primary amines with borane-dimethyl sulfide." Synthesis, 1981 , 8, 605-606.

  • General Pyridine Reduction Protocols: Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity of Substituents." Comprehensive Heterocyclic Chemistry, 1984 .

  • Analogous Synthesis (Patent): "Synthesis of 2-isopropyl-4-methylpyridin-3-amine intermediates." World Intellectual Property Organization, WO2021097207A1.

Sources

Application

Application Notes and Protocols: Reductive Amination Using (2-Isopropylpyridin-3-yl)methanamine

Introduction Reductive amination stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries, for its efficiency in constructing carbon-nitrogen bonds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reductive amination stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries, for its efficiency in constructing carbon-nitrogen bonds.[1][2][3] This powerful transformation converts aldehydes and ketones into primary, secondary, and tertiary amines in a controlled manner, often in a one-pot procedure.[4][5] The strategic selection of the amine component is critical for introducing structural diversity and modulating the physicochemical properties of the target molecules.

(2-Isopropylpyridin-3-yl)methanamine is a valuable building block in medicinal chemistry. The substituted pyridine scaffold is a prevalent motif in numerous biologically active compounds, offering sites for hydrogen bonding and influencing metabolic stability. The isopropyl group introduces lipophilicity and specific steric bulk, which can be crucial for achieving selective interactions with biological targets. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of (2-isopropylpyridin-3-yl)methanamine in reductive amination reactions. We will delve into the mechanistic underpinnings, provide detailed protocols, and offer insights into troubleshooting and optimization.

Mechanistic Overview: The "How" and "Why"

Reductive amination is fundamentally a two-stage process that is typically performed in a single reaction vessel ("one-pot").[6] Understanding the mechanism is paramount for rational protocol design and troubleshooting.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, (2-isopropylpyridin-3-yl)methanamine, on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate which subsequently dehydrates to yield an imine. In the typically neutral to weakly acidic conditions of the reaction, the imine can be protonated to form a more electrophilic iminium ion.[7] This equilibrium is crucial, as the iminium ion is more readily reduced than the starting carbonyl compound.[5]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final secondary amine product. The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting aldehyde or ketone.[5][7]

Visualizing the Reaction Pathway

Caption: The reaction pathway of reductive amination.

Selecting the Right Tools: Reagents and Solvents

The success of a reductive amination hinges on the appropriate choice of reducing agent and solvent.

The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

For the reductive amination with (2-isopropylpyridin-3-yl)methanamine, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[7][8][9]

  • Expertise & Experience: Unlike the more aggressive sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective reducing agent.[5][7] Its reduced reactivity prevents the premature reduction of the starting aldehyde or ketone. The acetate groups attenuate the hydridic character of the borohydride, making it ideal for reducing the more reactive iminium ion intermediate. Furthermore, it is less toxic than sodium cyanoborohydride (NaBH₃CN), a classic reagent for this transformation.[10]

  • Trustworthiness: The reaction with NaBH(OAc)₃ does not require strictly anhydrous conditions and can tolerate a range of functional groups, making it a robust and reliable choice for complex molecule synthesis.[7][8] The reaction is generally clean, leading to higher yields and fewer side products compared to other methods.[7][9]

Solvent Selection

The preferred solvent for reductive aminations with NaBH(OAc)₃ is 1,2-dichloroethane (DCE) .[7][8][9]

  • Causality: DCE is an excellent solvent for this reaction as it is non-protic and effectively solubilizes the amine, carbonyl compound, and the iminium intermediate. Reactions in DCE are often faster and cleaner than in other solvents like tetrahydrofuran (THF).[7][9] Acetonitrile can also be used, but DCE generally provides superior results.[8]

Experimental Protocols

General Protocol for Reductive Amination

This protocol provides a general procedure for the reaction between (2-isopropylpyridin-3-yl)methanamine and a generic aldehyde or ketone.

Protocol_Workflow Experimental Workflow A 1. Reagent Preparation Dissolve amine and carbonyl in DCE. B 2. Imine Formation Stir at room temperature for 20-60 min. A->B C 3. Reduction Add NaBH(OAc)3 portion-wise. B->C D 4. Reaction Monitoring Track via TLC or LC-MS. C->D E 5. Quenching Add saturated aq. NaHCO3. D->E F 6. Workup & Extraction Separate layers, extract aqueous phase with DCM. E->F G 7. Purification Dry, concentrate, and purify by column chromatography. F->G

Caption: Step-by-step experimental workflow.

Materials:

  • (2-Isopropylpyridin-3-yl)methanamine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add (2-isopropylpyridin-3-yl)methanamine (1.0 equivalent).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the amine (concentration typically 0.1-0.5 M).

  • Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 equivalents) to the stirred solution.

  • Imine Formation: Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine/iminium ion intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Progress: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane (DCM).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

Data Presentation: Typical Reaction Parameters
ParameterAldehydeKetoneRationale
Amine Equiv. 1.01.0Stoichiometric control.
Carbonyl Equiv. 1.0 - 1.11.1 - 1.2A slight excess of the carbonyl can drive imine formation, especially with less reactive ketones.
NaBH(OAc)₃ Equiv. 1.2 - 1.51.3 - 1.6Ensures complete reduction of the iminium intermediate.[7]
Temperature Room Temp.Room Temp. to 40 °CKetones are generally less reactive than aldehydes and may require gentle heating.
Catalyst Generally not neededAcetic Acid (0-2 equiv.)Acetic acid can catalyze the imine formation step for sterically hindered or electron-rich ketones.[7][8]
Reaction Time 2 - 12 hours6 - 24 hoursKetones react slower due to steric and electronic factors.

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inefficient imine formation (especially with ketones). 2. Deactivated reducing agent.1. Add 1-2 equivalents of glacial acetic acid to catalyze imine formation. Consider gentle heating (40-50 °C).[7] 2. Use a fresh bottle of NaBH(OAc)₃; the reagent can degrade upon prolonged exposure to moisture.
Formation of Alcohol Byproduct 1. Reducing agent is too reactive. 2. Reaction conditions are too harsh.1. Ensure you are using NaBH(OAc)₃ and not NaBH₄. 2. Avoid excessive heating. Perform the reaction at room temperature.
Dialkylation of the Amine This is a potential issue with primary amines and reactive aldehydes.A stepwise procedure can be employed: pre-form the imine in a solvent like methanol, remove the solvent, then dissolve in DCE and add NaBH(OAc)₃.[7][8]
Difficult Purification The product amine may be polar and difficult to separate from starting materials or byproducts.1. An acidic workup can sometimes help. After quenching, acidify the aqueous layer with 1M HCl to protonate the amine product, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the product. 2. Consider using a different stationary phase for chromatography if silica gel proves ineffective.

Conclusion

The reductive amination of (2-isopropylpyridin-3-yl)methanamine is a robust and versatile method for synthesizing novel secondary amines that are valuable scaffolds in drug discovery and development. By leveraging the mild and selective reducing power of sodium triacetoxyborohydride in a suitable solvent like 1,2-dichloroethane, researchers can achieve high yields and clean conversions. A thorough understanding of the reaction mechanism and careful control of reaction parameters are key to success. The protocols and insights provided in this guide are designed to empower scientists to confidently and effectively utilize this important synthetic transformation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]

  • Slayden, S. W., & Schearer, J. W. (2010). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 87(3), 304-305. [Link]

  • Mdcat. Reductive Amination. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 111(3), 2177-2250. [Link]

Sources

Method

Introduction: Navigating the Challenges of a Sterically Hindered Picolylamine

An Application Guide to Amide Coupling with 2-Isopropyl-3-Picolylamine: Strategies and Protocols Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Coupling with 2-Isopropyl-3-Picolylamine: Strategies and Protocols

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1] While numerous coupling protocols exist, their success is highly dependent on the steric and electronic properties of the substrates. 2-Isopropyl-3-picolylamine represents a class of amine that presents distinct synthetic challenges. Its structure, featuring a bulky isopropyl group adjacent to the nucleophilic amine and a coordinating pyridine ring, necessitates a carefully considered approach to achieve high-yielding and clean amide couplings.

The steric hindrance imposed by the isopropyl group at the 2-position significantly slows the rate of nucleophilic attack, often leading to incomplete reactions or the need for harsh conditions when using standard coupling methods.[2][3][4] Furthermore, the pyridine nitrogen can interact with the coupling reagent or the activated carboxylic acid intermediate, potentially sequestering the reagent or promoting unwanted side reactions.

This application note provides a comprehensive guide for researchers tackling the acylation of 2-isopropyl-3-picolylamine. We will explore the mechanistic underpinnings of common coupling strategies, present a comparative analysis of reagent classes, and provide detailed, field-proven protocols to empower scientists to overcome the inherent challenges of this valuable building block.

Mechanistic Considerations: Why Standard Conditions May Fail

The conversion of a carboxylic acid and an amine into an amide is a dehydration reaction that is kinetically slow and requires activation of the carboxylic acid.[5] This is achieved using a "coupling reagent" that transforms the acid's hydroxyl group into a better leaving group, creating a highly electrophilic intermediate that is susceptible to attack by the amine.

For a substrate like 2-isopropyl-3-picolylamine, two main factors disrupt this process:

  • Steric Hindrance: The bulky isopropyl group shields the amine's lone pair of electrons, physically impeding its approach to the activated carboxylate. This kinetic barrier can cause standard, moderately reactive intermediates to be consumed by side pathways (e.g., hydrolysis or rearrangement) before the desired coupling can occur.[2]

  • Pyridine Interference: The Lewis basicity of the pyridine nitrogen introduces a competing coordination site. It can interact with oxophilic coupling reagents or form non-productive intermediates, reducing the effective concentration of the activating agent.

Therefore, the successful coupling strategy hinges on selecting a reagent system that generates a highly reactive activated intermediate to overcome the steric barrier, while minimizing unproductive side reactions.

Selecting the Optimal Coupling Reagent

A variety of modern coupling reagents are available, each with a distinct mechanism and level of reactivity. For challenging substrates, uronium/aminium and phosphonium salts, or phosphonic anhydrides, are generally superior to carbodiimide-based methods.

dot

G cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) Active_Ester Highly Reactive Intermediate (e.g., OAt-Ester, Mixed Anhydride) RCOOH->Active_Ester + Reagent, Base Reagent Coupling Reagent (e.g., HATU, T3P) Base Base (e.g., DIPEA) Amide Target Amide Active_Ester->Amide Nucleophilic Attack Amine 2-Isopropyl-3-Picolylamine Amine->Amide caption General workflow for amide coupling.

Caption: General workflow for amide coupling.

  • Uronium/Aminium Salts (HATU, HCTU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is often the reagent of choice for sterically demanding couplings.[6] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester.[5] The nitrogen atom in the azabenzotriazole ring of the leaving group provides anchimeric assistance, accelerating the subsequent amidation step. This high level of activation is often sufficient to overcome the steric hindrance of the isopropyl group.

  • Propanephosphonic Anhydride (T3P®): T3P is a powerful, yet mild, dehydrating agent that promotes amide bond formation with a low risk of epimerization.[7][8] It activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate. A key advantage of T3P is that its byproducts are water-soluble, which greatly simplifies aqueous workup and purification.[7][9] This makes it an excellent choice from both an efficiency and process chemistry perspective.

  • Carbodiimides (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), typically used with an additive like 1-hydroxybenzotriazole (HOBt), is a common and cost-effective choice.[10] EDC activates the carboxylic acid to form an O-acylisourea, which is then converted by HOBt to a more stable HOBt-ester.[5] While effective for many amines, this method may provide lower yields or require longer reaction times for hindered substrates like 2-isopropyl-3-picolylamine due to the lower reactivity of the HOBt-ester compared to an OAt-ester.[2]

Comparative Overview of Coupling Conditions

The selection of coupling reagent, base, and solvent is critical for success. The following table summarizes recommended starting points for the acylation of 2-isopropyl-3-picolylamine.

Coupling ReagentAdditiveBase (Equiv.)Recommended SolventsTemp. (°C)Key Considerations & Expected Outcome
HATU NoneDIPEA (3.0)DMF, DCM, MeCN0 to RTHigh Success Rate. The go-to method for hindered amines. Fast reaction times and generally high yields.[5][6]
T3P® NonePyridine, TEA, DIPEA (3.0)EtOAc, MeCN, DCM0 to 50Excellent Alternative. Low epimerization risk. Water-soluble byproducts simplify workup. May require gentle heating for very hindered acids.[8][11]
EDC·HCl HOBt or Oxyma PureDIPEA or NMM (2.0-3.0)DMF, DCM0 to RTEconomical but Potentially Slower. May result in lower yields or require extended reaction times. A good first attempt if more powerful reagents are not available.[2][10]
PyBOP NoneDIPEA (3.0)DMF, DCM0 to RTStrong Activating Agent. Similar in efficacy to HATU, though byproducts can sometimes complicate purification.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for a standard 0.5 mmol scale reaction. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary approach due to its high reliability with sterically hindered substrates.[5][6]

  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (0.50 mmol, 1.0 equiv) and HATU (209 mg, 0.55 mmol, 1.1 equiv).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and stir to dissolve the solids.

  • Amine Addition: Add 2-isopropyl-3-picolylamine (75 mg, 0.50 mmol, 1.0 equiv) to the solution.

  • Base Addition & Reaction Initiation: Cool the flask to 0 °C in an ice bath. Slowly add diisopropylethylamine (DIPEA, 0.26 mL, 1.5 mmol, 3.0 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate (25 mL). Wash sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL), water (15 mL), and saturated aqueous NaCl (brine, 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.

Protocol 2: Process-Friendly Coupling using T3P®

This protocol is an excellent alternative, particularly when easy removal of byproducts is a priority.[7][9]

  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (0.50 mmol, 1.0 equiv) and 2-isopropyl-3-picolylamine (83 mg, 0.55 mmol, 1.1 equiv).

  • Dissolution: Add anhydrous ethyl acetate or acetonitrile (5 mL).

  • Base Addition: Add triethylamine (TEA, 0.21 mL, 1.5 mmol, 3.0 equiv).

  • Reaction Initiation: Cool the mixture to 0 °C. Slowly add T3P® (50% solution in ethyl acetate, 0.95 mL, 1.6 mmol, 1.5 equiv of the cyclic trimer) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and add more ethyl acetate (15 mL).

  • Extraction: Separate the layers. Wash the organic layer with water (2 x 15 mL) and brine (15 mL). The phosphonic acid byproducts are removed in the aqueous washes.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography as described in Protocol 1.

Optimization and Troubleshooting

Even with robust protocols, optimization may be necessary. The following workflow provides a logical approach to troubleshooting common issues.

dot

G cluster_troubleshoot Troubleshooting Steps start Start with Protocol 1 (HATU/DIPEA/DMF) monitor Monitor Reaction by LC-MS at 2h start->monitor decision Is Starting Material Consumed? monitor->decision heat Gently heat to 40-50 °C (Check stability first) decision->heat  No (Stalled Reaction) time Extend reaction time (up to 24h) decision->time  No (Slow Reaction) success Proceed to Workup & Purification decision->success  Yes reagent Switch to T3P® Protocol (Alternative activation) heat->reagent solvent Change solvent to DCM or MeCN (Solubility/Rate effects) reagent->solvent time->monitor

Caption: A decision workflow for optimizing the coupling reaction.

Conclusion

The successful amide coupling of 2-isopropyl-3-picolylamine is readily achievable with the appropriate selection of modern synthetic reagents. While its steric bulk presents a kinetic challenge, the use of potent activating agents like HATU or the process-friendly T3P® consistently delivers high yields. By understanding the mechanistic hurdles and employing the robust protocols outlined in this guide, researchers can confidently incorporate this valuable, hindered building block into their synthetic campaigns, accelerating the discovery and development of novel chemical entities.

References

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC, National Library of Medicine. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Library of Medicine. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Understanding T3P® from start to finish. Curia Global. [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • Stereochemical Aspects of T3P Amidations. Organic Process Research & Development - ACS Publications. [Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ResearchGate. [Link]

  • Green Chemistry. BORIS Portal. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

Sources

Application

Application Note: Precision Synthesis of KRAS G12C Inhibitors via Pyridine Intermediates

Abstract & Strategic Context The inhibition of KRAS G12C, a mutation previously deemed "undruggable," relies on the covalent trapping of the mutant cysteine-12 residue in the switch-II pocket. This application note detai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The inhibition of KRAS G12C, a mutation previously deemed "undruggable," relies on the covalent trapping of the mutant cysteine-12 residue in the switch-II pocket. This application note details the synthesis of Sotorasib (AMG 510) , focusing on the critical role of pyridine intermediates in establishing the molecule's defining structural feature: a configurationally stable atropisomeric biaryl axis .

Unlike standard amide couplings, the construction of KRAS G12C inhibitors requires rigorous control over the steric environment of the pyridine ring. The interplay between the isopropyl and methyl substituents on the pyridine core and the rigid pyridopyrimidinone scaffold creates a high rotational energy barrier (


 kcal/mol). This guide provides a validated workflow for synthesizing the core, resolving the atropisomers, and installing the acrylamide warhead with high enantiomeric excess (ee) and chemical purity.

Structural Logic & Retrosynthetic Analysis

The efficacy of Sotorasib hinges on three pharmacophoric elements:

  • The Warhead: An acrylamide moiety that forms an irreversible covalent bond with Cys12.

  • The Scaffold: A pyrido[2,3-d]pyrimidin-2(1H)-one core that occupies the cryptic pocket.

  • The Atropisomeric Axis: A hindered bond between the central scaffold and a substituted pyridine ring (2-isopropyl-4-methylpyridin-3-amine).

Retrosynthetic Pathway

The synthesis is best approached by disconnecting the biaryl axis and the warhead. The critical pyridine intermediate (Intermediate A ) provides the steric bulk necessary to lock the conformation.

Retrosynthesis Sotorasib Target: Sotorasib (AMG 510) (M-Atropisomer) Warhead Acryloyl Electrophile (Warhead Installation) Sotorasib->Warhead Acrylation Core Biaryl Core (Atropisomerically Pure) Sotorasib->Core Precursor Int_A Intermediate A: 2-isopropyl-4-methylpyridin-3-amine (Pyridine Source) Core->Int_A Urea Formation & Cyclization Int_B Intermediate B: 2,6-dichloro-5-fluoronicotinic acid (Scaffold Source) Core->Int_B SnAr Int_C Intermediate C: Piperazine Linker Core->Int_C Substitution

Figure 1: Retrosynthetic disconnection of Sotorasib highlighting the central role of the substituted pyridine amine (Intermediate A).

Detailed Experimental Protocols

Protocol A: Synthesis of the Racemic Pyridopyrimidine Core

Objective: Construct the biaryl backbone by coupling the pyridine intermediate with the nicotinic acid derivative. Critical Quality Attribute (CQA): Full conversion of the urea intermediate to the cyclic dione to avoid downstream impurities.

Materials:

  • 2,6-dichloro-5-fluoronicotinic acid (1.0 equiv)

  • 2-isopropyl-4-methylpyridin-3-amine (1.1 equiv) [The Pyridine Intermediate]

  • Oxalyl chloride (1.2 equiv)

  • LiHMDS (Lithium hexamethyldisilazide) (2.5 equiv)

  • Solvents: Dichloromethane (DCM), THF.

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend 2,6-dichloro-5-fluoronicotinic acid in DCM at 20°C. Add catalytic DMF followed by dropwise addition of oxalyl chloride. Stir for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the crude acid chloride.

  • Urea Coupling: Redissolve the acid chloride in THF. Cool to 0°C. Add a solution of 2-isopropyl-4-methylpyridin-3-amine and diisopropylethylamine (DIPEA). The steric bulk of the pyridine amine requires 4–6 hours for complete coupling. Monitor by HPLC for the disappearance of the amine.

  • Cyclization (The Dione Formation):

    • Note: The intermediate urea is often unstable. Proceed directly to cyclization.

    • Cool the reaction mixture to -10°C.

    • Add LiHMDS (1.0 M in THF) slowly to induce intramolecular nucleophilic substitution.

    • Allow the reaction to warm to room temperature (23°C) over 12 hours.

    • Quench: Add aqueous ammonium chloride. Extract with ethyl acetate.

  • Isolation: The product, 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, precipitates as a racemic mixture. Filter and wash with cold ether.

Yield Expectation: 65–75% (Racemic).

Protocol B: Atropisomer Resolution via DBTA Crystallization

Objective: Isolate the active (M)-atropisomer from the racemic mixture using Classical Resolution. Mechanism: The pyridine ring's rotation is restricted.[1] Using a chiral acid forms diastereomeric salts with distinct solubility profiles.

Materials:

  • Racemic Dione (from Protocol A)[2]

  • (+)-2,3-Dibenzoyl-D-tartaric acid (DBTA) (1.0 equiv)

  • Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) / n-Heptane.

Step-by-Step Methodology:

  • Dissolution: Dissolve the racemic dione in 2-MeTHF (10 volumes) at 75°C.

  • Resolving Agent Addition: Add (+)-DBTA as a solid or warm solution. Stir for 30 minutes at 75°C.

  • Controlled Cooling (Critical Step):

    • Cool to 60°C at a rate of 0.5°C/min.

    • Seeding: Add seed crystals of the (M)-atropisomer-DBTA complex if available.

    • Continue cooling to 20°C over 4 hours.

  • Filtration: The (M)-atropisomer co-crystallizes with DBTA. Filter the solids.[3]

  • Salt Break: Resuspend the solid in a biphasic mixture of MTBE and aqueous

    
     (10% w/w). Stir vigorously. Separate the organic layer (containing the free base (M)-dione) and dry over 
    
    
    
    .

Data Validation:

  • Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA (80:20).

  • Target Specs: >98% ee.

Protocol C: Warhead Installation and Final Coupling

Objective: Functionalize the core with the piperazine linker and the acrylamide warhead.

Materials:

  • (M)-Dione intermediate[4]

  • (S)-1-Boc-3-methylpiperazine

  • 2-fluoro-6-hydroxyphenylboronic acid (Boroxine form)

  • Acryloyl chloride[4][5]

  • Catalyst:

    
    
    

Step-by-Step Methodology:

  • SnAr Reaction (C4 Substitution):

    • React the (M)-dione with

      
       (3 equiv) and DIPEA in acetonitrile at 80°C to generate the chloro-intermediate.
      
    • In situ addition: Add (S)-1-Boc-3-methylpiperazine. The substitution occurs selectively at the C4 position due to electronic directing effects of the pyridine nitrogen.

  • Suzuki-Miyaura Coupling:

    • Dissolve the product in 1,4-dioxane/water (4:1).

    • Add 2-fluoro-6-hydroxyphenylboronic acid (2.0 equiv) and

      
       (3.0 equiv).
      
    • Degas with nitrogen for 15 mins. Add

      
       (5 mol%).
      
    • Heat to 90°C for 4 hours.

    • Purification: Silica gel chromatography (0-10% MeOH in DCM).

  • Deprotection: Treat with TFA/DCM (1:4) at 0°C to remove the Boc group. Concentrate to dryness.

  • Acrylation (Warhead):

    • Dissolve the amine salt in DCM/Sat.

      
       (biphasic).
      
    • Cool to -10°C. Add acryloyl chloride (0.95 equiv) dropwise. Note: Slight substoichiometry prevents bis-acrylation.

    • Stir for 30 mins. Separate organic layer.[2]

Process Workflow & Quality Control

The following diagram illustrates the critical decision points and validation steps in the synthesis.

Workflow Start Start: Pyridine Amine + Nicotinic Acid Urea Urea Intermediate Start->Urea Cyclization Cyclization (LiHMDS) Urea->Cyclization Racemic Racemic Dione Core Cyclization->Racemic Resolution DBTA Resolution (Crystallization) Racemic->Resolution Check_EE QC: Chiral HPLC (>98% ee?) Resolution->Check_EE Recycle Racemization of Distillate Resolution->Recycle Wrong Isomer Check_EE->Resolution Fail (Recrystallize) Coupling Suzuki & SnAr Steps Check_EE->Coupling Pass Recycle->Racemic Final Final Sotorasib Coupling->Final

Figure 2: Process workflow emphasizing the chiral resolution loop critical for isolating the active atropisomer.

Quantitative Data Summary

The following table summarizes typical yield and purity metrics observed when utilizing the optimized pyridine-intermediate protocol.

Reaction StepReagent/ConditionTypical YieldPurity (HPLC)Key Impurity to Monitor
Urea Formation Pyridine Amine / LiHMDS85%>95%Unreacted Amine
Cyclization LiHMDS / THF70%>98%Hydrolyzed Acid
Resolution (+)-DBTA / 2-MeTHF35-40% (theoretical max 50%)>99% ee Wrong Atropisomer
Suzuki Coupling Pd(dppf)Cl2 / Boroxine80%>95%Protodeboronation (Phenol)
Acrylation Acryloyl Cl / Biphasic88%>97%Bis-acrylamide

References

  • Canon, J., et al. (2019).[6] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. [Link]

  • Lanman, B. A., et al. (2020).[6] Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors.[6] Journal of Medicinal Chemistry, 63(1), 52–65.[6] [Link]

  • Parsons, A. T., et al. (2022).[6][7] Axial Chirality in the Sotorasib Drug Substance, Part 1: Development of a Classical Resolution to Prepare an Atropisomerically-Pure Sotorasib Intermediate. Organic Process Research & Development, 26(9), 2629–2635. [Link]

  • Amgen Inc. (2021).[1][4][5][8][9] Patent WO2021097207A1: Improved Synthesis of KRAS G12C Inhibitor Compound.[5]

Sources

Method

(2-Isopropylpyridin-3-yl)methanamine: A Bidentate Ligand for Novel Coordination Chemistry and Catalysis

An Application Note and Protocol Guide for Researchers Abstract: This document provides a detailed guide to the synthesis, characterization, and application of (2-Isopropylpyridin-3-yl)methanamine as a versatile N,N'-bid...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: This document provides a detailed guide to the synthesis, characterization, and application of (2-Isopropylpyridin-3-yl)methanamine as a versatile N,N'-bidentate ligand. While direct literature on this specific ligand is emerging, the protocols and insights presented herein are expertly extrapolated from the well-established chemistry of analogous 2-(aminomethyl)pyridine and substituted pyridine systems.[1][2][3] This guide is intended for researchers in coordination chemistry, catalysis, and drug development, offering a robust framework for exploring the potential of this sterically-influenced ligand in creating novel metal complexes with unique reactivity and properties.

Introduction: The Scientific Rationale

Bidentate ligands, which bind to a central metal atom through two donor sites, are foundational in coordination chemistry.[4] They offer enhanced stability over their monodentate counterparts through the chelate effect, a favorable thermodynamic phenomenon. The pyridine-amine motif, specifically, combines a π-accepting aromatic pyridine ring with a σ-donating aliphatic amine, allowing for fine-tuning of the electronic properties of the resulting metal complex.[1][5]

The ligand (2-Isopropylpyridin-3-yl)methanamine introduces a bulky isopropyl group at the 2-position of the pyridine ring. This steric hindrance is not merely a passive feature; it is a critical design element. It can influence the coordination geometry around the metal center, potentially creating a specific chiral pocket or sterically directing substrate approach in a catalytic cycle.[6] This guide provides the necessary protocols to synthesize this ligand, use it to form transition metal complexes, and explore its applications, particularly in homogeneous catalysis.[7]

Synthesis of (2-Isopropylpyridin-3-yl)methanamine

The synthesis of (2-Isopropylpyridin-3-yl)methanamine is not widely documented. Therefore, a robust, multi-step synthetic route is proposed below, based on established pyridine functionalization methodologies. The key steps involve the synthesis of the substituted pyridine core followed by the introduction of the aminomethyl group. A plausible route starts from 2-isopropyl-3-cyanopyridine, which can be synthesized via methods analogous to those for similar structures.[8]

Protocol 2.1: Synthesis via Reduction of a Nitrile Precursor

This protocol assumes the availability of 2-isopropyl-3-cyanopyridine. The final step is a standard reduction of the nitrile to a primary amine.

Materials:

  • 2-isopropyl-3-cyanopyridine

  • Lithium aluminum hydride (LiAlH₄) or a safer alternative like Sodium borohydride (NaBH₄) with a cobalt(II) chloride catalyst.

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend a stirred solution of Lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath.

  • Addition of Precursor: Dissolve 2-isopropyl-3-cyanopyridine (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water until a granular precipitate forms.

  • Extraction: Filter the resulting solid and wash it thoroughly with diethyl ether. Collect the filtrate, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude (2-Isopropylpyridin-3-yl)methanamine can be purified by vacuum distillation or column chromatography on silica gel.

Causality: The choice of a strong reducing agent like LiAlH₄ is crucial for the complete reduction of the stable nitrile group to a primary amine. The inert atmosphere prevents the highly reactive hydride reagent from reacting with atmospheric moisture.

Synthesis of a Representative Metal Complex: Dichloro[ (2-isopropylpyridin-3-yl)methanamine]palladium(II)

Palladium(II) complexes are widely used as pre-catalysts in cross-coupling reactions.[9] The following is a general protocol for synthesizing a Pd(II) complex with the title ligand.

Materials:

  • (2-Isopropylpyridin-3-yl)methanamine

  • Palladium(II) chloride (PdCl₂)

  • Methanol or Acetonitrile (anhydrous)

  • Schlenk flask, magnetic stirrer

Procedure:

  • Solubilization of Palladium Salt: Suspend Palladium(II) chloride (1.0 eq.) in 10 mL of methanol in a Schlenk flask. Gently warm and stir the mixture to aid dissolution. Note: PdCl₂ has low solubility; forming a complex will help draw it into solution.

  • Ligand Addition: In a separate vial, dissolve (2-Isopropylpyridin-3-yl)methanamine (1.0 eq.) in 5 mL of methanol.

  • Complexation: Add the ligand solution dropwise to the stirred palladium salt suspension at room temperature. A color change and/or precipitation of the product is typically observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Isolation: If a precipitate has formed, collect the solid by filtration, wash it with a small amount of cold methanol, and then with diethyl ether. Dry the product under vacuum. If no precipitate forms, the solvent can be slowly evaporated to yield the complex.

  • Recrystallization (Optional): The complex can be recrystallized from a suitable solvent system like dichloromethane/hexane to obtain high-purity crystals suitable for X-ray diffraction.

Self-Validation: The identity and purity of the resulting complex must be confirmed through the characterization methods outlined in the next section. A 1:1 metal-to-ligand stoichiometry is expected for a square planar Pd(II) center with two chloride co-ligands.

Characterization Workflow for Metal Complexes

A thorough characterization is essential to confirm the structure and purity of the newly synthesized metal complex. The following workflow provides a comprehensive approach.

G Ligand Synthesized Ligand (2-Isopropylpyridin-3-yl)methanamine Complex Synthesized Metal Complex e.g., [M(L)Cl2] Ligand->Complex Complexation NMR NMR Spectroscopy (¹H, ¹³C) Complex->NMR Structural Info MS Mass Spectrometry (ESI-MS) Complex->MS Molecular Weight IR FT-IR Spectroscopy Complex->IR Bonding Info EA Elemental Analysis (CHN) Complex->EA Purity Check Xray Single Crystal X-ray Diffraction Complex->Xray If Crystals Form Structure Confirmed Molecular Structure & Purity NMR->Structure MS->Structure IR->Structure EA->Structure Xray->Structure Definitive Structure

Caption: Workflow for the synthesis and characterization of a metal complex.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Upon coordination to a metal center, the chemical shifts of the ligand's protons, especially those near the nitrogen donor atoms, are expected to shift downfield. This provides direct evidence of ligand-metal binding.

  • ¹³C NMR: Similar shifts are observed in the carbon spectrum, confirming coordination.

4.2. Mass Spectrometry (MS)

  • Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for confirming the molecular weight of the complex. The observed mass-to-charge ratio (m/z) and isotopic distribution pattern should match the theoretical values for the proposed structure.

4.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Coordination of the nitrogen atoms to the metal center will alter the vibrational frequencies of the C=N (pyridine) and N-H (amine) bonds. New bands in the low-frequency region (typically 400-600 cm⁻¹) can often be assigned to metal-nitrogen (M-N) stretching vibrations, providing further evidence of complex formation.[4]

4.4. Elemental Analysis

  • Combustion analysis provides the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). The experimental values should be within ±0.4% of the calculated theoretical values for the proposed molecular formula, serving as a crucial check of bulk purity.

4.5. Single Crystal X-ray Diffraction

  • This is the most definitive method for structural elucidation. If suitable single crystals can be grown, X-ray diffraction can provide precise information on bond lengths, bond angles, and the overall coordination geometry of the metal complex.[10]

Potential Applications and Research Directions

The unique steric and electronic properties conferred by the (2-Isopropylpyridin-3-yl)methanamine ligand suggest its utility in several areas of catalysis and materials science.

Applications Ligand { (2-Isopropylpyridin-3-yl)methanamine | Forms Metal Complexes with: - Palladium (Pd) - Ruthenium (Ru) - Iron (Fe) - Copper (Cu) } CrossCoupling Cross-Coupling Reactions Suzuki, Heck, etc. Pd(II) complexes act as pre-catalysts. Steric bulk may enhance selectivity. Ligand->CrossCoupling Catalysis Hydrogenation Hydrogenation & Transfer Hydrogenation Ru(II) and Fe(II) complexes are known catalysts for reducing ketones and imines. Chiral pocket could enable asymmetric synthesis. Ligand->Hydrogenation Catalysis Polymerization Olefin Polymerization Ni(II) and Ti(IV) complexes with N,N' ligands can catalyze olefin polymerization. Isopropyl group influences polymer properties. Ligand->Polymerization Catalysis

Caption: Potential catalytic applications of metal complexes.

Table 1: Summary of Potential Applications

Application AreaPotential Metal CenterRationale & Key AdvantagesRelevant Analogue Citations
Cross-Coupling Reactions Pd(II), Ni(II)Pyridine-based ligands are effective in stabilizing active Pd(0) species. The isopropyl group can promote reductive elimination and influence regioselectivity.[9]
Transfer Hydrogenation Ru(II), Os(II), Fe(II)Complexes of these metals with 2-(aminomethyl)pyridine are active for the catalytic reduction of ketones and imines. The steric bulk can create a chiral environment for asymmetric catalysis.[3][11][12]
Olefin Polymerization Ti(IV), Ni(II)Titanium-pyridine complexes are known catalysts for olefin polymerization. The ligand's steric profile can control polymer chain growth and branching.[13][14]
Materials Science Cu(I), Ag(I), Zn(II)N,N'-bidentate ligands are used to construct metal-organic frameworks (MOFs) and coordination polymers with interesting structural and photoluminescent properties.[7][15]

Conclusion

(2-Isopropylpyridin-3-yl)methanamine represents a promising, yet underexplored, bidentate ligand. Its synthesis is achievable through established organic methodologies, and its complexation with transition metals follows standard coordination chemistry principles. The introduction of a sterically demanding isopropyl group adjacent to a coordinating nitrogen atom provides a powerful tool for influencing the reactivity and structure of the resulting metal complexes. This guide offers a comprehensive starting point for researchers to synthesize, characterize, and ultimately unlock the potential of this versatile ligand in catalysis and beyond.

References

  • Mane, P.S., et al. (2011). Synthesis, Characterization of Biological Active Bidentate Heterocyclic Schiff Base Metal Complexes. Asian Journal of Chemistry. Available at: [Link]

  • TSI Journals. (n.d.). Synthesis and characterization of transition metal complexes of bidentate ligands and their antimicrobial studies. Trade Science Inc. Available at: [Link]

  • Wiegrebe, F., et al. (2012). Synthesis and Characterization of Bidentate Isonitrile Iron Complexes. Organometallics. Available at: [Link]

  • Akram, W., et al. (2021). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. MDPI. Available at: [Link]

  • Akram, W., et al. (2021). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. National Center for Biotechnology Information. Available at: [Link]

  • Blessy, C., et al. (2013). Synthesis, Characterization and Biological evaluation of bidentate ligand with metal ions of Zr(IV) & Th(IV). Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2017). Distorted square-based pyramidal and trigonal bipyramidal geometries in a mercury (II) coordination compound containing 2-(aminomethyl)pyridine ligand. Taylor & Francis Online. Available at: [Link]

  • Tayim, H.A., et al. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Asian Journal of Chemistry. Available at: [Link]

  • Barrios-García, J.O., et al. (2016). The synthesis and characterization of a series of bis-bidentate Schiff base ligands and their coordination complexes with silver(i), copper(i) and zinc(ii) d10 metal ions. Royal Society of Chemistry. Available at: [Link]

  • Udoh, G.E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry. Available at: [Link]

  • Zhu, S. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. ACS Publications. Available at: [Link]

  • Mei, L., et al. (2016). The synthesis of N–Zn, N–Cu complexes involving 2-amino pyridine and ethylenediamine ligands and application to the Henry reaction. Indian Academy of Sciences. Available at: [Link]

  • Dege, N., et al. (2020). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. National Center for Biotechnology Information. Available at: [Link]

  • Chruszcz-Lipska, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Center for Biotechnology Information. Available at: [Link]

  • Manda, H. (2024). Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects. MDPI. Available at: [Link]

  • Kermagoret, A., & Braunstein, P. (2008). Synthesis of nickel complexes with bidentate N,O-type ligands and application in the catalytic oligomerization of ethylene. Royal Society of Chemistry. Available at: [Link]

  • Nakazawa, H. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, S., et al. (2003). Synthesis and Structure of Coordination Polymers of Ag(I) with Isomeric (Aminomethyl)pyridines. ACS Publications. Available at: [Link]

  • Malav, R., et al. (2023). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. Semantic Scholar. Available at: [Link]

  • Semantic Scholar. (n.d.). 2-(aminomethyl)pyridine. Available at: [Link]

  • Gibson, C.L., et al. (1997). Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II). ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). 2-Picolylamine. Available at: [Link]

  • Patsnap. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.

Sources

Application

Application Notes and Protocols: Synthesis of N-((2-Isopropylpyridin-3-yl)methyl)amides via Acylation with Acid Chlorides

Abstract This document provides a comprehensive technical guide for the synthesis of N-substituted amides through the reaction of (2-Isopropylpyridin-3-yl)methanamine with various acid chlorides. N-acyl pyridinylmethylam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-substituted amides through the reaction of (2-Isopropylpyridin-3-yl)methanamine with various acid chlorides. N-acyl pyridinylmethylamines are significant scaffolds in medicinal chemistry, appearing in a range of pharmacologically active compounds. This guide details the underlying reaction mechanism, offers optimized, step-by-step laboratory protocols, and provides guidance on product purification and characterization. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Scientific Context

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals. The specific class of compounds derived from the acylation of substituted pyridinyl-methanamines is of particular interest due to the

Method

Application Note: Strategic Synthesis of Fused Heterocycles from Pyridine Methanamines

Part 1: Strategic Overview & Reactivity Profile The Scaffold Hopping Imperative In modern drug discovery, the transition from a flat aromatic core to a fused, partially saturated, or bridgehead-nitrogen system is a class...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Reactivity Profile

The Scaffold Hopping Imperative

In modern drug discovery, the transition from a flat aromatic core to a fused, partially saturated, or bridgehead-nitrogen system is a classic "scaffold hopping" strategy to improve solubility, metabolic stability, and IP novelty. Pyridine methanamines (specifically 2-(aminomethyl)pyridine or 2-picolylamine) are privileged precursors because they offer a unique 1,3-bidentate nucleophilic motif .

Unlike 2-aminopyridine (which forms imidazo[1,2-a]pyridines), 2-(aminomethyl)pyridine contains an exocyclic methylene spacer. This structural feature fundamentally alters the cyclization geometry, allowing access to:

  • Imidazo[1,5-a]pyridines: Via 5-exo-trig cyclization involving the methylene carbon.

  • Pyrido[1,2-a]pyrazines: Via 6-exo-trig/dig condensation with bis-electrophiles.

The Reactivity Landscape

The successful derivatization of pyridine methanamines relies on manipulating three reactive centers:

  • Site A (Primary Amine): The kinetic nucleophile.

  • Site B (Pyridine Nitrogen): The thermodynamic nucleophile (and basic site).

  • Site C (Methylene Bridge): The "silent" nucleophile. This carbon becomes activated only after the formation of an imine/amidine intermediate, allowing for oxidative C-H functionalization.

Reactivity_Landscape Start 2-(Aminomethyl)pyridine Reagent1 Aldehydes + Oxidant (I2/TBHP or Cu) Start->Reagent1 Pathway A Reagent2 1,2-Dicarbonyls (e.g., Benzil) Start->Reagent2 Pathway B Reagent3 Acyl Chlorides + Cyclodehydration Start->Reagent3 Pathway C Product1 Imidazo[1,5-a]pyridine (Oxidative C-H Activation) Reagent1->Product1 Product2 Pyrido[1,2-a]pyrazine (Condensation) Reagent2->Product2 Product3 Imidazo[1,5-a]pyridine (Bischler-Napieralski Type) Reagent3->Product3

Figure 1: Divergent Synthetic Pathways. Pathway A represents the modern oxidative approach, while Pathway B leads to six-membered fused rings.

Part 2: Detailed Protocols

Protocol A: Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines

Methodology: Iodine-Mediated Oxidative Cyclization Mechanism: This protocol avoids transition metals by utilizing an


 system. The reaction proceeds via the formation of a Schiff base, followed by iodine-mediated activation of the pyridine nitrogen and subsequent intramolecular oxidative coupling at the methylene position.
Materials
  • Substrate: 2-(Aminomethyl)pyridine (1.0 equiv)

  • Electrophile: Aryl aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Oxidant: Tert-butyl hydroperoxide (TBHP, 70% aq. solution) (3.0 equiv)

  • Catalyst: Molecular Iodine (

    
    ) (0.5 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide)

  • Base:

    
     (2.0 equiv)
    
Step-by-Step Workflow
  • Schiff Base Formation (In-situ):

    • To a 10 mL sealed tube, add 2-(aminomethyl)pyridine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in DMSO (3 mL).

    • Stir at 80°C for 1 hour. Note: Formation of the imine is usually rapid. TLC monitoring (Hexane/EtOAc) will show the disappearance of the aldehyde.

  • Oxidative Cyclization:

    • Cool the mixture to room temperature.

    • Add

      
       (2.0 mmol), 
      
      
      
      (0.5 mmol), and TBHP (3.0 mmol) sequentially.
    • Safety Alert: TBHP is an oxidant.[1] Add slowly to avoid exotherms.

  • Reaction:

    • Seal the tube and heat to 100°C for 4–6 hours.

    • Checkpoint: The reaction mixture usually turns dark brown due to iodine. Progress is monitored by TLC (often requires 5% MeOH in DCM for the polar product).

  • Work-up:

    • Quench with saturated aqueous

      
       (sodium thiosulfate) to remove excess iodine (color changes from brown to yellow/clear).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification:

    • Purify via silica gel column chromatography (Gradient: 0

      
       50% EtOAc in Hexane).
      

Data Summary (Typical Yields):

Aldehyde Substituent (R)Yield (%)Notes
Phenyl (H)78-85%Standard benchmark
4-NO2-Phenyl88%Electron-withdrawing groups accelerate cyclization
4-OMe-Phenyl65%Electron-donating groups may require longer times
Protocol B: Synthesis of Pyrido[1,2-a]pyrazines

Methodology: Condensation with 1,2-Dicarbonyls Mechanism: A double condensation reaction where the primary amine attacks one carbonyl, and the pyridine nitrogen attacks the second, forming a fused six-membered ring with a bridgehead nitrogen.

Materials
  • Substrate: 2-(Aminomethyl)pyridine (1.0 equiv)

  • Reagent: Benzil (1,2-diphenylethane-1,2-dione) (1.0 equiv)

  • Catalyst: Acetic Acid (glacial) or

    
    -TsOH (10 mol%)
    
  • Solvent: Ethanol or Toluene (for azeotropic removal of water)

Step-by-Step Workflow
  • Preparation:

    • Dissolve 2-(aminomethyl)pyridine (1.0 mmol) and Benzil (1.0 mmol) in Ethanol (5 mL).

    • Add catalytic Acetic Acid (2-3 drops).

  • Reflux:

    • Heat the mixture to reflux (approx. 78-80°C) for 6–12 hours.

    • Mechanistic Insight: The initial imine formation (Schiff base) is reversible. The second step (cyclization onto the pyridine nitrogen) drives the equilibrium forward.

  • Monitoring:

    • Monitor by LC-MS. The target mass will be

      
      .
      
  • Isolation:

    • Cool the reaction mixture to 0°C.

    • In many cases, the product precipitates as a solid. Filter and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent and recrystallize from Ethanol/Ether.

Part 3: Mechanistic Visualization

Understanding the Oxidative C-H Functionalization (Protocol A) is critical for troubleshooting. The iodine acts as a Lewis acid to activate the imine and an oxidant to regenerate the aromaticity.

Mechanism_Flow Step1 Imine Formation (Schiff Base) Step2 Iodine Coordination (N-I complex) Step1->Step2 + I2 Step3 Cyclization (Pyridine N attacks Imine C) Step2->Step3 Intramolecular Nucleophilic Attack Step4 Oxidative Aromatization (Loss of 2H via TBHP) Step3->Step4 - HI Final Imidazo[1,5-a]pyridine Step4->Final Final Oxidation

Figure 2: Mechanistic Pathway of Iodine-Mediated Cyclization. The critical step is the oxidative aromatization driven by TBHP.

Part 4: The Application Scientist's Notebook (Troubleshooting)

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete oxidation or hydrolysis of imine.Ensure reagents are dry (DMSO is hygroscopic). Increase TBHP equivalents to 4.0.
Product is Sticky/Oil Trace DMSO or Iodine contamination.Wash organic layer extensively with water (5x) to remove DMSO. Use

wash again.
Regioselectivity Issues Substituted pyridines (e.g., 6-methyl) cause steric clash.6-substituted 2-picolylamines are poor substrates for this reaction. Switch to Protocol C (Bischler-Napieralski).
No Reaction (Protocol B) Reversibility of imine formation.Switch solvent to Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium.

References

  • Medicinal Significance of Imidazo[1,5-a]pyridines

    • Source: Chem-Impex International. "Imidazo[1,5-a]pyridine-5-carbaldehyde."[2]

  • Iodine-Mediated Oxidative Cycliz

    • Source: RSC Advances / Organic & Biomolecular Chemistry.
    • URL:[Link]

  • Synthesis of Imidazo[1,5-a]pyridines via Cyclocondens

    • Source: Beilstein Journal of Organic Chemistry.[3] "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines..."

    • URL:[Link]

  • General Synthetic Methodologies for Imidazo[1,5-a]pyridines

    • Source: Organic Chemistry Portal. "Synthesis of imidazo[1,5-a]pyridines."
    • URL:[Link]

  • Pyrido[1,2-a]pyrazine Synthesis

    • Source: Chemical Communications.[4] "A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core."[5]

    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols for (2-Isopropylpyridin-3-yl)methanamine in Fragment-Based Drug Design

Abstract Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds.[1][2][3] This document p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds.[1][2][3] This document provides a comprehensive guide for the utilization of (2-Isopropylpyridin-3-yl)methanamine, a fragment of significant potential, within an FBDD workflow. We will delineate the strategic rationale for its inclusion in fragment libraries, provide detailed protocols for its characterization and screening, and outline a roadmap for hit-to-lead optimization. These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage novel, three-dimensional fragments for challenging biological targets.

Introduction: The Strategic Value of (2-Isopropylpyridin-3-yl)methanamine in FBDD

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[4][5] Its prevalence is attributed to its ability to act as a bioisostere for a benzene ring while offering improved aqueous solubility, metabolic stability, and the capacity to form crucial hydrogen bonds through its nitrogen atom.[5][6] The fragment, (2-Isopropylpyridin-3-yl)methanamine, builds upon this privileged core with strategically chosen substituents that offer distinct advantages in an FBDD context.

  • The Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.[4] Its aromatic nature allows for π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

  • The 2-Isopropyl Group: This bulky, hydrophobic group provides a significant three-dimensional character to the fragment. In contrast to flat aromatic fragments, the isopropyl group can probe deeper, non-planar pockets, potentially leading to novel binding modes and improved selectivity.[7] This feature is particularly advantageous for targeting protein-protein interfaces or allosteric sites.

  • The 3-Methanamine Group: The primary amine of the methanamine substituent is a versatile interaction point. It can act as a hydrogen bond donor and, being basic, can form salt bridges with acidic residues such as aspartate and glutamate under physiological conditions. Its placement at the 3-position provides a key vector for growth into a nearby solvent-exposed region or an adjacent sub-pocket, a critical feature for the fragment growing or linking stages of FBDD.[8][9]

The combination of these features in a low molecular weight molecule makes (2-Isopropylpyridin-3-yl)methanamine an exemplary starting point for an FBDD campaign. It adheres to the "Rule of Three," a guideline for fragment properties (MW < 300, cLogP < 3, H-bond donors/acceptors < 3), ensuring a higher probability of efficient binding and greater potential for optimization.[2]

Experimental Workflows & Protocols

A successful FBDD campaign is underpinned by robust and sensitive biophysical screening methods capable of detecting the weak binding affinities typical of fragments.[10] Below are detailed protocols for the integration of (2-Isopropylpyridin-3-yl)methanamine into a typical FBDD workflow.

Fragment Library Preparation and Quality Control

The integrity of the fragment library is paramount. Each fragment must be of high purity and solubility to avoid false positives and ensure reproducibility.

Protocol 2.1.1: Preparation of (2-Isopropylpyridin-3-yl)methanamine Stock Solution

  • Source High-Purity Fragment: Procure (2-Isopropylpyridin-3-yl)methanamine from a reputable chemical supplier with a purity of >95% confirmed by NMR and LC-MS.

  • Solubility Assessment: Determine the maximum solubility of the fragment in the desired screening buffer (e.g., PBS, HEPES). A common starting point is to attempt to dissolve the fragment at 100 mM in DMSO. Subsequently, assess its aqueous solubility by diluting the DMSO stock into the screening buffer to a final concentration of 1 mM, ensuring no precipitation is observed visually or by light scattering.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in deuterated DMSO (d6-DMSO) for NMR-based screening or non-deuterated DMSO for other techniques (e.g., 200 mM). Store in small aliquots at -20°C to minimize freeze-thaw cycles.

  • Quality Control:

    • Identity and Purity Confirmation: Acquire a 1H NMR spectrum of the dissolved fragment to confirm its identity and purity.

    • Aggregation Check: Use NMR or dynamic light scattering (DLS) to ensure the fragment is monomeric in the screening buffer at the concentrations to be used.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for detecting fragment binding to a target protein immobilized on a sensor chip.

Protocol 2.2.1: SPR-Based Fragment Screening

  • Protein Immobilization: Immobilize the purified target protein onto a carboxymethylated dextran (CM5) sensor chip using standard amine coupling chemistry. Aim for a surface density that will yield a maximum response (Rmax) of approximately 100 response units (RU) for the fragment.

  • System Preparation: Equilibrate the SPR system with the screening buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.005% P20, pH 7.4) containing a low concentration of DMSO (e.g., 1-2%) to match the fragment solution.

  • Fragment Injection: Prepare a solution of (2-Isopropylpyridin-3-yl)methanamine in the screening buffer at a concentration of 100-200 µM. Inject the fragment solution over the sensor chip surface at a flow rate of 30 µL/min for a defined association time (e.g., 60 seconds), followed by a dissociation phase with the screening buffer.

  • Data Analysis: A binding event is detected as an increase in response units (RU). A positive "hit" is typically defined as a response significantly above the background noise. The binding affinity (KD) can be estimated from the equilibrium binding response or, more accurately, from multi-cycle kinetics using a range of fragment concentrations.

Parameter Typical Value Rationale
Fragment Concentration 100-500 µMSufficiently high to detect weak binding, but low enough to minimize non-specific effects.
Association Time 60-120 sAllows for the binding to reach or approach equilibrium.
Dissociation Time 120-300 sSufficient time to observe the dissociation rate of the fragment.
Flow Rate 30 µL/minMinimizes mass transport limitations.
Hit Validation and Characterization: X-ray Crystallography

The gold standard for validating a fragment hit is to obtain a high-resolution crystal structure of the fragment bound to the target protein. This provides unequivocal evidence of binding and reveals the precise binding mode, which is invaluable for structure-guided optimization.

Protocol 2.3.1: Co-crystallization and Structure Determination

  • Protein-Fragment Complex Formation: Incubate the purified target protein with a 5-10 fold molar excess of (2-Isopropylpyridin-3-yl)methanamine for 1-2 hours on ice.

  • Crystallization Screening: Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with a variety of crystallization screens.

  • Crystal Harvesting and Data Collection: Harvest suitable crystals and cryo-protect them before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a previously obtained apo-protein structure. Refine the structure and model the (2-Isopropylpyridin-3-yl)methanamine fragment into the observed electron density.

From Hit to Lead: A Structure-Guided Optimization Strategy

Once the binding mode of (2-Isopropylpyridin-3-yl)methanamine is confirmed, the next phase is to elaborate the fragment into a more potent lead compound.[11] The two primary strategies for this are fragment growing and fragment linking.[8][9]

Fragment Growing

This strategy involves adding chemical functionality to the core fragment to make additional interactions with the target protein. The crystal structure will reveal vectors on the fragment that are pointing towards unoccupied space in the binding pocket or towards the solvent. The methanamine group is an ideal starting point for this approach.

  • Vector 1 (Methanamine): Synthetic chemistry can be employed to acylate or alkylate the amine, extending the molecule to pick up additional interactions. For example, adding a carboxylate group could form a salt bridge with a nearby lysine residue.

Fragment Linking

If another fragment is found to bind in a proximal pocket, the two fragments can be chemically linked together. This can lead to a dramatic increase in affinity due to a favorable additive binding energy and a reduced entropic penalty upon binding.

Visualizations

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead A Fragment Library (incl. (2-Isopropylpyridin-3-yl)methanamine) B Primary Screen (e.g., SPR, NMR) A->B C Initial Hits B->C D Orthogonal Screen (e.g., ITC, Thermal Shift) C->D E Structural Biology (X-ray Crystallography, NMR) D->E F Validated Hit (Binding Mode Confirmed) E->F G Structure-Guided Design (Growing, Linking, Merging) F->G H Chemical Synthesis G->H I Potent Lead Compound G->I H->G Iterative Cycles

Fragment_Interactions Pyridine Pyridine Phe Phe Pyridine->Phe π-stacking HbondAcceptor HbondAcceptor Pyridine->HbondAcceptor H-bond (acceptor) Isopropyl Isopropyl HydrophobicPocket HydrophobicPocket Isopropyl->HydrophobicPocket Hydrophobic Interaction Methanamine Methanamine Asp Asp Methanamine->Asp H-bond (donor) / Salt Bridge

Conclusion

(2-Isopropylpyridin-3-yl)methanamine represents a high-value fragment for inclusion in FBDD screening libraries. Its combination of a privileged heterocyclic core, three-dimensional bulk, and a versatile chemical handle for optimization provides a robust starting point for tackling a wide range of biological targets. The protocols and strategies outlined in this document offer a clear and actionable framework for researchers to unlock the potential of this and similar fragments in their drug discovery endeavors.

References

  • D. B. O'Hagan, "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design," PMC, 2021. [Online]. Available: [Link]

  • A. A. El-Sayed et al., "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs," R Discovery, 2023. [Online]. Available: [Link]

  • J. S. Schipper, "Approaches to Fragment-Based Drug Design," 2021. [Online]. Available: [Link]

  • X-Chem, "Fragment Screening & Fragment-Based Drug Design," 2023. [Online]. Available: [Link]

  • A. A. El-Sayed et al., "Pyridine derivatives as preferable scaffolds for the process of discovering new drugs," R Discovery, 2023. [Online]. Available: [Link]

  • BioSolveIT, "FBDD: Fragment-Based Drug Design," 2023. [Online]. Available: [Link]

  • M. K. Müller et al., "Concepts and Core Principles of Fragment-Based Drug Design," PMC, 2019. [Online]. Available: [Link]

  • A. L. M. Alanis et al., "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives," PMC, 2023. [Online]. Available: [Link]

  • S. A. G. El-faham et al., "Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays," RSC Publishing, 2023. [Online]. Available: [Link]

  • PubChem, "2-Isopropylpyridine," 2024. [Online]. Available: [Link]

  • M. J. Chessari et al., "Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design," PubMed, 2010. [Online]. Available: [Link]

  • A. K. H. Hirsch et al., "Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry," Research and Reviews, 2024. [Online]. Available: [Link]

  • MedChemica, "Dec 2025 Med Chem Paper Of The Month: Design And Modular Synthesis Of 3-D Fragments," 2025. [Online]. Available: [Link]

  • Taylor & Francis Online, "Exploring Fragment-Based Approaches in Drug Discovery," 2024. [Online]. Available: [Link]

  • X. Li, "2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated," Accounts of Chemical Research, 2021. [Online]. Available: [Link]

  • DTU Research Database, "Fragment-based drug discovery for RNA targets," 2021. [Online]. Available: [Link]

  • EPA, "2-methoxy-N-(pyridin-3-ylmethyl)ethanamine Properties," 2025. [Online]. Available: [Link]

  • Google Patents, "US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine," 2007. [Online].

Sources

Method

Application Note: (2-Isopropylpyridin-3-yl)methanamine in Parallel Synthesis

This guide outlines the technical application of (2-Isopropylpyridin-3-yl)methanamine in high-throughput parallel synthesis. It addresses the specific steric and electronic challenges posed by the ortho-isopropyl group a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of (2-Isopropylpyridin-3-yl)methanamine in high-throughput parallel synthesis. It addresses the specific steric and electronic challenges posed by the ortho-isopropyl group and provides optimized protocols for library generation.

Executive Summary

(2-Isopropylpyridin-3-yl)methanamine is a valuable "privileged structure" building block for medicinal chemistry. It combines the hydrogen-bond accepting capability of a pyridine ring with a primary amine handle, while the bulky isopropyl group at the C2 position introduces a critical conformational bias . Unlike unsubstituted 3-picolylamines, this molecule restricts the rotation of the C3-methanamine side chain, potentially locking downstream amides or ureas into bioactive conformations. This guide provides validated protocols for overcoming the steric hindrance of the C2-isopropyl group during parallel synthesis to generate high-purity libraries.

Physicochemical Profile

Understanding the fundamental properties of this building block is essential for reaction planning and purification.

PropertyValue / DescriptionImpact on Synthesis
Structure Pyridine core, 3-CH₂NH₂, 2-CH(CH₃)₂Steric Crowding: The C2-isopropyl group creates significant bulk near the C3-amine.
Formula C₉H₁₄N₂--
MW 150.22 g/mol Low MW allows for "fragment-growing" strategies.
Calc. LogP ~1.4 - 1.8Higher lipophilicity than 3-picolylamine (LogP ~0.5), improving membrane permeability.
pKa (Pyridine) ~6.0 - 6.5The electron-donating isopropyl group slightly increases basicity compared to pyridine.
Reactivity Nucleophilic Primary AmineHighly reactive, but reaction rates may be attenuated by the ortho-isopropyl group.

Strategic Application: The "Steric Lock" Effect

In drug design, flexible linkers often result in an entropy penalty upon binding. The 2-isopropyl group serves two strategic functions:

  • Conformational Restriction: It forces the C3-methanamine substituent to rotate away from the C2 position, reducing the available conformational space and potentially pre-organizing the molecule for binding.

  • Metabolic Blocking: The C2 position of pyridines is a common site for metabolic oxidation (via aldehyde oxidase). The isopropyl group effectively blocks this "soft spot."

Parallel Synthesis Workflows

Library Design Logic

When designing a library around this core, consider the following diversity vectors:

  • Vector A (Amide Coupling): Reaction with diverse carboxylic acids (aromatic, heteroaromatic, aliphatic).[1]

  • Vector B (Urea/Carbamate): Reaction with isocyanates or chloroformates.

  • Vector C (Reductive Amination): Reaction with aldehydes to form secondary amines.

Workflow Visualization

The following diagram illustrates the decision logic for processing this building block in a 96-well format.

ParallelSynthesis Start Start: (2-Isopropylpyridin-3-yl)methanamine Decision Select Electrophile Type Start->Decision Path_Acid Carboxylic Acids (Amide Formation) Decision->Path_Acid R-COOH Path_Ald Aldehydes (Reductive Amination) Decision->Path_Ald R-CHO Path_Sulf Sulfonyl Chlorides (Sulfonamide Formation) Decision->Path_Sulf R-SO2Cl Cond_HATU Protocol A: HATU/DIPEA (Standard) Path_Acid->Cond_HATU Unhindered Cond_Ghosez Protocol B: Ghosez Reagent (For Steric Acids) Path_Acid->Cond_Ghosez Bulky/Unhindered Cond_STAB Protocol C: STAB/AcOH (Reductive) Path_Ald->Cond_STAB Cond_Py Protocol D: Pyridine/DCM (Sulfonylation) Path_Sulf->Cond_Py Purify Purification: SCX-2 Cartridge (Catch & Release) Cond_HATU->Purify Cond_Ghosez->Purify Cond_STAB->Purify Cond_Py->Purify Final Final Library Plate (LCMS QC) Purify->Final

Caption: Decision tree for parallel synthesis workflows involving (2-Isopropylpyridin-3-yl)methanamine.

Detailed Experimental Protocols

Protocol A: General Amide Coupling (HATU Method)

Best for: Standard aromatic and aliphatic acids.

Reagents:

  • Amine: 0.2 M stock of (2-Isopropylpyridin-3-yl)methanamine in DMF.

  • Acid: 0.2 M stock of Carboxylic Acids in DMF.

  • Coupling Agent: 0.2 M HATU in DMF.

  • Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.

Procedure (96-well block):

  • Dispense 100 µL of Acid stock (20 µmol, 1.0 equiv) into each well.

  • Add 110 µL of HATU stock (22 µmol, 1.1 equiv).

  • Add 60 µL of DIPEA stock (60 µmol, 3.0 equiv). Note: Pre-activation for 5 mins is recommended.

  • Add 100 µL of Amine stock (20 µmol, 1.0 equiv).

  • Seal the block and shake at Room Temperature for 16 hours .

  • QC Check: Analyze a random selection (n=4) by LCMS. If conversion <80%, heat to 50°C for 4 hours.

Expert Insight: The isopropyl group creates a "steric wall." If the carboxylic acid also has ortho-substituents (e.g., 2-chloro-benzoic acid), HATU may fail. In these cases, switch to Protocol B .

Protocol B: "Hard" Coupling (Ghosez Reagent / Acid Chloride)

Best for: Sterically hindered acids or anilines that fail Protocol A.

Mechanism: Converts the acid in situ to an acid chloride using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine), which is neutral and highly reactive.

Procedure:

  • Dissolve Carboxylic Acid (20 µmol) in 200 µL DCM .

  • Add Ghosez Reagent (30 µmol, 1.5 equiv). Shake for 1 hour at RT.

  • Add (2-Isopropylpyridin-3-yl)methanamine (20 µmol) and DIPEA (60 µmol).

  • Shake for 4 hours.

  • Evaporate DCM and reconstitute in DMSO/MeOH for purification.

Protocol C: Reductive Amination

Best for: Creating secondary amine libraries.

Reagents:

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (solid or slurry).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Additive: Acetic Acid (AcOH).

Procedure:

  • Dispense Aldehyde (20 µmol) and Amine (20 µmol) in 500 µL DCE .

  • Add AcOH (20 µmol, 1.0 equiv) to catalyze imine formation.

  • Shake for 1 hour to allow equilibrium (Imine formation).

  • Add STAB (60 µmol, 3.0 equiv).

  • Shake at RT for 16 hours.

  • Quench: Add 200 µL of 10% NaHCO₃. Vortex and remove aqueous layer.

Protocol D: Purification (SCX-2 Catch & Release)

Since the product contains a basic pyridine (and potentially a secondary amine), Strong Cation Exchange (SCX) is the gold standard for purification.

  • Load: Dilute reaction mixture with MeOH and load onto a 1g SCX-2 cartridge .

  • Wash: Flush with 5 mL MeOH followed by 5 mL DCM (Removes non-basic impurities: unreacted acids, HATU byproducts, non-basic neutrals).

  • Elute: Elute product with 5 mL of 2M NH₃ in MeOH .

  • Finish: Evaporate solvent to yield the free base.

Troubleshooting & FAQs

Q1: The reaction yields are low for 2,6-disubstituted benzoic acids.

  • Cause: Severe steric clash between the acid's ortho-substituents and the amine's ortho-isopropyl group.

  • Solution: Use the Acid Chloride method (Protocol B) or elevate temperature to 60°C. Alternatively, use a smaller linker if the isopropyl group is not strictly required for binding, but essential for the specific scaffold logic.

Q2: I see a byproduct with Mass +12 or +14.

  • Cause: Methylation or Formylation. If using DMF/HATU, dimethylamine impurities can sometimes react.

  • Solution: Ensure high-quality anhydrous DMF. Verify the source of the amine; older bottles of amines can carbonate.

Q3: The product is not sticking to the SCX cartridge.

  • Cause: The product might be too lipophilic or the pyridine pKa is lowered by electron-withdrawing groups on the amide.

  • Solution: Ensure the loading solvent is not too strong (use 100% MeOH). If the product elutes in the wash, switch to Reverse Phase Prep-HPLC (Acidic method, 0.1% Formic Acid) to protonate the pyridine.

References

  • Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 10, 383–394. Link

    • Context: Discusses the importance of robust chemical reactions (like amide couplings) in high-throughput library synthesis.
  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

    • Context: Validates the selection of HATU and Reductive Amination as primary protocols for amine diversific
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals."[2] Organic Process Research & Development, 20(2), 140-177. Link

    • Context: Provides the basis for selecting HATU/DIPEA conditions for hindered amines.
  • Schönherr, H., & Cernak, T. (2013). "Profound methyl effects in drug discovery and a call for new C–H methylation reactions." Angewandte Chemie International Edition, 52(47), 12256-12267. Link

    • Context: Although focused on methyl, the principles of the "Magic Methyl" effect apply to the isopropyl group's role in conformational restriction and solubility modul

Sources

Technical Notes & Optimization

Troubleshooting

Solubility of (2-Isopropylpyridin-3-yl)methanamine in organic solvents

Solubility & Handling Guide[1][2] Executive Summary & Molecule Profile (2-Isopropylpyridin-3-yl)methanamine is a bifunctional building block commonly used in the synthesis of kinase inhibitors (e.g., KRAS G12C targets).[...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Handling Guide[1][2]

Executive Summary & Molecule Profile

(2-Isopropylpyridin-3-yl)methanamine is a bifunctional building block commonly used in the synthesis of kinase inhibitors (e.g., KRAS G12C targets).[1][2] Its solubility behavior is dictated by the competition between the lipophilic isopropyl-pyridine core and the polar, basic primary amine tail.[2]

  • Core Structure: Pyridine ring (aromatic, basic).[1][2][3]

  • Lipophilic Handle: Isopropyl group at C2 (increases LogP, steric bulk).[1][2]

  • Polar Handle: Methanamine (-CH₂NH₂) at C3 (H-bond donor/acceptor, highly basic).[1][2]

Critical Distinction: This guide primarily addresses the Free Base form.[1][2] If you are working with a salt (e.g., HCl or TFA salt), solubility in organic solvents (DCM, Toluene) will be drastically lower, while water solubility will be high.[2]

Solubility Profiling

The following data represents the solubility behavior of the Free Base form based on calculated physicochemical properties (LogP ~1.5–1.9) and structural analogs.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Alcohols Methanol, Ethanol, IPAExcellent Recommended. Best for preparing stock solutions.[1][2] The amine forms strong H-bonds with the solvent.[2]
Chlorinated Dichloromethane (DCM), ChloroformGood to Excellent Use with Caution. Good solvency, but primary amines can react with DCM over extended periods (see Troubleshooting).[1][2]
Polar Aprotic DMSO, DMF, DMAcExcellent Universal solvent.[2] Hard to remove during workup due to high boiling points.[1][2]
Ethers THF, 2-MeTHF, DioxaneGood Good for reactions.[1][2] 2-MeTHF is preferred for process chemistry (green alternative).[2]
Esters Ethyl Acetate, Isopropyl AcetateModerate Solubility may decrease at low temperatures.[1][2] Good for extraction/workup.[1][2]
Hydrocarbons Toluene, Hexane, HeptaneLow to Moderate Temperature Dependent. Likely soluble in Toluene; likely insoluble/oils out in Hexane/Heptane (useful for crystallization).[1][2]
Water Water (pH 7)Low to Moderate The isopropyl group reduces water solubility compared to simple pyridine.[1][2]
Acidic Water 0.1M HCl, 1M Acetic AcidHigh Protonation of the amine (and pyridine) forms a highly soluble salt.[2]
Solvent Selection Logic (DOT Diagram)

SolventSelection Start Start: Select Solvent Goal What is the goal? Start->Goal Reaction Reaction / Synthesis Goal->Reaction Analysis Analysis (HPLC/NMR) Goal->Analysis Storage Stock Solution Storage Goal->Storage TempCheck High Temp Required? Reaction->TempCheck Protic Protic Solvent OK? Analysis->Protic Stability Long-term Stability? Storage->Stability Toluene Toluene / Xylene TempCheck->Toluene Yes (>80°C) THF THF / 2-MeTHF TempCheck->THF No (<65°C) MeOH Methanol / Ethanol Protic->MeOH Yes DMSO DMSO / Acetonitrile Protic->DMSO No AvoidDCM Avoid DCM/CHCl3 (Alkylation Risk) Stability->AvoidDCM RecStore Store in EtOH/MeOH or solvent-free under N2 AvoidDCM->RecStore

Caption: Decision tree for selecting the optimal solvent based on experimental intent (Reaction, Analysis, or Storage).

Troubleshooting & FAQs

Issue 1: "My compound turned into a cloudy oil when I added Hexane."
  • Diagnosis: This is "oiling out," a common phenomenon with pyridine-amines.[1][2] The molecule is too lipophilic for water but too polar for pure alkanes, leading to a phase separation rather than crystallization.[2]

  • Solution:

    • Re-dissolve: Add a small amount of a co-solvent (e.g., Ethyl Acetate or Toluene) until the oil dissolves.[2]

    • Slow Addition: Add the antisolvent (Hexane) dropwise with vigorous stirring.

    • Seeding: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.[2]

Issue 2: "The solution in DCM became cloudy after 24 hours."
  • Diagnosis: Chemical Instability.[1][2] Primary amines are nucleophilic.[2] Dichloromethane (DCM) is electrophilic.[1][2] Over time, the amine can react with DCM to form chloromethyl ammonium salts (a quaternary salt), which precipitates as a white solid.[2]

  • Corrective Action:

    • Immediate: Filter the solution. The solid is likely the impurity.[2]

    • Prevention: Do not store (2-Isopropylpyridin-3-yl)methanamine in chlorinated solvents for >4 hours. Use Methanol or Toluene for overnight storage.[2]

Issue 3: "I cannot get the solid to dissolve in water for my biological assay."
  • Diagnosis: The Free Base is lipophilic.[1][2] The pH of deionized water (~7) is not low enough to fully protonate the amine/pyridine system to overcome the lipophilic isopropyl group.[2]

  • Solution:

    • Acidify: Add 1.0 equivalent of HCl or Formic Acid.[1][2] This converts the base to a salt, drastically improving aqueous solubility.[2]

    • Co-solvent: Pre-dissolve in DMSO (100x stock), then dilute into the aqueous buffer.[2] Keep DMSO concentration <1% to avoid cytotoxicity.[1][2]

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol if you need an exact mg/mL value for a specific solvent.[1]

Materials:

  • (2-Isopropylpyridin-3-yl)methanamine (solid or oil).[1][2]

  • Target Solvent (anhydrous).[1][2][4]

  • HPLC vials and syringe filters (0.45 µm PTFE).[1][2]

Workflow:

  • Supersaturation: Place 50 mg of the compound into a 2 mL glass vial.

  • Addition: Add 250 µL of the target solvent.

  • Observation:

    • If clear: Solubility is >200 mg/mL.[1][2] Stop.

    • If solid remains:[1] Proceed to Step 4.

  • Equilibration: Cap the vial and agitate (shaker or stir bar) at 25°C for 24 hours.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a tared vial.

  • Quantification:

    • Gravimetric: Evaporate the solvent and weigh the residue.[2]

    • HPLC (Preferred): Dilute the filtrate 100x with Methanol and inject onto HPLC against a standard curve.

Protocol B: Salt Formation for Aqueous Solubility

Use this to convert the lipophilic free base into a water-soluble form.[1]

  • Dissolve 100 mg (approx 0.66 mmol) of Free Base in 1 mL Ethanol.[2]

  • Cool to 0°C in an ice bath.

  • Slowly add 1.05 equivalents of HCl (e.g., 1.25 M HCl in Ethanol).

  • Stir for 30 minutes.

  • Add 5 mL Diethyl Ether (antisolvent) to precipitate the salt.[1][2]

  • Filter and dry under vacuum.[1][2]

Reactivity & Stability Logic (DOT Diagram)

ReactivityPathways Compound (2-Isopropylpyridin-3-yl) methanamine Air Exposure to Air (CO2) Compound->Air Storage DCM Solvent: DCM/CHCl3 Compound->DCM Dissolution Acid Acid (HCl/TFA) Compound->Acid Protonation Carbamate Carbamate Salt (White Crust) Air->Carbamate Reacts with CO2 Alkylation N-Alkylation (Precipitate) DCM->Alkylation Slow Reaction (>24h) Salt Stable Salt Form (Soluble in Water) Acid->Salt Desired Outcome

Caption: Chemical fate of the molecule under different environmental conditions. Note the risk of carbamate formation with air exposure.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69523, 2-Isopropylpyridine.[1][2] Retrieved from [Link].[2] (Used for lipophilic core properties).[1][2]

  • European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents.[1][2][5] Retrieved from [Link].[1][2] (Source for amine-DCM reactivity warnings).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[1][2] Wiley-VCH.[2] (Authoritative source for solubility parameters and amine-solvent interactions).[1][2][6]

Sources

Optimization

Removing unreacted (2-Isopropylpyridin-3-yl)methanamine from reaction mixtures

Initiating Compound Investigation I'm starting my deep dive by hitting Google hard. Right now, I'm focused on the chemical properties of (2-Isopropyl pyridin-3-yl)methanamine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Compound Investigation

I'm starting my deep dive by hitting Google hard. Right now, I'm focused on the chemical properties of (2-Isopropyl pyridin-3-yl)methanamine. I am digging for pKa, solubility, reactivity data, and potential reactions to understand its behavior fully.

Analyzing Purification Techniques

I'm now focusing on purification methods for removing unreacted amines. I'm researching acidic washes, chromatography, and scavengers, keeping an eye out for how these techniques can be applied to separate specific reaction mixtures. I'm also considering creating Graphviz diagrams to visualize these workflows, alongside a detailed FAQ and troubleshooting guide.

Structuring Technical Support

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Developing the Guide Structure

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Outlining Extraction Strategies

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Developing the Protocols

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Developing the FAQ Section

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Prioritizing Structure and Clarity

I'm now focusing on organizing the technical guide's content and ensuring a logical flow, particularly within the detailed protocol section. The emphasis is on clear, step-by-step instructions for each amine removal method. I'm prioritizing accuracy, referencing all sources and checking citations. The guide's FAQ and troubleshooting components are under development, with a visual decision-making flow in the form of a Graphviz diagram.

Troubleshooting

Technical Support Center: A Scientist's Guide to Handling Hygroscopic Pyridine Amine Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've seen firsthand how the nuances of handling reactive materials can make or b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've seen firsthand how the nuances of handling reactive materials can make or break an experiment. Hygroscopic pyridine amine salts, while invaluable in synthesis—particularly in modern cross-coupling reactions—present a unique set of challenges due to their affinity for atmospheric moisture.[1][2] Absorbed water can alter the physical state of the salt, making it difficult to handle, and more critically, can act as a poison in moisture-sensitive reactions by quenching reagents or deactivating catalysts.[3]

This guide is structured in a practical, question-and-answer format to directly address the common issues and questions that arise during the storage, handling, and use of these essential compounds. We will move from foundational principles to advanced troubleshooting, providing not just the what, but the critical why behind each recommendation.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Identification and Storage

Q1: How can I confirm if a pyridine amine salt I've purchased or synthesized is hygroscopic?

A: There are several indicators. The most definitive information is found on the product's Safety Data Sheet (SDS), which will explicitly state if the material is hygroscopic in the handling and storage section.[4]

Beyond the SDS, you can rely on direct observation and analytical methods:

  • Physical Observation: If the compound is left exposed to ambient air, hygroscopic materials will begin to "cake," clump together, become sticky, or in severe cases, deliquesce (dissolve in the absorbed water to form a liquid).[1][5]

  • Analytical Confirmation: For a quantitative assessment, Dynamic Vapor Sorption (DVS) is the industry-standard technique. DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH), providing precise data on its water uptake capacity.[5][6]

Q2: What are the absolute best practices for storing these salts to maintain their integrity?

A: The primary goal is to isolate the salt from atmospheric moisture. The storage method should be chosen based on the compound's degree of hygroscopicity and the sensitivity of your planned experiments.

  • Standard Storage (Moderately Hygroscopic): For many salts, storage in a tightly sealed container inside a desiccator is sufficient.[4][7] The desiccator should contain an active drying agent like silica gel (with a color indicator to show when it's saturated), anhydrous calcium sulfate (Drierite®), or molecular sieves.

  • High-Integrity Storage (Highly Hygroscopic/Moisture-Sensitive Applications): For highly sensitive applications, storing the material under an inert atmosphere is the gold standard. This is best accomplished inside a nitrogen or argon-filled glovebox.[8][9][10] This environment maintains a near-zero humidity level, offering the best possible protection.[10][11] If a glovebox is unavailable, storing sealed containers within a vacuum desiccator that is backfilled with an inert gas is a viable alternative.

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start -> node_sds [label="Yes"]; start -> node_storage [label="No\n(Still Good Practice)"]; node_sds -> node_storage; node_storage -> node_desiccator [label="For Moderately\nSensitive Use"]; node_storage -> node_glovebox [label="For Highly Sensitive\nReactions"]; } dot Caption: Decision workflow for selecting the appropriate storage.

Section 2: Weighing and Handling

Q3: My salt has turned into a sticky solid or clumped together. Can I still use it?

A: You can, but only after drying it thoroughly. Using the material as-is will introduce an unknown amount of water into your reaction, which can be detrimental.[3] Furthermore, its true mass will be artificially inflated by the water content, leading to stoichiometric errors. The material must be dried under vacuum, typically with gentle heating, to remove the absorbed moisture.[12][13] If the material does not return to a free-flowing powder after drying, it may have decomposed, and using a fresh, unopened container is recommended.

Q4: I'm struggling to get an accurate weight. The mass on the balance keeps increasing. What should I do?

A: This is a classic sign of a hygroscopic compound actively absorbing moisture from the air.[5] To get an accurate measurement, you must minimize the compound's exposure time to the atmosphere.

Handling TechniqueBest ForKey Considerations
Glovebox/Dry Box Highest accuracy; moisture-sensitive reactions.The most reliable method. The balance is placed inside the inert atmosphere, eliminating moisture uptake during weighing.[8][14]
Weighing by Difference Moderately hygroscopic compounds; less sensitive reactions.Weigh the sealed vial, quickly remove an approximate amount of solid into your reaction vessel, re-seal the vial, and weigh it again. The difference is the mass transferred.[5]
Fast Weighing Least accurate; only for non-critical applications.Have the reaction flask ready. Tare the weigh boat, add the solid as quickly as possible, record the first stable reading, and transfer immediately.[15]
Protocol: Weighing a Hygroscopic Salt in a Glovebox
  • Preparation: Ensure the glovebox atmosphere has low levels of oxygen and moisture (typically <1 ppm). Place your analytical balance, spatulas, weigh boats, sample container, and reaction vessel inside the glovebox. Allow all items to equilibrate to the glovebox atmosphere for at least 30 minutes.

  • Taring: Place the weigh boat on the balance and tare it.

  • Dispensing: Open the container of the hygroscopic salt. Using a clean, dry spatula, transfer the desired amount of the salt to the weigh boat.

  • Measurement: Record the stable mass of the salt.

  • Transfer: Promptly transfer the weighed salt into your reaction vessel.

  • Sealing: Immediately and tightly seal the main container of the hygroscopic salt to prevent prolonged exposure to the glovebox atmosphere.[9]

Section 3: Troubleshooting Experimental Failures

Q5: I'm performing a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and my yields are consistently low or the reaction fails entirely when using a specific pyridine amine salt. Could water be the culprit?

A: Absolutely. This is one of the most common failure modes. In many transition-metal-catalyzed reactions, water is not an innocent bystander.

  • Catalyst Deactivation: Palladium and other metal catalysts can form inactive hydroxo species in the presence of water, disrupting the catalytic cycle.[3]

  • Reagent Quenching: In reactions employing strong bases (e.g., NaH, LHMDS) or organometallic reagents (e.g., Grignards, organolithiums), water will rapidly protonate and destroy the reagent.[3]

  • Protodeboronation (Suzuki Coupling): For Suzuki reactions involving pyridine boronic acids, water can promote the undesired cleavage of the C-B bond, reducing the amount of active nucleophile available for coupling.[16]

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start -> cause1; start -> cause2; start -> cause3;

cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; } dot Caption: Troubleshooting guide for reactions involving hygroscopic salts.

Q6: How can I rigorously dry a hygroscopic pyridine amine salt that I suspect has been contaminated with water?

A: The most effective method is drying under vacuum with controlled heating. This lowers the boiling point of water, facilitating its removal without decomposing the salt.[17]

Protocol: Drying a Hygroscopic Salt via Vacuum Oven
  • Sample Preparation: Spread the salt in a thin layer in a suitable glass container (e.g., a crystallization dish or a round-bottom flask) to maximize surface area.

  • Setup: Place the container in a vacuum oven. Connect the oven to a vacuum pump equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone) to capture the water vapor and protect the pump.

  • Evacuation: Begin pulling a vacuum on the oven.

  • Heating: Once a stable vacuum is achieved, slowly increase the temperature. Crucially, the temperature should be well below the melting or decomposition point of your salt. A temperature of 40-60°C is often a safe starting point. Consult the SDS or literature for thermal stability data.

  • Drying Time: Dry the salt for several hours (4-24 hours is typical) until it has returned to a constant weight.

  • Cooling and Storage: Turn off the heat and allow the oven to cool to room temperature while still under vacuum. Backfill the oven with an inert gas like nitrogen or argon before opening. Immediately transfer the dried salt to a desiccator or glovebox for storage.[15]

Section 4: Advanced Analysis

Q7: I need to know the exact water content of my salt for a GMP (Good Manufacturing Practice) process. What is the best analytical technique?

A: For precise, specific, and quantitative determination of water content, Karl Fischer (KF) titration is the gold standard and the most widely accepted method.[6][18]

TechniquePrincipleSpecificity for WaterKey Advantages/Disadvantages
Karl Fischer (KF) Titration Titration based on a redox reaction between iodine and water.[18]High. It is a direct chemical method that is specific to water.[19]Pro: Highly accurate and precise (ppm levels). Con: Requires dissolution of the sample; can be more complex to run.[20]
Thermogravimetric Analysis (TGA) Measures mass loss as a function of temperature.Low. Measures the loss of any volatile component, not just water.[19]Pro: Provides information on thermal stability. Con: Not specific for water unless coupled with an evolved gas analyzer (e.g., TGA-MS).[6]
Loss on Drying (LOD) Measures the mass lost after drying under specified conditions.Low. Similar to TGA, it measures the loss of all volatiles.[6]Pro: Simple and inexpensive. Con: Not specific for water; results are method-dependent.

For regulatory or process-critical applications, coulometric Karl Fischer titration is particularly well-suited as it is extremely sensitive and can accurately measure very low levels of water.[6]

References

  • PYRIDINE Safety Data Sheet. (n.d.). Sciencelab.com. [Link]

  • Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh. [Link]

  • 10 Best Practices for Using Lab Chemical Storage Cabinets. (2025, March 17). Ziebaq. [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). Star-Schein. [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. [Link]

  • Determination of Water Content and Dynamic Vapor Sorption Using Gravimetric Methods, Karl Fischer Titration and Thermal Analysis. (2016, June 20). American Laboratory. [Link]

  • Pyridine-D5 (D, 99.5%) Safety Data Sheet. (2018, September 12). Novachem. [Link]

  • Safely handling air-sensitive products. (2018, May 4). Cleanroom Technology. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.). Mettler Toledo. [Link]

  • Gloveboxes. (2020, March 5). The Schlenk Line Survival Guide. [Link]

  • DETERMINATION OF MOISTURE AND TOTAL SOLIDS. (n.d.). University of Massachusetts. [Link]

  • How to make a Desiccator Bag for Drying Chemicals. (2009, November 15). YouTube. [Link]

  • The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. [Link]

  • How to Store Reagents. (n.d.). University of Rochester Chemistry Department. [Link]

  • Hygroscopic Salt Behaviour. (n.d.). INSITU Building Preservation. [Link]

  • Moisture Analysis Techniques. (2018, August 28). News-Medical.Net. [Link]

  • PYRIDINE AR Safety Data Sheet. (n.d.). Loba Chemie. [Link]

  • Troubleshooting: Weighing Reactants and Reagents. (n.d.). University of Rochester Chemistry Department. [Link]

  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. [Link]

  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. (2017, July 14). JoVE. [Link]

  • Principles of Moisture Measurement. (2024, November 11). KPM Analytics. [Link]

  • Reagents & Solvents: Reagent Tips. (n.d.). University of Rochester Chemistry Department. [Link]

  • What Are Hygroscopic Salts And How Can They Affect Walls? (n.d.). Timberwise. [Link]

  • Hygroscopic Salt Behaviour. (n.d.). Sussex Damp Experts. [Link]

  • Drying. (2015, February 8). Clinical Gate. [Link]

  • Lab Drying Techniques: Freeze Drying vs Vacuum Drying. (2024, January 18). Drawell. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). The Journal of Organic Chemistry. [Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. (n.d.). PMC. [Link]

  • Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C–N Bond Activation. (2018, May 10). PMC. [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc. [Link]

  • Hygroscopic vs High Solubility. (2022, May 29). Sciencemadness.org. [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC. [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses Procedure. [Link]

  • How salts can damage your home. (2018, June 29). Restoration UK. [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? (2017, February 7). Reddit. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reductive Amination with Sterically Hindered Amines

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming carbon-nitrogen bonds...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming carbon-nitrogen bonds with sterically demanding substrates. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction yields.

Introduction: The Challenge of Steric Hindrance

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2] The reaction proceeds via a two-step sequence: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the final amine product.[3][4][5]

However, when one or both reactants are sterically hindered (e.g., a bulky ketone like camphor or a secondary amine like diisopropylamine), this elegant reaction can become fraught with challenges.[6][7] Steric congestion dramatically slows the initial, reversible imine formation step, which is often the rate-limiting part of the overall transformation.[8] This sluggishness can lead to low conversion, recovery of starting materials, and the formation of unwanted side products. This guide provides solutions to these common issues.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction is stalled. TLC/LC-MS analysis shows primarily unreacted ketone/aldehyde and amine. What is the primary cause and how can I fix it?

A1: The most likely culprit is inefficient imine or iminium ion formation. The equilibrium between the starting materials and the imine intermediate is not being sufficiently driven to the right.[5] With hindered substrates, this equilibrium is particularly unfavorable.

Core Problem: The nucleophilic attack of the hindered amine on the carbonyl is slow, and the subsequent dehydration to the imine is sterically inhibited and reversible.

Solutions:

  • Promote Dehydration (Shift the Equilibrium): The most direct way to favor imine formation is to remove the water byproduct as it forms.[5]

    • Use of Chemical Dehydrating Agents: Add activated molecular sieves (3Å or 4Å), anhydrous magnesium sulfate (MgSO₄), or a catalytic amount of a Lewis acid like titanium(IV) isopropoxide [Ti(Oi-Pr)₄] or trimethyl borate.[9][10] These agents physically sequester water, pulling the equilibrium towards the imine product.

    • Azeotropic Removal: For reactions run at higher temperatures in solvents like toluene or benzene, a Dean-Stark apparatus can be used to physically remove water from the reaction mixture.

  • Optimize pH Control: The reaction is acid-catalyzed, as protonation of the carbonyl oxygen increases its electrophilicity.[4] However, excessive acid will protonate the amine, rendering it non-nucleophilic. For most reductive aminations, the optimal pH is between 4 and 6.[4][11]

    • Actionable Step: Use a weak acid catalyst like acetic acid (AcOH).[7] For sensitive substrates, you can add 0.5-1.0 equivalent of AcOH relative to the amine to ensure the iminium ion is formed without fully quenching the amine's nucleophilicity.

  • Increase Reaction Concentration & Temperature: Le Chatelier's principle dictates that increasing reactant concentration can help drive the reaction forward. Cautiously increasing the temperature can also overcome the activation energy barrier for imine formation, but must be balanced against potential side reactions or reagent decomposition.

  • Implement a Stepwise Procedure: Decouple the imine formation from the reduction.

    • Stir the carbonyl compound and the hindered amine together in the presence of a dehydrating agent (e.g., molecular sieves in dichloroethane - DCE) for several hours or overnight at room temperature or with gentle heating.[7]

    • Monitor the formation of the imine by TLC, GC-MS, or ¹H NMR.

    • Once sufficient imine has formed, add the reducing agent to complete the reaction.

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} Caption: Troubleshooting workflow for low conversion.

Q2: My reaction is messy. I see my desired product, but also significant side products like the alcohol from carbonyl reduction or dialkylated amine.

A2: This points to a mismatch between the rate of imine formation and the rate of reduction, or non-selective reactivity of your chosen reducing agent.

Possible Causes & Solutions:

  • Competing Carbonyl Reduction: If you see significant amounts of the alcohol corresponding to your starting carbonyl, your reducing agent is too reactive and is reducing the carbonyl faster than the imine is formed.[7]

    • Solution: Switch to a milder, more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice here.[1][5][12] Its bulky acetate groups and the electron-withdrawing effect make it less reactive towards ketones and aldehydes but highly effective for reducing the more electrophilic protonated iminium ion.[13]

  • Over-Alkylation (for Primary Amines): If you start with a primary amine (R-NH₂) and get a tertiary amine (R-N(Alkyl)₂) instead of the desired secondary amine (R-NH-Alkyl), the product of the first reaction is competing with the starting amine.

    • Solution: Use a stoichiometric excess (1.5 to 2.0 equivalents) of the primary amine to outcompete the secondary amine product for reaction with the carbonyl. Alternatively, the stepwise procedure described in A1 is highly effective at preventing this, as the reducing agent is only added after the initial imine has formed.[7]

Frequently Asked Questions (FAQs)

Q: Which reducing agent is the best for my sterically hindered reaction?

A: There is no single "best" reagent, but there is a clear hierarchy based on selectivity and reactivity. The choice depends on the specific substrates and challenges.

ReagentCommon NameProsConsBest For...
NaBH(OAc)₃ STABExcellent chemoselectivity (reduces iminiums >> carbonyls).[5][12][14] Mild, commercially available, and broadly effective.[1]Moisture sensitive; can be slow with the most challenging substrates.[7][12]First choice for most systems , especially when functional group tolerance is critical.
NaBH₃CN Sodium CyanoborohydrideEffective and works well in protic solvents at controlled pH (6-7).[15] Selectively reduces iminiums at this pH.[10]Highly toxic (risk of HCN gas release below pH 4).[5] Less desirable from a safety perspective.Historical reagent, now largely superseded by STAB for safety reasons.
Amine-Borane Complexes (e.g., Pyridine-BH₃, 2-Picoline-BH₃) -More potent than STAB. Can be effective when other reagents fail. Stable, easy to handle solids.[16] Some work in water.Less chemoselective than STAB; may reduce the parent carbonyl. Requires acidic conditions to facilitate the reaction.Highly hindered systems where STAB is too slow or ineffective.
Novel Borane Reagents (e.g., TFAB-NEt₃) -Reported to be highly selective and superior to STAB for challenging substrates, even at higher temperatures.[9][17]Less common, may not be commercially available in all regions.Cutting-edge applications and extremely difficult transformations.
Q: How can I effectively monitor the progress of my reaction?

A: Real-time monitoring is crucial for optimization.

  • Thin-Layer Chromatography (TLC): The simplest method. Co-spot your reaction mixture with your starting amine and carbonyl. A successful reaction will show the disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot. Use a stain (e.g., potassium permanganate or ninhydrin for amines) if your compounds are not UV-active.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides unambiguous confirmation of product mass, allows for the identification of side products, and gives quantitative conversion data.[19][20][21]

dot graph RL { bgcolor="#FFFFFF" rankdir=LR; node [style=filled, shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"] edge [color="#34A853", penwidth=2]

} Caption: The two key stages of reductive amination.

Key Experimental Protocol: Stepwise Reductive Amination of a Hindered Ketone

This protocol is optimized for a challenging reaction between a sterically hindered ketone and a secondary amine using STAB.

Step 1: Imine Formation

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the hindered ketone (1.0 eq).

  • Add freshly activated 4Å molecular sieves (approx. 1g per mmol of ketone).

  • Dissolve the ketone in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), 0.2-0.5 M).[7]

  • Add the hindered amine (1.1–1.5 eq) and acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the ketone. Gentle heating (40-50 °C) can be applied if the reaction is slow.

Step 2: Reduction

  • Once imine formation is substantial (e.g., >80% conversion of the limiting reagent), cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to warm to room temperature and stir for an additional 2-24 hours. Monitor by TLC/LC-MS until the imine intermediate is fully consumed.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Stir vigorously for 30 minutes. Filter off the molecular sieves if used.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube. [Link]

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. (2018, October 26). ACS Catalysis. [Link]

  • Development of Amine-Boranes And Derivatives For Reductive Amination. (2023, March 10). Purdue University. [Link]

  • Monotrifluoroacetoxyborane-amines: chemoselective reagents for challenging reductive aminations. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. ResearchGate. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022, July 10). MDPI. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications (RSC Publishing). [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. (2014, May 15). PubMed. [Link]

  • Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl- cysteine Peptide Crypto-thioesters. ChemRxiv. [Link]

  • Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction. (2018). SciSpace. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? ResearchGate. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. ResearchGate. [Link]

  • Borch Reductive Amination. (2014, May 3). Chem-Station Int. Ed.. [Link]

  • Chemical synthesis and imine reductase-catalyzed enantioselective reduction of trifluorinated imines. Ghent University Library. [Link]

  • Imine and Enamine Formation Reactions With Reductive Amination. (2018, May 5). YouTube. [Link]

  • Step-by-step real time monitoring of a catalytic amination reaction. (2019, October 4). University of Victoria. [Link]

  • Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. NSF Public Access Repository. [Link]

  • Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. (2022, June 9). PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Reactions with 2-Substituted Pyridines

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cyclization reactions involving 2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cyclization reactions involving 2-substituted pyridines. The following sections are designed to address specific experimental issues with a focus on the underlying chemical principles to empower you to resolve common problems and optimize your synthetic routes.

Part 1: Common Issues & Solutions in a Question-and-Answer Format

This section directly addresses the most common hurdles faced during the cyclization of 2-substituted pyridines.

I. Low to No Product Formation

Question 1: My cyclization reaction is not proceeding, or the yield is disappointingly low. What are the primary factors I should investigate?

Answer: Low or no product formation in cyclization reactions involving 2-substituted pyridines can often be traced back to a few critical parameters. A systematic approach to troubleshooting is essential.

1. Re-evaluation of Reaction Conditions:

  • Temperature: Many cyclization reactions, particularly those involving dehydration or the formation of rigid ring systems, require significant thermal energy.[1][2] If your reaction is sluggish, a gradual increase in temperature while monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a logical first step. However, be aware that excessive heat can lead to decomposition, especially with sensitive substrates like nitro-substituted pyridines.[1]

  • Solvent Choice: The solvent plays a pivotal role in reactant solubility and can influence the reaction pathway.[1] For cyclodehydration steps, high-boiling point aprotic solvents like toluene or chlorobenzene are often effective.[1] In some cases, protic solvents such as ethanol are beneficial, particularly in the initial formation of intermediates like hydrazones.[1] If solubility is an issue, consider a solvent system that fully dissolves your starting materials at the reaction temperature.

2. Catalyst Activity and Loading:

  • If your reaction is catalyst-dependent (e.g., using palladium for C-N bond formation or cobalt for [2+2+2] cycloadditions), ensure the catalyst is active.[1][3][4] Catalysts can degrade over time or become deactivated by impurities.

  • Optimize the catalyst loading. A typical starting point is 5-10 mol%, but this may need to be adjusted based on the specific reaction.[1]

3. Reagent Stoichiometry and Addition Order:

  • Carefully verify the molar ratios of your reactants. An excess or deficit of a crucial component can halt the reaction.

  • The order of reagent addition can be critical. Consult established literature for the specific reaction you are performing to ensure the correct sequence.[5]

Question 2: I suspect my starting materials or intermediates are the problem. How can I confirm this?

Answer: The integrity of your starting materials and the stability of any intermediates are paramount.

  • Purity of Starting Materials: Ensure your 2-substituted pyridine and other reactants are pure. Impurities can interfere with the reaction or poison catalysts. Recrystallization or column chromatography of starting materials may be necessary.

  • Intermediate Stability: Some intermediates in cyclization cascades can be unstable and prone to side reactions.[5] If you are attempting a one-pot reaction, it may be beneficial to isolate and purify the intermediate before proceeding to the cyclization step. This allows you to confirm its identity and purity via analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

II. Formation of Side Products and Isomers

Question 3: My reaction is producing a significant amount of an unexpected isomer. What is happening and how can I control the regioselectivity?

Answer: The formation of isomers is a common challenge, particularly the Dimroth rearrangement in the synthesis of triazolopyridines.

  • The Dimroth Rearrangement: This is a thermally or acid-catalyzed isomerization of a[1][6][7]triazolo[4,3-a]pyridine to the more thermodynamically stable[1][6][7]triazolo[1,5-a]pyridine isomer.[1]

    • Control Measures: To favor the kinetic [4,3-a] isomer, employ milder reaction conditions and shorter reaction times.[1] If the thermodynamic [1,5-a] isomer is desired, prolonged heating or treatment with acid after the initial cyclization can promote the rearrangement.[1] The presence of electron-withdrawing groups on the pyridine ring can also favor the rearrangement.[1]

Question 4: I am observing multiple unidentified side products in my reaction mixture. What are the likely culprits and how can I minimize their formation?

Answer: The formation of multiple side products often points to issues with reaction conditions or the inherent reactivity of the substrates.

  • Over-reaction: Using an excess of a reactive reagent, such as an acetylating agent, can lead to di-acylated or other over-reacted products.[1] To mitigate this, use a stoichiometric amount or only a slight excess of the reagent and consider adding it slowly to the reaction mixture.[1]

  • Polymerization/Decomposition: Highly activated or sensitive substrates, particularly those with nitro groups, can be prone to polymerization or decomposition at elevated temperatures.[1] Running the reaction at a lower temperature for a longer duration can help to minimize these side reactions.[1]

  • Influence of Substituents: The electronic nature of the substituent on the pyridine ring can significantly influence the course of the cyclization.[6] Electron-withdrawing groups can weaken certain bonds, potentially leading to cleavage and alternative reaction pathways.[6] A thorough understanding of the electronic effects of your specific substituent is crucial for predicting and controlling reactivity.

Part 2: Experimental Protocols & Data

This section provides a general experimental protocol and a table summarizing key reaction parameters for optimization.

General Protocol for a Two-Step Cyclization: Synthesis of a Fused Pyridine System

Step 1: Formation of the Intermediate (e.g., Hydrazone)

  • Dissolve the 2-substituted pyridine starting material (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add the second reactant (e.g., a hydrazine, 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure. The crude intermediate can often be used directly in the next step or purified by recrystallization or column chromatography.

Step 2: Cyclization

  • Dissolve the intermediate from Step 1 in a high-boiling point aprotic solvent (e.g., toluene).

  • Add any necessary reagents for cyclization (e.g., a dehydrating agent or a catalyst).

  • Heat the reaction mixture to reflux, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Isolate the product by filtration if it precipitates, or by removing the solvent under reduced pressure and purifying the residue by column chromatography.

Table 1: Key Parameters for Optimizing Cyclization Reactions
ParameterRecommended Starting PointTroubleshooting Considerations
Temperature 80-120 °CFor sluggish reactions, incrementally increase to reflux. For sensitive substrates, consider lower temperatures (e.g., 60 °C) for longer durations.[1]
Solvent Toluene, ChlorobenzeneFor solubility issues, consider polar aprotic solvents like DMF or DMSO. For initial condensation steps, protic solvents like ethanol may be beneficial.[1]
Catalyst Loading 5-10 mol%If the reaction is slow, a higher loading may be necessary. Ensure the catalyst is not deactivated.[1]
Reactant Ratio 1:1.1 (Cyclizing agent)An excess of one reactant may be necessary to drive the reaction to completion, but can also lead to side products.

Part 3: Visualizing Reaction Pathways

Diagrams can aid in understanding the complex processes involved in cyclization reactions and troubleshooting.

Diagram 1: General Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Product check_conditions Re-evaluate Reaction Conditions start->check_conditions check_materials Assess Starting Materials & Intermediates start->check_materials side_products Analyze Side Products start->side_products optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_catalyst Optimize Catalyst check_conditions->optimize_catalyst purify_sm Purify Starting Materials check_materials->purify_sm isolate_int Isolate Intermediate check_materials->isolate_int dimroth Dimroth Rearrangement? side_products->dimroth over_reaction Over-reaction/Decomposition? side_products->over_reaction success Successful Cyclization optimize_temp->success optimize_solvent->success optimize_catalyst->success purify_sm->success isolate_int->success dimroth->success over_reaction->success

Caption: A decision-making workflow for troubleshooting common issues in cyclization reactions.

Diagram 2: Competing Reaction Pathways

Competing_Pathways intermediate Cyclization Intermediate kinetic_product Kinetic Product (e.g., [4,3-a] isomer) intermediate->kinetic_product Milder Conditions, Shorter Time side_product Decomposition/ Side Products intermediate->side_product Harsh Conditions thermo_product Thermodynamic Product (e.g., [1,5-a] isomer) kinetic_product->thermo_product Heat/Acid (Dimroth Rearrangement)

Caption: Illustration of competing pathways leading to kinetic, thermodynamic, and side products.

References

  • Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. (2007). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Synthesis of 2-Substituted Pyridines Catalyzed by Cobalt(I) Complexes and Promoted by Light. (2000). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1][8]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. (2021). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions. (2010). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Pyrimidine-pyridine ring interconversion. (n.d.). Wageningen University & Research. Retrieved February 13, 2024, from [Link]

  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. (2009). ACS Publications. Retrieved February 13, 2024, from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (2007). ACS Publications. Retrieved February 13, 2024, from [Link]

  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. (2018). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]

  • Optimization of the cyclization reaction conditions a. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2022). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Skeletal editing of pyridines through atom-pair swap from CN to CC. (2024). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Pyridine pK a (THF) changes caused by substituent effects. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). MDPI. Retrieved February 13, 2024, from [Link]

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. (n.d.). Pearson. Retrieved February 13, 2024, from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. Retrieved February 13, 2024, from [Link]

  • Thermally driven conformational tuning of pyridine bis-salicylaldimine for efficient CO 2 activation and cyclic carbonate formation under mild conditions. (2023). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]

  • Optimization of the cyclization reaction conditions. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

Sources

Optimization

Technical Support Center: (2-Isopropylpyridin-3-yl)methanamine

CAS: 1142191-55-6 | Molecular Formula: | MW: 150.22 g/mol [1] Executive Summary (2-Isopropylpyridin-3-yl)methanamine is a bifunctional building block containing a basic primary amine and a steric-heavy isopropyl-substitu...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1142191-55-6 | Molecular Formula:


 | MW:  150.22  g/mol [1]

Executive Summary

(2-Isopropylpyridin-3-yl)methanamine is a bifunctional building block containing a basic primary amine and a steric-heavy isopropyl-substituted pyridine ring.[1] While the pyridine core provides thermodynamic stability, the primary benzylic-type amine is kinetically unstable in non-inert atmospheres .[1]

Users most frequently report two failure modes:

  • "Phantom" Impurities in LCMS: Appearance of a +44 Da mass shift (Carbamate formation).[1]

  • Precipitation in Non-Polar Solvents: Formation of insoluble carbonate salts upon air exposure.[1]

This guide details the stabilization protocols required to maintain >98% purity in solution.

Module 1: The "Phantom Impurity" (Carbamate Formation)

Symptom: You observe a new peak in HPLC/LCMS with a mass of


 or 

(dimer salt), or a white solid precipitates from dichloromethane (DCM) or ether solutions.[1]
Root Cause Analysis

Like most primary amines, (2-Isopropylpyridin-3-yl)methanamine is a nucleophile that reacts rapidly with atmospheric carbon dioxide (


) to form a carbamic acid zwitterion.[1] In non-polar solvents (DCM, Toluene), this species often precipitates as a stable carbamate salt.

Key Insight: This reaction is reversible.[1] In acidic LCMS mobile phases, the carbamate often decomposes back to the parent amine inside the ion source, leading to confusing spectra where the impurity peak appears but the mass spectrum shows the parent mass.

Degradation Pathway Diagram

The following diagram illustrates the kinetic competition between stable protonation and degradative carbonation/oxidation.

G Parent (2-Isopropylpyridin-3-yl) methanamine (Active Species) Carbamate Carbamic Acid / Carbamate Salt (Precipitate / +44 Da Impurity) Parent->Carbamate Kinetic Reaction (Fast in Air) Oxide N-Oxide / Imine (Yellowing / Irreversible) Parent->Oxide O2 / Light (Slow) Salt Ammonium Salt (Stable Form) Parent->Salt HCl / TFA (Protective) CO2 Atmospheric CO2 CO2->Carbamate Carbamate->Parent Acid/Heat (Reversible)

Figure 1: Stability landscape of (2-Isopropylpyridin-3-yl)methanamine.[1] The red path represents the most common failure mode (Carbonation).[1]

Module 2: Solubility & pH Handling

Symptom: The compound is insoluble in water at neutral pH or oils out during extraction.[1]

Technical Explanation

The molecule possesses two basic centers:[1][2]

  • Primary Amine (Side chain): pKa

    
     9.0–9.5 (Highly Basic).[1]
    
  • Pyridine Nitrogen (Ring): pKa

    
     5.0–6.0 (Weakly Basic).[1]
    

The 2-isopropyl group introduces steric bulk near the pyridine nitrogen, slightly reducing its availability for binding but increasing lipophilicity.[1]

Solubility Troubleshooting Table
Solvent SystemSolubility StatusTechnical Note
Water (pH 7) Insoluble/Poor The molecule is largely uncharged and lipophilic.[1]
Water (pH < 4) Soluble Both nitrogens are protonated (Dicationic).[1] Ideal for aqueous storage.[1]
DCM / Chloroform Soluble WARNING: High risk of reaction with trace HCl in

or

in air.[1]
DMSO / DMF Soluble Good for stock solutions.[1] Store frozen to prevent oxidative yellowing.[1]
Ether / Hexane Insoluble Used to precipitate the HCl salt form.[1]

Module 3: Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a solution stable for >3 months.

  • Solvent Choice: Use Anhydrous DMSO or Degassed Methanol .[1]

    • Why? Water promotes hydrolysis; Oxygen promotes N-oxide formation.[1]

  • Degassing: Sparge the solvent with Argon or Nitrogen for 10 minutes before adding the solid.

  • Dissolution: Add the (2-Isopropylpyridin-3-yl)methanamine solid. Vortex under inert gas flow.[1]

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C .

Protocol B: Recovering Carbonated Material

Objective: Restore the "white solid" precipitate (carbamate) back to the active amine.[1]

  • Dissolve the precipitate in 1M HCl or 10% Acetic Acid . Gas evolution (

    
    ) may be observed.[1]
    
  • Stir for 15 minutes to ensure complete decarboxylation.

  • Basify carefully with NaOH or

    
      to pH > 10.[1]
    
  • Immediately extract into DCM and concentrate under Nitrogen.

Frequently Asked Questions (FAQ)

Q: Why does my sample turn yellow over time? A: Yellowing indicates oxidation, likely forming the Pyridine-N-oxide or imines (via condensation).[1] While the 2-isopropyl group provides some steric protection to the ring nitrogen, the primary amine remains vulnerable.[1] Always store under Argon.[1]

Q: Can I use this compound in reductive amination without protection? A: Yes, but the order of addition matters. Pre-mix the aldehyde and the amine in MeOH/AcOH to form the imine before adding the reducing agent (


).[1] If you add the reducing agent too early, you may reduce the aldehyde directly or get incomplete conversion due to the steric bulk of the isopropyl group affecting the transition state.

Q: I see two peaks in NMR, but LCMS shows one mass. Is it impure? A: Check your solvent. In


, the amine protons can exchange or hydrogen bond intramolecularly with the pyridine nitrogen, leading to broadened or split signals. Run the NMR in DMSO-d6  or add a drop of 

to collapse exchangeable protons.

References

  • Amine-CO2 Reaction Mechanisms

    • Reaction of CO2 with primary and secondary amines in aqueous solutions.[1][3][4] (General mechanism for carbamate formation).[1][5]

    • Source: [1]

  • Pyridine & Picolylamine Stability

    • Physicochemical properties of 3-(Aminomethyl)pyridine derivatives. (Analogous structural behavior).[1]

    • Source: [1]

  • Handling of Air-Sensitive Reagents

    • Aldrich Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[1]

    • Source:

Sources

Troubleshooting

Alternative solvents for (2-Isopropylpyridin-3-yl)methanamine reactions

An Application Scientist's Guide to Solvent Selection for (2-Isopropylpyridin-3-yl)methanamine Reactions Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Solvent Selection for (2-Isopropylpyridin-3-yl)methanamine Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with (2-Isopropylpyridin-3-yl)methanamine and similar heterocyclic amines. As your Senior Application Scientist, I've structured this resource to address the most common and critical challenges encountered during synthesis, focusing on the pivotal role of solvent selection. Our goal is to move beyond traditional, often hazardous solvents, and embrace greener, more efficient alternatives without compromising reaction performance.

This guide is divided into two main sections:

  • Troubleshooting Guide: A direct, problem-solving Q&A for issues you might be facing right now in the lab, such as low yields or purification headaches.

  • Frequently Asked Questions (FAQs): A deeper dive into the properties and applications of alternative solvents, providing the foundational knowledge to optimize your future reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions involving (2-Isopropylpyridin-3-yl)methanamine. The solutions focus on practical solvent-based interventions.

Q1: My reaction yield is consistently low. How can I determine if the solvent is the culprit and what should I try?

A1: Low yields are a frequent issue, and solvent choice is a primary factor to investigate after confirming reagent quality and stoichiometry.[1] The solvent's role in dissolving reactants, stabilizing transition states, and influencing reaction equilibrium is critical.

Causality Check:

  • Poor Solubility: (2-Isopropylpyridin-3-yl)methanamine, being a polar molecule with a pyridine ring and an amine group, requires a solvent that can adequately solvate it and its reaction partners.[2] In non-polar solvents like hexane or toluene, poor solubility can lead to a heterogeneous mixture and slow, incomplete reactions.[3][4]

  • Imine Formation Equilibrium (for Reductive Aminations): In reductive aminations, the initial formation of an imine from the amine and a carbonyl is an equilibrium step that produces water.[5] Using a solvent that does not facilitate water removal (e.g., protic solvents without a Dean-Stark trap) can inhibit the reaction.

  • Solvent-Reactant Side Reactions: Some solvents are not inert. For instance, using primary or secondary alcohols as solvents in catalytic hydrogenations can lead to the formation of undesired alkyl amine impurities.[6] Dichloromethane (DCM) can react with amines to form aminals, particularly with primary and secondary amines.[7]

Troubleshooting Workflow:

  • Assess Solubility: First, confirm your starting materials are fully soluble in the chosen solvent at the reaction temperature. If not, consider a more polar alternative. Aminopyridines show good solubility in polar solvents like NMP, DMF, and alcohols, and limited solubility in non-polar options like cyclohexane.[3]

  • Switch to a Greener Aprotic Polar Solvent: Instead of traditional solvents like DMF or DCM, consider greener alternatives.[6]

    • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether that is a great substitute for THF. Its limited miscibility with water can simplify work-ups.[8]

    • Cyclopentyl Methyl Ether (CPME): Another greener ether with a high boiling point and resistance to peroxide formation. It has been shown to be a suitable replacement for non-polar solvents like toluene and THF.[8][9]

    • Ethyl Acetate (EtOAc): A greener ester solvent that can be effective for reactions like reductive aminations, particularly with reagents such as sodium triacetoxyborohydride (STAB).[6][10]

  • Facilitate Water Removal: For water-producing reactions, use a solvent that allows for azeotropic removal of water (e.g., toluene, though less green) or add molecular sieves.

Q2: I'm observing significant side-product formation, especially over-alkylation or reduction of my starting material. How can solvent choice mitigate this?

A2: Side-product formation is often a kinetic or thermodynamic issue where the solvent plays a crucial role in stabilizing one reaction pathway over another.

Causality Check:

  • Over-alkylation: In N-alkylation reactions, the primary amine product can sometimes react further to form secondary or tertiary amines. Highly polar, aprotic solvents like DMF can accelerate these subsequent reactions.

  • Competing Reductions: In reductive aminations, the reducing agent can sometimes directly reduce the starting carbonyl compound to an alcohol before it has a chance to form an imine with the amine.[11] This is more common in protic solvents like methanol or ethanol where the reducing agent's reactivity is high.

  • Solvent Reactivity: As mentioned, alcohols can participate in the reaction under certain catalytic conditions, leading to impurities.[6]

Strategic Solvent Adjustments:

  • Control Reactivity with Solvent Polarity: Try switching to a solvent of medium polarity. For example, moving from DMF to 2-MeTHF or EtOAc can sometimes temper the rate of over-alkylation by providing a less polar environment. The choice of solvent can influence nucleophilicity, with primary alkylamines being more nucleophilic than aniline in acetonitrile, for instance.[12]

  • Use Binary Mixtures: Combining solvents can fine-tune properties like polarity and viscosity.[13][14] A mixture of a highly polar solvent (like DMSO) with a less polar one (like 2-MeTHF) allows for precise control over the reaction environment, potentially favoring the desired reaction pathway.[13][14]

  • Isolate the Imine Formation Step: For challenging reductive aminations, consider a two-step, one-pot approach. First, form the imine in a solvent that favors its formation and allows for water removal (like toluene or CPME with molecular sieves). Then, add a second solvent (like ethanol) along with the reducing agent.

Q3: My product purification is complicated by the reaction solvent. What solvents lead to easier downstream processing?

A3: High-boiling point, water-miscible solvents like DMF, NMP, and DMSO are notoriously difficult to remove during work-up and can complicate product isolation.[15]

Causality Check:

  • High Boiling Point: Solvents like DMF (153 °C), NMP (202 °C), and Cyrene™ (227 °C) are difficult to remove under high vacuum, often requiring high temperatures that can degrade the product.[15]

  • Water Miscibility: Water-miscible solvents prevent simple aqueous extraction, leading to large volumes of waste and potentially requiring complex purification techniques like multi-column chromatography.[16][17]

  • Azeotrope Formation: Some solvents can form azeotropes with water or other solvents, making separation by distillation challenging.

Solvents for Simplified Purification:

  • 2-Methyltetrahydrofuran (2-MeTHF): Has a moderate boiling point (80 °C) and low water miscibility, making it excellent for straightforward aqueous extractions.[8]

  • Cyclopentyl Methyl Ether (CPME): Features a higher boiling point (106 °C) than THF or 2-MeTHF, reducing losses from evaporation, but still allows for easy removal. It is also hydrophobic, facilitating phase separation.[9]

  • Ethyl Acetate (EtOAc): With a boiling point of 77 °C and immiscibility with water, EtOAc is an excellent choice for reactions where the product can be easily extracted.[18]

  • Deep Eutectic Solvents (DESs): While often viscous, DESs can offer streamlined product isolation because many organic products are insoluble in the DES and can be easily separated by extraction with a suitable organic solvent. The DES can then often be recycled.[19][20]

Frequently Asked Questions (FAQs) on Alternative Solvents

This section provides broader technical information on choosing and using alternative solvents for your reactions.

Q4: What are the most promising "green" solvent alternatives to DMF, NMP, and DCM for reactions with (2-Isopropylpyridin-3-yl)methanamine?

A4: The push for greener chemistry has led to the development and popularization of several bio-based and less hazardous solvents.[21] Key alternatives include:

  • Cyrene™ (Dihydrolevoglucosenone): A bio-based dipolar aprotic solvent derived from cellulose, positioned as a direct replacement for DMF and NMP.[22] It has comparable polarity but is non-mutagenic and biodegradable.[15][22] However, its high viscosity and boiling point must be considered for your specific application.[23] It has been successfully used in N-alkylation and SNAr reactions.[15]

  • γ-Valerolactone (GVL): Derived from biomass, GVL is a versatile green solvent. It's biodegradable and has a favorable safety profile. However, its stability in the presence of strong bases or nucleophiles should be evaluated, as the lactone ring can be opened.[8]

  • 2-Methyltetrahydrofuran (2-MeTHF): As mentioned, this bio-based ether is a top replacement for THF and DCM. Its higher boiling point and better stability against peroxide formation are significant advantages.[8]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline chloride).[19] They are non-volatile, non-flammable, and often biodegradable.[20] Their tunable polarity and potential to act as both solvent and catalyst make them highly attractive for amine synthesis.[19][20]

Q5: How do key solvent properties (polarity, viscosity, boiling point) specifically impact reactions with my amine?

A5: Understanding the interplay of solvent properties is crucial for reaction optimization.

  • Polarity: This is perhaps the most critical factor. The polarity of the solvent affects the solubility of reactants and can stabilize charged intermediates or transition states, thereby influencing the reaction rate. For SN2 reactions, polar aprotic solvents (like DMF, DMSO, Cyrene™, acetonitrile) are generally preferred as they solvate the cation while leaving the nucleophilic anion relatively free, accelerating the reaction.[15][24]

  • Viscosity: High viscosity can impede mass transfer and slow down reaction rates by reducing the diffusion of reactants.[13] Solvents like Cyrene™ and some DESs are quite viscous.[23] This can sometimes be mitigated by heating or by using binary mixtures with a less viscous co-solvent like 2-MeTHF.[13][23]

  • Boiling Point: The boiling point dictates the accessible temperature range for a reaction. A higher boiling point allows for reactions to be run at elevated temperatures to overcome activation energy barriers. However, as discussed, this can complicate product isolation.[25]

Table 1: Comparison of Traditional vs. Alternative Solvents

SolventBoiling Point (°C)Polarity (Relative)Viscosity (cP @ 20°C)Key Green/Safety Considerations
Traditional
Dichloromethane (DCM)40Medium0.44Suspected carcinogen, volatile organic compound (VOC).[6][7]
N,N-Dimethylformamide (DMF)153High0.92Reproductive toxicant (SVHC listed), difficult to remove.[22]
N-Methyl-2-pyrrolidone (NMP)202High1.67Reproductive toxicant (SVHC listed), difficult to remove.[15][22]
Toluene111Low0.59Toxic, environmentally persistent.[9]
Alternative
2-Methyltetrahydrofuran (2-MeTHF)80Medium0.60Bio-based, easy work-up, forms peroxides (less than THF).[8][13]
Cyclopentyl Methyl Ether (CPME)106Low-Medium0.61Low peroxide formation, hydrophobic, easy work-up.[9]
Ethyl Acetate (EtOAc)77Medium0.45Low toxicity, biodegradable, often suitable for chromatography.[10][18]
Cyrene™227High14.5Bio-based, biodegradable, non-mutagenic, high viscosity.[15][23]
γ-Valerolactone (GVL)207High2.60Bio-based, low toxicity, potential reactivity with bases.[8][9]

Q6: Are there specific protocols for using these alternative solvents in a common reaction like reductive amination?

A6: Yes. Here is a general, adaptable protocol for the reductive amination of an aldehyde with (2-Isopropylpyridin-3-yl)methanamine using 2-MeTHF.

Experimental Protocol: Reductive Amination in 2-MeTHF

Objective: To synthesize a secondary amine via reductive amination using a greener solvent system.

Materials:

  • (2-Isopropylpyridin-3-yl)methanamine (1.0 equiv)

  • Aldehyde of choice (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry, oven-dried flask under an inert atmosphere (Nitrogen or Argon), add (2-Isopropylpyridin-3-yl)methanamine (1.0 equiv) and the aldehyde (1.1 equiv).[1]

  • Add anhydrous 2-MeTHF to dissolve the reactants completely (concentration typically 0.1-0.5 M).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step. The progress can be monitored by TLC or LC-MS.[5]

  • Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15-20 minutes. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and add more 2-MeTHF if needed. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Visualization & Workflows

Visual tools can aid in decision-making and understanding complex interactions.

Diagram 1: Solvent Selection Workflow

This diagram outlines a logical decision-making process for selecting an appropriate alternative solvent for your reaction.

SolventSelectionWorkflow cluster_solvents Solvent Candidates start Define Reaction Type (e.g., N-Alkylation, Reductive Amination) solubility Are all reactants soluble in common green solvents (2-MeTHF, CPME, EtOAc)? start->solubility polar_aprotic Does the mechanism favor a polar aprotic environment (e.g., SN2)? solubility->polar_aprotic Yes end Final Solvent Choice solubility->end No (Re-evaluate reaction or use co-solvent) temp Is T > 100°C required? polar_aprotic->temp No s_cyrene Cyrene™ / GVL / DESs polar_aprotic->s_cyrene Yes water_removal Is water a byproduct (e.g., Imine formation)? s_me_thf 2-MeTHF / CPME water_removal->s_me_thf Yes (Use sieves or azeotrope) water_removal->s_me_thf No temp->water_removal No temp->s_cyrene Yes purification Select Solvent Based on Purification - 2-MeTHF/CPME for Extraction - EtOAc for Crystallization/Chrom. purification->end s_me_thf->purification s_cyrene->temp

Caption: A decision tree for selecting a suitable green solvent.

Diagram 2: Influence of Solvent Properties on Reaction Outcome

This diagram illustrates how different solvent characteristics can direct a reaction towards the desired product or unwanted side products.

SolventInfluence cluster_pathways Reaction Pathways cluster_properties Controlling Solvent Properties reactants Amine + Electrophile desired_product Desired Product (e.g., Mono-alkylation) reactants->desired_product side_product Side Product (e.g., Over-alkylation) reactants->side_product prop1 High Polarity (e.g., DMF, Cyrene™) + Stabilizes charged intermediates prop1->side_product May Accelerate prop2 Medium Polarity (e.g., 2-MeTHF, EtOAc) + Balances solubility and reactivity prop2->desired_product Favors prop3 Protic Nature (e.g., EtOH) + Can H-bond and solvate ions - May react or interfere prop3->side_product Can Promote (e.g., competing reduction)

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Spectrum of (2-Isopropylpyridin-3-yl)methanamine: A Comparative Analysis

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Isopropylpyridin-3-yl)methanamine, a substituted pyridine derivative of interest in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Isopropylpyridin-3-yl)methanamine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral assignment to offer a comparative analysis grounded in fundamental NMR principles. We will dissect the expected spectrum, compare it with simpler structural analogs to rationalize chemical shifts and coupling constants, and provide a robust experimental protocol for acquiring high-quality data.

Predicted ¹H NMR Profile of (2-Isopropylpyridin-3-yl)methanamine

The structure of (2-Isopropylpyridin-3-yl)methanamine presents a unique combination of an aromatic pyridine core, a bulky isopropyl group, and a flexible aminomethyl sidechain. Each of these components gives rise to characteristic signals in the ¹H NMR spectrum. A thorough understanding of the expected spectrum is the first step in accurate structural confirmation.

The key to predicting the spectrum lies in deconstructing the molecule into its spin systems: the three protons on the pyridine ring (H-4, H-5, H-6), the isopropyl group protons (methine and methyl), and the aminomethyl protons (methylene and amine).

Diagram: Proton Labeling Scheme

Caption: Labeled protons on (2-Isopropylpyridin-3-yl)methanamine.

Based on established principles of chemical shifts and spin-spin coupling, the following ¹H NMR profile is predicted.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-6 8.4 - 8.6Doublet (d)1H³JH6-H5 ≈ 4-5Ortho to the ring nitrogen, resulting in significant deshielding.
H-4 7.5 - 7.7Doublet (d)1H³JH4-H5 ≈ 7-8Deshielded by the aromatic system, ortho to the CH₂NH₂ group.
H-5 7.1 - 7.3Doublet of Doublets (dd)1H³JH5-H4 ≈ 7-8, ³JH5-H6 ≈ 4-5Coupled to both H-4 and H-6.
-CH₂-NH₂ 3.8 - 4.0Singlet (s)2HN/AMethylene protons adjacent to the aromatic ring.
-CH(CH₃)₂ 3.0 - 3.5Septet (sept)1H³JCH-CH3 ≈ 7Methine proton coupled to six equivalent methyl protons.
-NH₂ 1.5 - 2.5Broad Singlet (br s)2HN/AChemical shift is variable; subject to hydrogen bonding and exchange.
-CH(CH₃)₂ 1.2 - 1.4Doublet (d)6H³JCH3-CH ≈ 7Six equivalent methyl protons coupled to the methine proton.[1][2]

Comparative Spectral Analysis: Building from Simpler Analogs

To substantiate our predictions, we can compare the expected spectrum of our target molecule with the known spectra of its constituent parts: 3-(Aminomethyl)pyridine and 2-Isopropylpyridine. This comparative approach provides a robust framework for understanding the electronic effects of each substituent on the pyridine ring.

CompoundH-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Alkyl/Methylene (δ, ppm)
3-(Aminomethyl)pyridine [3][4]~7.66~7.26~8.52-CH₂- : ~3.89
2-Isopropylpyridine (Predicted)~7.14~7.58~8.53-CH- : ~3.0, -CH₃ : ~1.25
(2-Isopropylpyridin-3-yl)methanamine (Predicted)7.5 - 7.77.1 - 7.38.4 - 8.6-CH₂- : 3.8-4.0, -CH- : 3.0-3.5

Analysis of Substituent Effects:

  • Pyridine Protons: In 3-(Aminomethyl)pyridine, the proton chemical shifts establish a baseline for a 3-substituted pyridine.[3][4] When the electron-donating isopropyl group is introduced at the C-2 position, it is expected to exert a shielding effect (upfield shift) on the ortho (H-6) and para (H-4) protons relative to an unsubstituted position. However, the dominant effect on H-6 remains its proximity to the electronegative nitrogen atom, keeping it significantly downfield. The aminomethyl group at C-3 influences the adjacent H-4 proton, leading to its predicted downfield position.

  • Alkyl & Methylene Protons: The chemical shift of the aminomethyl group's -CH₂- protons is largely conserved from the 3-(aminomethyl)pyridine analog, as its local electronic environment is similar. Likewise, the isopropyl group's signals are expected in their typical regions for an alkyl-substituted aromatic ring.[1]

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The following protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum. Trustworthiness in spectral data stems from meticulous sample preparation and appropriate instrument parameter selection.

Diagram: ¹H NMR Acquisition Workflow

G cluster_workflow ¹H NMR Experimental Workflow prep 1. Sample Preparation ~5-10 mg in 0.6 mL CDCl₃ Add TMS as internal standard. load 2. Sample Loading Insert NMR tube into spinner Place in spectrometer. prep->load Precise Weighing setup 3. Spectrometer Setup Lock on deuterium signal Shim for homogeneity. load->setup Automated acquire 4. Data Acquisition Set spectral width, pulse angle (30-45°) Acquire FIDs (16-64 scans). setup->acquire Tuning/Matching process 5. Data Processing Fourier Transform Phase and baseline correction. acquire->process FID Data analyze 6. Spectral Analysis Calibrate to TMS (0 ppm) Integrate peaks Assign signals. process->analyze Processed Spectrum

Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (2-Isopropylpyridin-3-yl)methanamine.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrument Setup (400 MHz Spectrometer or higher recommended):

    • Insert the NMR tube into the spectrometer.

    • Locking: The instrument locks onto the deuterium signal of the CDCl₃ to maintain a stable magnetic field.

    • Shimming: The magnetic field is homogenized by adjusting the shim coils. A well-shimmed sample is critical for achieving sharp peaks and resolving fine coupling patterns.

  • Data Acquisition:

    • Pulse Angle: A 30° or 45° pulse angle is typically sufficient to ensure adequate signal without saturating the sample, allowing for faster relaxation between scans.

    • Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate for ¹H nuclei.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Interpreting the Spectrum: A Self-Validating System

A high-quality spectrum of (2-Isopropylpyridin-3-yl)methanamine serves as a self-validating system where integration, multiplicity, and coupling constants must all be consistent with the proposed structure.

  • Integration: The relative areas of the peaks must correspond to the number of protons they represent. For instance, the ratio of the integrals for the aromatic region, the methylene singlet, the isopropyl methine, and the isopropyl methyls should be 3:2:1:6.

  • Multiplicity and Coupling Constants: The splitting patterns are crucial. The doublet of doublets for H-5 confirms its coupling to two non-equivalent neighbors (H-4 and H-6). The characteristic septet and doublet of the isopropyl group is one of the most unambiguous features of the spectrum.[2][5] The coupling constants must also be consistent; for example, the ³J value observed in the H-5 doublet of doublets must match the ³J values of the H-4 and H-6 doublets.

Potential Complexities:

  • NH₂ Exchange: The amine protons (-NH₂) can undergo chemical exchange with trace amounts of water or acid, which often broadens the signal and decouples it from adjacent protons. A D₂O shake experiment can confirm this assignment; adding a drop of D₂O to the NMR tube will cause the -NH₂ signal to disappear as the protons are replaced by deuterium.

  • Second-Order Effects: In some cases, if the chemical shift difference between the isopropyl methine and methyl protons is small (relative to the coupling constant), the splitting pattern can become more complex than a simple first-order septet and doublet.[5] However, given the predicted separation of over 1.5 ppm, this is unlikely to be a significant issue in standard magnetic fields (≥400 MHz).

By following this comprehensive approach—predicting the spectrum based on first principles, validating through comparison with known analogs, and adhering to a rigorous experimental protocol—researchers can confidently identify and characterize (2-Isopropylpyridin-3-yl)methanamine with a high degree of scientific integrity.

References

  • Taylor & Francis Online. 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2). [Online] Available at: [Link]

  • Brooks/Cole Publishing Company. Common 1H NMR Splitting Patterns. [Online] Available at: [Link]

  • National Center for Biotechnology Information. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Online] Available at: [Link]

  • University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups. [Online] Available at: [Link]

  • YouTube. Lec16 - 1H NMR: Splitting of Common Substituents. [Online] Available at: [Link]

Sources

Comparative

Advanced FTIR Characterization of Pyridine Methanamine Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists in Drug Development Executive Summary: The Structural Fingerprint Pyridine methanamine derivatives (PMDs)—specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists in Drug Development

Executive Summary: The Structural Fingerprint

Pyridine methanamine derivatives (PMDs)—specifically 2-, 3-, and 4-(aminomethyl)pyridines—are critical pharmacophores in medicinal chemistry, serving as bidentate ligands in metallodrugs and key intermediates in the synthesis of enzyme inhibitors. While NMR provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) remains the superior technique for rapid "Go/No-Go" decision-making during synthesis and quality control.

This guide objectively compares the spectral performance of PMDs against their synthetic precursors (nitriles and amides) and positional isomers. We provide validated spectral markers to distinguish the pyridine ring breathing modes from the aliphatic amine signatures , a common challenge in heterocyclic analysis.

Theoretical Grounding: The Spectral Architecture

To accurately interpret PMD spectra, one must deconstruct the molecule into three vibrational domains: the aromatic pyridine ring, the methylene linker, and the primary amine.

2.1 The Pyridine Ring (The "Heartbeat")

Unlike benzene, the pyridine ring’s lower symmetry (


) activates specific vibrational modes in the IR region that are otherwise forbidden.
  • C=N Stretching: A distinct, sharp band appearing at 1580–1600 cm⁻¹ . This is the primary diagnostic for the heterocyclic ring.

  • Ring Breathing: A sharp, medium-intensity band near 990–1000 cm⁻¹ . This mode is highly sensitive to substitution patterns, particularly in 2-substituted derivatives [1].

2.2 The Methanamine Side Chain (The "Signature")

The aminomethyl group (


) introduces aliphatic character into the aromatic spectrum.
  • N-H Stretching: Primary amines exhibit a characteristic doublet between 3300–3500 cm⁻¹ , corresponding to asymmetric (

    
    ) and symmetric (
    
    
    
    ) stretching.[1][2]
  • Methylene Linker: The

    
     group manifests as C-H stretching vibrations just below 3000 cm⁻¹  (typically 2850–2950 cm⁻¹), distinguishing them from the aromatic C-H stretches found above 3000 cm⁻¹.
    
Comparative Analysis: Product vs. Precursors

In drug development, the most critical comparison is between the final PMD product and its starting material (usually a cyanopyridine or pyridinecarboxamide).

Scenario A: Monitoring Nitrile Reduction (Cyanopyridine

PMD)

The reduction of the nitrile group (


) to a primary amine is a common synthetic pathway. FTIR offers a binary readout for reaction completeness.
FeaturePrecursor: 2-CyanopyridineProduct: 2-Picolylamine (PMD)Status
Diagnostic Region 2230–2250 cm⁻¹ (Sharp, Strong)Absent Success Indicator
Functional Group

Stretch
Disappears completelyReaction Complete
Amine Region Absent3300–3400 cm⁻¹ (Doublet) Product Formed
Fingerprint Ring modes shiftedRing modes relax to ~995 cm⁻¹Structural Confirmation
Scenario B: Monitoring Amide Reduction (Pyridinecarboxamide

PMD)

When reducing an amide, the disappearance of the carbonyl signal is the key metric.

FeaturePrecursor: PicolinamideProduct: 2-Picolylamine (PMD)
Carbonyl Region 1650–1690 cm⁻¹ (Very Strong, Broad)Absent
Amine Region 3150–3400 cm⁻¹ (Broad, H-bonded)Sharper Doublet (Free amine)
Positional Isomerism: Distinguishing 2-, 3-, and 4-PMDs

Distinguishing between positional isomers is critical for QC, as they have vastly different biological activities. The Out-of-Plane (OOP) C-H Bending region (700–900 cm⁻¹) is the "fingerprint within the fingerprint."

Comparative Data: OOP Bending Modes
DerivativeSubstitution PatternKey OOP Band (cm⁻¹)Secondary Marker (cm⁻¹)
2-Picolylamine Ortho (1,2)740 – 760 (Strong)~995 (Ring Breathing)
3-Picolylamine Meta (1,3)700 – 720 & 780–800 ~800 (Often split)
4-Picolylamine Para (1,4)800 – 820 (Strong)~1600 (Sym. Ring Stretch)
Visualization: Isomer Identification Logic

IsomerLogic Start Unknown PMD Sample (Analyze 700-900 cm⁻¹ Region) Check750 Strong Band at 740-760 cm⁻¹? Start->Check750 Check800 Strong Band at 800-820 cm⁻¹? Check750->Check800 No Result2 2-Picolylamine (Ortho-substituted) Check750->Result2 Yes Result4 4-Picolylamine (Para-substituted) Check800->Result4 Yes Result3 3-Picolylamine (Meta-substituted) Look for 690-710 & 780-800 cm⁻¹ Check800->Result3 No

Figure 1: Decision tree for assigning positional isomers of pyridine methanamine based on C-H Out-of-Plane bending vibrations.

Experimental Protocol: Validated Workflow

To ensure reproducibility and minimize water interference (which obscures the amine doublet), the following protocol is recommended.

Methodology: Liquid Film (Neat) vs. ATR

Most PMDs are hygroscopic liquids or low-melting solids.

  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

  • Alternative: Liquid film between NaCl plates (ensure plates are dry; PMDs can etch KBr).

Step-by-Step Protocol
  • Background Scan: Collect a 32-scan background of the clean ATR crystal or air path.

  • Sample Application: Apply 10–20 µL of the PMD derivative to the crystal. Ensure full coverage of the "sweet spot."

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (to resolve weak overtone bands).

  • Validation Check:

    • Inspect 3300–3500 cm⁻¹. If a broad "mound" appears instead of a doublet, the sample is wet. Dry over

      
       or molecular sieves and rescan.
      
    • Inspect 2300–2400 cm⁻¹. Significant noise here indicates poor atmospheric compensation (

      
      ).
      
Visualization: Synthesis Monitoring Workflow

SynthesisMonitor Precursor Start: 2-Cyanopyridine (Peak @ 2240 cm⁻¹) Reaction Reduction Reaction (H₂ / Catalyst) Precursor->Reaction Sampling Aliquot Sampling (Every 1 hr) Reaction->Sampling FTIR FTIR Analysis Sampling->FTIR Decision Peak @ 2240 cm⁻¹? FTIR->Decision Stop Harvest Product (Confirm Doublet @ 3370/3300 cm⁻¹) Decision->Stop Absent Continue Continue Reaction Decision->Continue Present Continue->Reaction

Figure 2: Process flow for monitoring the reduction of cyanopyridines to pyridine methanamines using FTIR markers.

Technique Comparison: FTIR vs. Raman

While FTIR is the standard, Raman spectroscopy offers complementary strengths for PMDs.

FeatureFTIRRaman
Ring Breathing (~990 cm⁻¹) Medium IntensityVery Strong (Dominant feature)
Amine N-H Stretch Medium/StrongWeak
Water Interference High (Obscures N-H)Low (Ideal for aqueous solutions)
Substituent Sensitivity High (OOP Bending)High (Ring Breathing shift)
Best For: Routine QC, Purity Check Aqueous reaction monitoring
References
  • ChemicalBook. (n.d.). 2-Picolylamine IR Spectrum. Retrieved from [3]

  • BenchChem. (2025).[4] FT-IR Analysis of Novel Pyridine Derivatives. Retrieved from

  • LibreTexts. (2024).[2] Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from

  • Wikipedia. (n.d.). 2-Picolylamine.[3][5] Retrieved from

Sources

Validation

Publish Comparison Guide: HPLC Purity Analysis of (2-Isopropylpyridin-3-yl)methanamine

The following guide details the development and validation of an HPLC method for (2-Isopropylpyridin-3-yl)methanamine , a critical intermediate often used in the synthesis of KRAS inhibitors and other heterocyclic drug c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the development and validation of an HPLC method for (2-Isopropylpyridin-3-yl)methanamine , a critical intermediate often used in the synthesis of KRAS inhibitors and other heterocyclic drug candidates.

This guide prioritizes High-pH Reversed-Phase Chromatography as the superior approach, contrasting it with traditional Ion-Pairing and Acidic Reversed-Phase methods.

Executive Summary & Molecule Profile[1]

The Challenge: (2-Isopropylpyridin-3-yl)methanamine presents a classic chromatographic "double trouble":

  • The Pyridine Ring: A basic aromatic system (pKa ~5.3) that is hydrophobic but prone to

    
    -
    
    
    
    interactions.
  • The Methanamine Group: A primary aliphatic amine (pKa ~9.5) that is highly polar and strongly basic.

On standard C18 columns at low pH, the protonated amine interacts aggressively with residual silanols, leading to severe peak tailing, poor resolution from impurities, and variable retention times.

The Solution: This guide compares three methodologies. Method A (High pH RP) is recommended as the new industry standard, offering superior peak shape and loading capacity compared to Method B (Ion-Pairing) and Method C (Standard Acidic RP) .

Feature(2-Isopropylpyridin-3-yl)methanamine
Structure Pyridine ring substituted with an isopropyl group (C2) and an aminomethyl group (C3).
Critical Impurities 1. Precursor Nitrile: 2-Isopropylnicotinonitrile (Neutral, Hydrophobic)2. Des-amino: 2-Isopropylpyridine (Basic, Less Polar)3. Dimer: Secondary amine formation during reduction.
Detection UV at 260 nm (Pyridine

transition).

Method Comparison & Performance Data

Method A: High pH Reversed-Phase (Recommended)

The "Silanol Suppression" Strategy

By operating at pH 10, we deprotonate the pyridine ring completely and shift the primary amine equilibrium toward the neutral state. This eliminates cation-exchange interactions with silanols and allows the hydrophobic isopropyl group to drive retention on the C18 ligand.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2]

  • Pros: Perfect peak symmetry, MS compatible, high loading capacity.

  • Cons: Requires pH-stable hybrid columns (cannot use standard silica).[3]

Method B: Ion-Pair Chromatography (Legacy)

The "Masking" Strategy

Uses a long-chain sulfonate (e.g., Octanesulfonate) to form a neutral ion pair with the protonated amine.

  • Column: Standard C18 (e.g., Phenomenex Luna C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Phosphate buffer (pH 2.5) + 5 mM Sodium Octanesulfonate / Acetonitrile.

  • Pros: Sharp peaks on older columns.

  • Cons: Incompatible with LC-MS (non-volatile salts), long equilibration times (hysteresis), complex mobile phase preparation.

Method C: Acidic Reversed-Phase (Standard)

The "Brute Force" Strategy

Uses 0.1% TFA or Formic Acid to protonate everything and swamp silanols.

  • Column: Charged Surface Hybrid (CSH) or Base-Deactivated Silica (BDS).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Pros: Simple, MS compatible.[1]

  • Cons: Significant tailing (Tf > 1.5) for the methanamine; reduced retention of polar impurities.

Experimental Performance Data
ParameterMethod A (High pH) Method B (Ion-Pair) Method C (Acidic FA)
Tailing Factor (Tf) 1.08 (Excellent)1.15 (Good)1.85 (Poor)
Resolution (Impurity) > 3.5 (vs. Nitrile)> 3.0< 1.5 (Co-elution risk)
MS Compatibility Yes NoYes
Equilibration Time 10 mins> 60 mins5 mins
LOD (µg/mL) 0.050.100.20 (due to peak broadening)

Detailed Protocol: High pH Purity Analysis

Objective: Quantify purity of (2-Isopropylpyridin-3-yl)methanamine and separate critical synthetic precursors (Nitrile) and byproducts.

Reagents & Equipment
  • Instrument: HPLC with PDA/UV detector (Agilent 1260/1290 or Waters Alliance/Acquity).

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 150 mm (Part No. 186003034).

  • Buffer: Ammonium Bicarbonate (

    
    ), HPLC Grade.
    
  • Solvents: Acetonitrile (ACN), HPLC Grade; Milli-Q Water.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (25%). Filter through 0.22 µm nylon filter.

    • Solvent B: 100% Acetonitrile.

  • Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile.

    • Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL).

    • Test Solution: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2][4]

    • Column Temp: 40°C (Improves mass transfer for amines).

    • Injection Vol: 5.0 µL.

    • Detection: UV @ 260 nm (Reference 360 nm).

  • Gradient Program:

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.0955Hold (Equilibration)
2.0955Injection
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
System Suitability Criteria
  • Tailing Factor: NMT 1.5 for the main peak.

  • Theoretical Plates: NLT 5000.

  • Resolution: NLT 2.0 between Main Peak and Precursor Nitrile (elutes later).

Logical Workflow & Troubleshooting

The following diagram illustrates the decision logic for selecting the method and troubleshooting common issues with basic pyridine amines.

MethodSelection Start Start: Purity Analysis of (2-Isopropylpyridin-3-yl)methanamine CheckMS Is MS Detection Required? Start->CheckMS MS_Yes MS Compatible Path CheckMS->MS_Yes Yes MS_No UV Only Path CheckMS->MS_No No HighPH Method A: High pH (pH 10) Hybrid C18 (XBridge/Poroshell) (Best Shape & Loading) MS_Yes->HighPH Primary Choice AcidicCSH Method C: Acidic (pH 2.7) CSH C18 / Formic Acid (Acceptable if High pH unavailable) MS_Yes->AcidicCSH Secondary Choice MS_No->HighPH Modern Choice IonPair Method B: Ion-Pairing (pH 2.5) Octanesulfonate + C18 (Excellent Shape, No MS) MS_No->IonPair Legacy Choice Result Evaluate Peak Tailing (Tf) HighPH->Result AcidicCSH->Result IonPair->Result Trouble Tf > 1.5? Result->Trouble Fix1 Increase Buffer Conc. (to 20mM) Trouble->Fix1 Yes Fix2 Increase Temp (to 50°C) Trouble->Fix2 Yes

Caption: Decision matrix for selecting the optimal HPLC mode based on detection requirements and peak symmetry goals.

References

  • Helix Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from

  • BenchChem. Chromatographic Purification of Pyridine Derivatives: Technical Support Center. Retrieved from

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021).[4][5] Retrieved from

  • Chromatography Forum. Method for pyridine amine derivative - Discussion on Silanol Activity. Retrieved from

Sources

Comparative

Comparative Profile: (2-Isopropylpyridin-3-yl)methanamine vs. (5-Isopropylpyridin-3-yl)methanamine

This guide provides a technical comparison between two regioisomeric pyridine scaffolds: (2-Isopropylpyridin-3-yl)methanamine (referred to here as Isomer 2,3 ) and (5-Isopropylpyridin-3-yl)methanamine (referred to as Iso...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between two regioisomeric pyridine scaffolds: (2-Isopropylpyridin-3-yl)methanamine (referred to here as Isomer 2,3 ) and (5-Isopropylpyridin-3-yl)methanamine (referred to as Isomer 5,3 ).

These molecules function as critical "linker-fragments" in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands where the pyridine nitrogen serves as a hydrogen bond acceptor and the methanamine provides a vector for chain extension.

Executive Summary

While these two molecules are constitutional isomers with identical molecular weights, their performance in drug discovery differs radically due to the "Ortho Effect" and Metabolic Liability Profiles .

  • Select (2-Isopropylpyridin-3-yl)methanamine when: You need to block Aldehyde Oxidase (AO) metabolism at the sensitive C2 position, or when you require a conformationally restricted linker to minimize entropic penalty upon binding.

  • Select (5-Isopropylpyridin-3-yl)methanamine when: You need a more flexible vector to explore deep binding pockets, or when the pyridine nitrogen must remain sterically accessible for H-bonding interactions.

Physicochemical & Structural Analysis

The placement of the isopropyl group dictates the electronic environment of the pyridine ring and the steric accessibility of the ring nitrogen.

Feature(2-Isopropylpyridin-3-yl)methanamine(5-Isopropylpyridin-3-yl)methanamine
Structure Vicinal Substitution (2,3) Meta Substitution (3,5)
Steric Environment High steric clash between iPr and CH₂NH₂.Open; substituents are distant.
Pyridine N (pKa) ~5.9 (Inductive effect +I), but sterically shielded.~5.7 (Inductive effect +I), sterically exposed.
LogP (Predicted) ~1.9 (Slightly higher due to shielding).~1.7
Metabolic Hotspot C6 (C2 is blocked).C2 and C6 (Both exposed).
Conformation Restricted: Side chain forced out-of-plane.Flexible: Free rotation of side chain.
The "Ortho Effect" in Isomer 2,3

In the 2,3-isomer, the bulky isopropyl group at C2 exerts significant steric pressure on the methanamine side chain at C3. This forces the methylene linker to twist out of the aromatic plane to relieve strain.

  • Impact: This pre-organizes the molecule. If the bioactive conformation requires this twist, Isomer 2,3 will bind with higher affinity than Isomer 5,3 due to a lower entropic penalty (

    
    ).
    

Critical Medicinal Chemistry Implications

A. Metabolic Stability (The Aldehyde Oxidase Liability)

The most distinct difference is susceptibility to Aldehyde Oxidase (AO) , a cytosolic enzyme that oxidizes aza-heterocycles at the carbon alpha to the nitrogen.

  • Isomer 5,3 (High Risk): Both C2 and C6 positions are unsubstituted hydrogens. This molecule is a prime substrate for AO, which will rapidly convert it to the 2-pyridone or 6-pyridone metabolite, leading to high clearance in vivo (especially in humans/monkeys).

  • Isomer 2,3 (Low Risk): The C2 position is sterically blocked by the isopropyl group. While C6 remains open, blocking the most accessible site (C2) significantly reduces the rate of AO-mediated oxidation.

B. Pyridine Nitrogen Interaction[1]
  • Isomer 5,3: The ring nitrogen is unencumbered. It can readily accept hydrogen bonds from protein residues (e.g., hinge region in kinases).

  • Isomer 2,3: The adjacent isopropyl group creates a "steric fence." While the nitrogen is still basic, bulky protein residues may struggle to approach it. This can be used advantageously to achieve selectivity against off-targets that require close contact with the pyridine nitrogen.

Synthetic Accessibility & Workflows

Synthesis of (2-Isopropylpyridin-3-yl)methanamine (Isomer 2,3)

This isomer is typically synthesized from 2-chloronicotinonitrile . The electron-deficient ring facilitates nucleophilic substitution or metal-catalyzed coupling at C2.

G Start 2-Chloronicotinonitrile Step1 Suzuki Coupling (Isopropylboronic acid, Pd cat.) Start->Step1 Inter 2-Isopropylnicotinonitrile Step1->Inter C-C Bond Formation Step2 Nitrile Reduction (Raney Ni/H2 or LAH) Inter->Step2 Product (2-Isopropylpyridin-3-yl) methanamine Step2->Product Reduction

Figure 1: Synthetic route for Isomer 2,3 leveraging the reactivity of the 2-chloro position.

Synthesis of (5-Isopropylpyridin-3-yl)methanamine (Isomer 5,3)

Accessing the 3,5-substitution pattern is more challenging because pyridine is deactivated toward electrophilic aromatic substitution, and nucleophilic substitution is less regioselective without a directing group. The preferred route starts from 3,5-dibromopyridine .

G Start 3,5-Dibromopyridine Step1 Selective Lithiation (n-BuLi, -78°C) -> DMF Start->Step1 Inter1 5-Bromonicotinaldehyde Step1->Inter1 Formylation Step2 Suzuki Coupling (Isopropylboronic acid) Inter1->Step2 Inter2 5-Isopropylnicotinaldehyde Step2->Inter2 Step3 Reductive Amination (NH4OAc, NaBH3CN) Inter2->Step3 Product (5-Isopropylpyridin-3-yl) methanamine Step3->Product

Figure 2: Synthetic route for Isomer 5,3 requiring selective mono-functionalization.

Experimental Protocols

Protocol A: Suzuki Coupling for Isomer 2,3

Objective: Install the isopropyl group at the 2-position.

  • Reagents: 2-Chloronicotinonitrile (1.0 eq), Isopropylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge flask with reagents and degas with Argon for 10 mins.

    • Heat to 100°C for 12 hours.

    • Cool, filter through Celite, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).[1]

    • Note: The steric bulk of the isopropyl group may require higher catalyst loading or longer reaction times compared to a methyl group.

Protocol B: Nitrile Reduction (General)

Objective: Convert the nitrile to the primary amine.

  • Reagents: Raney Nickel (50% w/w slurry in water), Ammonium Hydroxide (25% aq).

  • Solvent: Methanol.

  • Procedure:

    • Dissolve the nitrile intermediate in Methanol. Add NH₄OH (to suppress secondary amine formation).

    • Add Raney Nickel carefully (pyrophoric!).

    • Stir under H₂ balloon (1 atm) or in a hydrogenation shaker (40 psi) for 4-16 hours.

    • Filter through Celite (do not let dry).

    • Concentrate to yield the crude amine.

References

  • Metabolic Stability of Pyridines

    • Aldehyde Oxidase Metabolism in Drug Discovery.
    • Source:

  • Synthetic Methodology (2-Substituted Pyridines)

    • Synthesis of 2-chloronicotinonitrile deriv
    • Source:

  • pKa and Physicochemical Properties

    • PubChem Compound Summary: 2-Isopropylpyridine.
    • Source:

  • Isomer 5,3 Identification

    • CAS 1108726-00-6 Entry.
    • Source:

Sources

Validation

Reference Standards for (2-Isopropylpyridin-3-yl)methanamine

A Comparative Guide for Pharmaceutical Qualification[1] CAS Number: 1546394-35-7 Molecular Formula: C9H14N2 Molecular Weight: 150.22 g/mol Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, KRAS Modulat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Qualification[1]

CAS Number: 1546394-35-7 Molecular Formula: C9H14N2 Molecular Weight: 150.22 g/mol Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, KRAS Modulators)[1]

Part 1: Executive Summary & Technical Context

(2-Isopropylpyridin-3-yl)methanamine is a critical heterocyclic building block used in the synthesis of next-generation small molecule drugs, particularly those targeting the KRAS signaling pathway and hemoglobin modulation.[1] Its structural uniqueness lies in the steric bulk of the ortho-isopropyl group, which often dictates the regioselectivity of subsequent coupling reactions but also introduces specific stability challenges (e.g., steric hindrance affecting salt formation).

For drug development professionals, the "Reference Standard" for this compound is rarely a single, off-the-shelf commodity.[1] Instead, researchers must often choose between Commercial Catalog Grades (suitable for early discovery) and Qualified Reference Standards (required for GMP synthesis and impurity profiling).[1] This guide objectively compares these options and provides the experimental framework to upgrade a catalog material to a qualified standard.

Part 2: Comparative Analysis of Standard Grades

The following table contrasts the three common "grades" of this material encountered in pharmaceutical R&D. Note that "Purity" (Area %) is distinct from "Potency" (w/w %), a critical distinction for stoichiometric calculations in GMP manufacturing.[1]

Table 1: Performance & Specification Comparison
FeatureCommercial Catalog Grade Analytical Reference Standard Certified Reference Material (CRM)
Primary Use Synthetic starting material; Early R&D.[1]HPLC Assay calibration; Impurity quantification.ISO 17034 accredited testing; Legal dispute resolution.[1]
Purity Definition HPLC Area % (often >95% or >97%).[1]Potency (w/w %) assigned by mass balance or qNMR.Certified Value with uncertainty budget.
Characterization Basic ID (H-NMR, MS).Full Structural Elucidation (2D-NMR, IR, MS).[1]Exhaustive (Homogeneity & Stability studies).
Water/Solvent Not typically quantified (can be 1-5%).[1]Quantified (KF & GC-HS) and subtracted from potency.Quantified with strict limits.
Cost/Availability Low / High Availability (1g - 1kg).[1]High / Custom Synthesis (mg scale).Very High / Rare for this specific CAS.[1]
Risk Factor High: Salt form ambiguity (HCl vs Free Base) is common.[1]Low: Counter-ion stoichiometry is explicitly defined.[1]Lowest: Traceability to SI units.
Decision Matrix: Which Standard Do You Need?
  • Scenario A: Synthesis Optimization: Use Commercial Catalog Grade . The ~2-5% impurity profile is acceptable for reaction scouting.[1]

  • Scenario B: GMP Starting Material Release: You must generate an Analytical Reference Standard .[1] Purchasing a catalog grade and performing the "Qualification Protocol" (described below) is the standard industry workflow.

  • Scenario C: Clinical Release Testing: Requires an Analytical Reference Standard derived from a fully characterized batch.[1]

Part 3: Technical Deep Dive & Visualization
3.1 Synthesis & Impurity Logic

Understanding the origin of the standard is essential for qualification.[1] The compound is typically synthesized via the reduction of 2-isopropylnicotinonitrile .[1]

SynthesisPath Start 2-Isopropylnicotinonitrile (Starting Material) Inter Intermediate Imine Start->Inter Reduction (H2/Pd or LAH) Impurity2 Impurity B: Des-isopropyl analog Start->Impurity2 Contaminant in SM Product (2-Isopropylpyridin-3-yl)methanamine (Target) Inter->Product Primary Pathway Impurity1 Impurity A: Over-reduced (Piperidine) Inter->Impurity1 Over-reduction (Aggressive Conditions)

Figure 1: Synthesis pathway and potential impurity origins. Impurity A (Piperidine derivative) lacks the aromatic UV chromophore, making it invisible to standard HPLC-UV methods unless specific wavelengths (205-210 nm) or MS detection are used.[1]

3.2 Qualification Workflow

To convert a commercial "Catalog Grade" sample into a "Qualified Reference Standard," follow this self-validating workflow.

Qualification cluster_Analysis Structure & Purity Assignment Raw Commercial Raw Material (>95% Area) Prep Prep-HPLC / Recrystallization (Target >99.5%) Raw->Prep Drying High Vacuum Drying (Remove Solvents) Prep->Drying ID Structure ID (1H-NMR, MS, IR) Drying->ID Purity Chromatographic Purity (HPLC-UV + LC-MS) Drying->Purity Residuals Volatiles (KF Water + GC Solvents) Drying->Residuals ROI Residue on Ignition (Inorganic Salts) Drying->ROI Calc Mass Balance Calculation Potency Assignment Purity->Calc Residuals->Calc ROI->Calc Final Qualified Reference Standard (CoA Issued) Calc->Final qNMR Orthogonal Check (qNMR vs Internal Std) qNMR->Final Verification

Figure 2: The "Mass Balance" approach to reference standard qualification. This method is superior to simple "Area %" as it accounts for non-chromatographable impurities like water and salts.

Part 4: Experimental Protocols
Protocol 1: HPLC Purity Assessment (Reverse Phase)

Rationale: Pyridine-methanamines are basic.[1] Standard acidic mobile phases (0.1% TFA) can cause peak tailing due to silanol interaction.[1] This protocol uses a high-pH buffer or ion-pairing logic to ensure sharp peak shape and separation of the des-isopropyl impurity.[1]

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 8.5 adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 5% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (Pyridine max) and 210 nm (General).[1]

  • Sample Diluent: 50:50 Water:Acetonitrile.[1]

  • Acceptance Criteria: Main peak retention time ~8-10 min. Tailing factor < 1.5.[1][4]

Protocol 2: Identification via 1H-NMR (Diagnostic Signals)

Rationale: To confirm the presence of the isopropyl group and the integrity of the aminomethyl arm.

  • Solvent: DMSO-d6 or CDCl3.[1]

  • Key Signals (approximate shifts):

    • Isopropyl Methyls: Doublet at ~1.2 - 1.4 ppm (6H).[1]

    • Isopropyl Methine: Septet at ~3.2 - 3.5 ppm (1H).[1] Note: This shift is diagnostic; if it shifts significantly, check for salt formation.

    • Methylene (-CH2-NH2): Singlet or broad singlet at ~3.8 - 4.0 ppm (2H).[1]

    • Pyridine Protons: Three distinct signals in the aromatic region (~7.0 - 8.5 ppm).[1]

  • Self-Validation: Integration of the isopropyl doublet (6H) vs. the methylene (2H) must yield a 3:1 ratio. Deviation implies impurity or degradation.[1]

Protocol 3: Potency Assignment (Mass Balance Equation)

To determine the "Assay" (Potency) of your qualified standard, use the following industry-standard calculation:


[1]
  • HPLC Purity: Derived from Protocol 1.

  • Water: Determined by Karl Fischer titration (Coulometric).[1]

  • Solvents: Determined by GC-Headspace.

  • ROI: Residue on Ignition (sulfated ash).[1]

Part 5: References
  • Arctom Scientific. (n.d.).[1] Product Data Sheet: (2-Isopropylpyridin-3-yl)methanamine (CAS 1546394-35-7).[1][5][6][7][8] Retrieved from [1]

  • BLD Pharm. (n.d.).[1] Certificate of Analysis: 1-(6-Isopropylpyridin-3-yl)ethanamine and related isomers. Retrieved from [1]

  • World Intellectual Property Organization (WIPO). (2021).[1] WO/2021/047603: Synthesis Method Applied to KRAS Inhibitor Drug Heterocyclic Intermediate.[1][9] Retrieved from [1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <11> USP Reference Standards. Retrieved from [1]

Sources

Comparative

Technical Guide: COA Specifications for (2-Isopropylpyridin-3-yl)methanamine (CAS 1546394-35-7)

The following guide provides an in-depth technical analysis and Certificate of Analysis (COA) specification for (2-Isopropylpyridin-3-yl)methanamine (CAS 1546394-35-7). This document is designed for researchers and CMC (...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and Certificate of Analysis (COA) specification for (2-Isopropylpyridin-3-yl)methanamine (CAS 1546394-35-7). This document is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals to objectively compare quality attributes and understand their impact on downstream pharmaceutical applications.

Executive Summary & Product Identity

(2-Isopropylpyridin-3-yl)methanamine is a specialized heterocyclic building block used primarily in the synthesis of small molecule kinase inhibitors. Its structural motif—a pyridine ring substituted with a steric isopropyl group adjacent to a reactive aminomethyl handle—is critical for targeting hydrophobic pockets in enzymes such as KRAS , ALK , or ROS1 .

This guide compares the High-Fidelity Process Grade (Grade A) specifications against Standard Research Grade (Grade B) alternatives, demonstrating why stringent control of impurities (specifically regioisomers and water content) is non-negotiable for reproducible SAR (Structure-Activity Relationship) data and scalable GMP manufacturing.

AttributeSpecification Details
Chemical Name (2-Isopropylpyridin-3-yl)methanamine
CAS Number 1546394-35-7
Molecular Formula C

H

N

Molecular Weight 150.22 g/mol
Core Application Scaffold for amide coupling/reductive amination in kinase inhibitor synthesis.[1]

Critical Quality Attributes (CQA) & Comparative Analysis

The selection of a starting material grade directly dictates the yield and purity of the final drug substance. Below is a comparative analysis of the Recommended Specification (Grade A) versus a Standard Alternative (Grade B) .

Purity & Impurity Profile

The Causality: The isopropyl group at position C2 is installed to induce a specific conformational twist or fill a hydrophobic pocket. Common synthetic routes (e.g., Minisci reaction or cross-coupling) can yield regioisomers (e.g., 4-isopropyl or 6-isopropyl analogs) or under-alkylated impurities (e.g., 2-ethyl).

  • Grade A (Process Grade): Requires ≥98.0% purity with strict limits on regioisomers.

  • Grade B (Standard Grade): Often ≥95% , allowing up to 5% structural isomers which are difficult to separate after downstream coupling.

ParameterGrade A (Recommended)Grade B (Alternative)Impact on Research
Assay (GC/HPLC) ≥ 98.0% ≥ 95.0%Low purity leads to non-stoichiometric coupling, reducing yield.
Regioisomer Impurity ≤ 0.5% Not SpecifiedIsomers may bind off-target, generating false biological data.
Water Content (KF) ≤ 0.5% ≤ 2.0%High water hydrolyzes sensitive coupling reagents (e.g., HATU, EDC).
Appearance Colorless to Light Yellow LiquidDark Yellow/Brown LiquidOxidation products (N-oxides) can act as radical scavengers.
Solubility & Stability

The free base amine is prone to oxidation and carbamate formation upon exposure to atmospheric CO


.
  • Protocol Insight: High-quality lots are stored under Argon/Nitrogen. If the COA indicates "Air Sensitive," the material must be handled in a glovebox or Schlenk line.

Detailed Experimental Protocols

Protocol 3.1: Identification & Purity by HPLC-MS

Rationale: UV detection alone is insufficient due to the low extinction coefficient of the alkyl-pyridine. MS detection ensures the molecular weight matches, ruling out des-isopropyl impurities.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (pyridine ring) and ESI-MS (+ mode).

  • Acceptance Criteria: Main peak RT matches standard; MS [M+H]+ = 151.1 ± 0.5 Da.

Protocol 3.2: Water Content Determination (Karl Fischer)

Rationale: As a primary amine, the substance is hygroscopic. Excess water competes with the amine nucleophile in amide coupling reactions, consuming expensive acid chlorides or activated esters.

Methodology:

  • Solvent: Anhydrous Methanol/Formamide (to dissolve the organic amine).

  • Titrant: Hydranal-Composite 5.

  • Procedure: Inject 100 µL of sample into the titration cell.

  • Calculation: Water % = (Volume of Titrant × Titer) / Sample Weight.

Visualizing the Impact: Synthesis & Impurity Risks

The following diagram illustrates the synthesis pathway of a hypothetical kinase inhibitor using CAS 1546394-35-7 and highlights where "Grade B" impurities cause failure.

G Start CAS 1546394-35-7 (2-Isopropylpyridin-3-yl)methanamine Process_A Coupling Reaction (Grade A: >98% Purity) Start->Process_A Use Grade A Process_B Coupling Reaction (Grade B: >2% Water/Isomer) Start->Process_B Use Grade B Reagent Activated Acid Scaffold (e.g., Acyl Chloride) Reagent->Process_A Reagent->Process_B Product_A Target Kinase Inhibitor (High Yield, Single Isomer) Process_A->Product_A Clean Conversion Product_B Complex Mixture (Target + Regioisomer + Hydrolyzed Acid) Process_B->Product_B Purification Nightmare Impurity Regioisomer Impurity (4-Isopropyl analog) Impurity->Process_B Competes Water Water Contamination (Hydrolysis of Reagent) Water->Process_B Destroys Reagent

Figure 1: Comparative workflow showing how impurities in CAS 1546394-35-7 (Grade B) propagate to create complex mixtures in downstream drug synthesis.

COA Specification Table (Template)

When procuring CAS 1546394-35-7, use this table to validate supplier certificates.

Test ItemMethodAcceptance Criteria (Grade A)
Appearance VisualClear, colorless to pale yellow liquid
Identification 1H-NMR (CDCl3)Consistent with structure; Isopropyl doublet (~1.2 ppm), Methine septet, Pyridine protons.
Identification LC-MSMass peak [M+H]+ = 151.1 Da
Purity (HPLC) Area Normalization≥ 98.0%
Water Content Karl Fischer≤ 0.5%
Residue on Ignition Gravimetric≤ 0.1%
Solubility Visual (in DCM/MeOH)Clear solution (no particulate matter)

References

  • PubChem Database. Compound Summary for Pyridin-3-ylmethanamine derivatives. National Library of Medicine. Available at: [Link]

  • Canonico, P. et al.Optimization of Pyridine-Based Kinase Inhibitors: The Role of Steric Hindrance. Journal of Medicinal Chemistry, 2019. (General reference for isopropyl-pyridine SAR).

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (2-Isopropylpyridin-3-yl)methanamine

Topic: Personal Protective Equipment & Handling Guide for (2-Isopropylpyridin-3-yl)methanamine CAS: 1546394-35-7 Formula: C H N [1][2][3][4][5] Executive Safety Summary (2-Isopropylpyridin-3-yl)methanamine is a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for (2-Isopropylpyridin-3-yl)methanamine CAS: 1546394-35-7 Formula: C


H

N

[1][2][3][4][5]

Executive Safety Summary

(2-Isopropylpyridin-3-yl)methanamine is a specialized heterocyclic building block featuring a primary amine attached to a pyridine ring with a lipophilic isopropyl substituent.[1][3][4] As a Senior Application Scientist, I categorize this compound as a high-hazard organic base .

Its chemical structure combines the corrosivity of a primary benzylic-type amine with the tissue-penetrating properties of the lipophilic pyridine core.[1][3][4] Users must treat this substance as Corrosive (Skin/Eyes) and Acutely Toxic until proven otherwise.[1][3][4] It is likely an air-sensitive oil or low-melting solid that readily absorbs CO


 (carbamate formation) and oxidizes, necessitating strict inert handling.[1][3][4]

Critical Hazard Classifications (Derived from Structure-Activity Relationships):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1][3][4][6]

  • Serious Eye Damage: Category 1 (Irreversible damage possible).[1][3][4]

  • Acute Toxicity: Harmful to Toxic if swallowed or absorbed through skin.[3][4]

  • Reactivity: Air-sensitive (Hygroscopic/CO

    
     absorbing).[1][3][4]
    

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling (2-Isopropylpyridin-3-yl)methanamine. This protocol is designed to prevent chemical burns and systemic toxicity.[1][3][4]

Zone Standard Requirement Technical Rationale
Respiratory Certified Fume Hood Primary amines release vapors that cause respiratory sensitization and mucosal burns.[1][3][4] Do not handle on an open bench.
Ocular Chemical Splash Goggles + Face Shield Standard safety glasses are insufficient.[3][4] The basicity (pH >11) can cause saponification of corneal lipids, leading to permanent blindness.[1][3][4]
Dermal (Hands) Double Gloving (Nitrile) Inner: 4 mil Nitrile (Touch sensitivity).[1][3][4] Outer: 5-8 mil Nitrile or Neoprene (Chemical barrier).[1][3][4] Change outer gloves immediately upon splash contact.[1][3][4]
Dermal (Body) Lab Coat + Chemical Apron Cotton lab coats absorb liquids.[3][4] A chemically resistant apron (Tyvek or rubber) prevents soak-through to skin during spills.[1][3][4]
PPE Selection Logic Diagram

The following decision tree illustrates the logic for selecting PPE based on the scale of operation.

PPE_Logic Start Start: Handling (2-Isopropylpyridin-3-yl)methanamine Scale_Check Assess Scale of Operation Start->Scale_Check Small_Scale Small Scale (< 1g) Scale_Check->Small_Scale Large_Scale Large Scale (> 1g) or Heating Scale_Check->Large_Scale Std_PPE Standard PPE: - Fume Hood - Splash Goggles - Double Nitrile Gloves - Lab Coat Small_Scale->Std_PPE High_Risk_PPE High-Risk PPE: - Face Shield (Over Goggles) - Chemical Resistant Apron - Elbow-length Gloves Large_Scale->High_Risk_PPE

Caption: Risk-based PPE escalation logic. High-volume or heated reactions require face shields and aprons due to increased splash/vapor risk.[1][3][4]

Operational Workflow: Handling & Storage

A. Storage Protocols
  • Environment: Store under an inert atmosphere (Argon or Nitrogen).[1][3][4] The primary amine reacts with atmospheric CO

    
     to form solid carbamates, degrading purity.[1][3][4]
    
  • Temperature: Refrigerate at 2–8°C . Cold storage slows oxidation and minimizes vapor pressure.[1][3][4]

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.[1][3][4]

B. Transfer & Weighing (Step-by-Step)
  • Equilibration: Allow the sealed container to warm to room temperature before opening. This prevents water condensation inside the bottle.[1][3][4]

  • Inert Transfer:

    • Liquids: Use a dry glass syringe with a long needle.[3][4] Pierce the septum (if available) or blanket the open bottle with Argon while withdrawing.[1][3][4]

    • Solids: Weigh inside a glovebox or use a funnel with a rapid transfer technique into a pre-tared flask flushed with Nitrogen.[3][4]

  • Solvent Compatibility: Dissolve immediately in anhydrous solvents (DCM, THF, or Toluene).[1][3][4] Avoid acetone or ethyl acetate if the amine is the final product, as it may react (imine formation/transamidation) over time.[1][3][4]

Emergency Response Protocols

Exposure Response
  • Eye Contact (Critical): Immediately flush with water for 15 minutes minimum .[3][4] Hold eyelids open. Do not use neutralization agents (acids) in the eye.[1][3][4] Seek emergency ophthalmological care.[1][3][4]

  • Skin Contact: Remove contaminated clothing immediately.[3][4][6] Wash skin with soap and copious water.[1][3][4] If the compound is lipophilic (oily), use Polyethylene Glycol (PEG-400) first if available, then water.[1][3][4]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1][3][4]

Spill Management Workflow

Do not attempt to wipe up liquids with paper towels alone; this increases surface area for vaporization.[1][3][4]

Spill_Response Spill Spill Detected Evacuate Evacuate Area & Alert Personnel Spill->Evacuate PPE_Up Don Full PPE (Goggles, Apron, Double Gloves) Evacuate->PPE_Up Contain Contain with Sand or Vermiculite PPE_Up->Contain Collect Scoop into HazMat Container Contain->Collect Clean Wipe Surface with Dilute Acetic Acid (5%) Collect->Clean Dispose Dispose as Basic Organic Waste Clean->Dispose

Caption: Sequential spill response. Note the use of dilute acid (vinegar/acetic acid) only for the final surface wipe to neutralize residues.[1][3][4]

Disposal & Deactivation

  • Waste Classification: Basic Organic Waste (High Hazard).[1][3][4]

  • Deactivation: For small residues on glassware, rinse with a 5% Hydrochloric Acid (HCl) solution to convert the volatile amine into a non-volatile hydrochloride salt before washing with water.[1][3][4]

  • Segregation: Never mix with oxidizers (e.g., Nitric Acid) or active acylating agents (e.g., Acid Chlorides) in the waste stream to prevent exothermic reactions.[1][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69523, 2-Isopropylpyridine. Retrieved from [Link][1][3][4]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling Corrosives. Retrieved from [Link]

Sources

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